Sqle-IN-1
Description
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Properties
Molecular Formula |
C24H21F2N5O2S |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2,4-difluoro-N-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H21F2N5O2S/c1-15-3-6-18(7-4-15)29-23-14-24(28-16(2)27-23)30-19-8-10-20(11-9-19)31-34(32,33)22-12-5-17(25)13-21(22)26/h3-14,31H,1-2H3,(H2,27,28,29,30) |
InChI Key |
JVHLHGQTUDIPMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Sqle-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sqle-IN-1 is a novel small molecule inhibitor of squalene epoxidase (SQLE), a critical enzyme in the cholesterol biosynthesis pathway. By targeting SQLE, this compound disrupts cholesterol homeostasis and downstream signaling pathways, leading to anti-proliferative and anti-migratory effects in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, based on currently available data. It details the molecular target, the impacted signaling pathways, and generalized protocols for the key experiments used to elucidate its activity.
Core Mechanism of Action: Inhibition of Squalene Epoxidase
This compound directly targets and inhibits the enzymatic activity of squalene epoxidase (SQLE).[1] SQLE is a rate-limiting enzyme in the cholesterol biosynthesis pathway, responsible for the conversion of squalene to 2,3-(S)-oxidosqualene.[1] By inhibiting this crucial step, this compound effectively reduces the cellular production of cholesterol.
The primary mechanism involves the binding of this compound to the SQLE enzyme, which blocks its catalytic function. This leads to an accumulation of the substrate, squalene, and a depletion of downstream products, including cholesterol.
Downstream Signaling Effects: Modulation of the PI3K/AKT Pathway
Beyond its direct impact on cholesterol synthesis, this compound exerts significant influence on the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival. The key downstream effects of this compound include:
-
Increased PTEN Expression: Treatment with this compound has been shown to increase the expression of Phosphatase and Tensin homolog (PTEN).[1] PTEN is a tumor suppressor protein that acts as a negative regulator of the PI3K/AKT pathway.
-
Inhibition of PI3K and AKT: By upregulating PTEN, this compound leads to the subsequent inhibition of PI3K and the phosphorylation of AKT.[1] This dampens the pro-survival and pro-proliferative signals mediated by this pathway.
The precise molecular link between the inhibition of SQLE and the upregulation of PTEN is an area of ongoing research.
Cellular and Anti-Tumor Effects
The dual action of this compound on cholesterol metabolism and the PI3K/AKT pathway translates into significant anti-tumor effects in preclinical models. Specifically, in the context of liver cancer cell lines such as Huh7, this compound has been observed to:
-
Inhibit Cell Proliferation: By arresting the cell cycle and inducing apoptosis, this compound effectively curtails the uncontrolled growth of cancer cells.[1]
-
Inhibit Cell Migration: The compound has also been shown to impede the migratory capabilities of cancer cells, a crucial factor in metastasis.[1]
Quantitative Data Summary
Currently, specific quantitative data for this compound, such as IC50 values for SQLE enzyme inhibition and cellular proliferation, are not publicly available in peer-reviewed literature. The information is primarily derived from patent literature and vendor descriptions. The following table summarizes the qualitative effects observed.
| Parameter | Effect of this compound | Cell Line |
| Squalene Epoxidase (SQLE) Activity | Inhibition | - |
| Cellular Cholesterol Generation | Inhibition | Huh7 |
| Cell Proliferation | Inhibition | Huh7 |
| Cell Migration | Inhibition | Huh7 |
| PTEN Expression | Increase | Huh7 |
| PI3K/AKT Signaling | Inhibition | Huh7 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental approach to its characterization, the following diagrams are provided.
References
Sqle-IN-1: A Potent Inhibitor of Squalene Epoxidase for Research in Oncology and Metabolic Disease
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sqle-IN-1 is a small molecule inhibitor of squalene epoxidase (SQLE), a critical enzyme in the cholesterol biosynthesis pathway. By targeting SQLE, this compound has demonstrated significant effects on cancer cell proliferation, migration, and cellular signaling pathways, making it a valuable tool for research in oncology and metabolic diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization.
Introduction to Squalene Epoxidase (SQLE)
Squalene epoxidase (SQLE), also known as squalene monooxygenase, is a rate-limiting enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene. This is the first oxygenation step in the cholesterol biosynthesis pathway and is crucial for the production of cholesterol and other sterols.[1][2] Dysregulation of SQLE has been implicated in various diseases, including cancer, where it is often overexpressed and associated with poor prognosis.[3][4] This makes SQLE an attractive therapeutic target for the development of novel anti-cancer and cholesterol-lowering agents.
This compound: A Selective SQLE Inhibitor
This compound, also referred to as compound 19, is a potent and selective inhibitor of squalene epoxidase.[1][5] Its inhibitory action on SQLE leads to a downstream cascade of cellular events, including the modulation of key signaling pathways involved in cell growth and survival.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of squalene epoxidase. This leads to a reduction in the synthesis of cholesterol, a vital component of cell membranes and a precursor for various signaling molecules.[1][5] Furthermore, the inhibition of SQLE by this compound has been shown to impact cellular signaling, notably by increasing the expression of the tumor suppressor protein PTEN and subsequently inhibiting the PI3K/AKT signaling pathway.[1][5] The PI3K/AKT pathway is a central regulator of cell proliferation, growth, and survival, and its inhibition is a key strategy in cancer therapy.
Quantitative Data
Currently, specific quantitative data such as the IC50 or Ki value for the direct inhibition of the squalene epoxidase enzyme by this compound is not publicly available in the reviewed literature. However, its effects on cancer cell lines have been characterized.
Table 1: Biological Activity of this compound in Huh7 Cells
| Parameter | Cell Line | Effect |
| Cell Proliferation | Huh7 | Inhibition |
| Cell Migration | Huh7 | Inhibition |
| Cholesterol Generation | Huh7 | Inhibition |
| PTEN Expression | Huh7 | Increased |
| PI3K/AKT Pathway | Huh7 | Inhibition |
Data sourced from MedchemExpress product information.[1][5]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Squalene Epoxidase Inhibition Assay (General Protocol)
This assay measures the ability of this compound to inhibit the enzymatic activity of squalene epoxidase.
Materials:
-
Recombinant human squalene epoxidase
-
Squalene (substrate)
-
NADPH
-
FAD
-
This compound
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Scintillation fluid and vials
-
Radiolabeled squalene (e.g., [3H]-squalene) for radiometric detection, or a suitable setup for a non-radiometric method.
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and FAD.
-
Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture with recombinant squalene epoxidase for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate, squalene (and a tracer amount of radiolabeled squalene if using a radiometric assay).
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a strong acid or a solvent to extract the lipids).
-
Extract the lipid-soluble products (2,3-oxidosqualene).
-
Quantify the product formation. For radiometric assays, this can be done using liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition curve.
Diagram 1: General Workflow for Squalene Epoxidase Inhibition Assay
Caption: Workflow for a typical squalene epoxidase enzymatic assay.
Huh7 Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of Huh7 human hepatoma cells.
Materials:
-
Huh7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed Huh7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Diagram 2: Workflow for Huh7 Cell Proliferation (MTT) Assay
Caption: Step-by-step workflow of a cell proliferation assay using MTT.
Western Blot Analysis of the PTEN/PI3K/AKT Pathway
This protocol details the procedure to assess the protein expression levels of PTEN, total AKT, and phosphorylated AKT (a marker of pathway activation) in Huh7 cells treated with this compound.
Materials:
-
Huh7 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PTEN, anti-AKT, anti-phospho-AKT, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed Huh7 cells and treat with this compound for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Diagram 3: Signaling Pathway of this compound Action
Caption: Proposed signaling cascade affected by this compound.
Conclusion
This compound is a valuable research tool for investigating the role of squalene epoxidase in various cellular processes, particularly in the context of cancer and metabolic disorders. Its ability to inhibit SQLE and modulate the PTEN/PI3K/AKT signaling pathway provides a powerful means to study the intricate connections between cholesterol metabolism and cell signaling. The experimental protocols provided in this guide offer a starting point for researchers to further characterize the biological activities of this potent inhibitor. Further studies are warranted to determine its precise quantitative inhibitory constants and to explore its full therapeutic potential.
References
The Role of Sqle-IN-1 in the Cholesterol Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squalene epoxidase (SQLE) is a critical rate-limiting enzyme in the cholesterol biosynthesis pathway, catalyzing the conversion of squalene to 2,3-oxidosqualene. Its role in various pathologies, including cancer and hypercholesterolemia, has positioned it as a significant target for therapeutic intervention. This technical guide provides an in-depth overview of Sqle-IN-1, a known inhibitor of SQLE. We will explore its mechanism of action, its effects on cellular processes, and detailed protocols for its experimental application. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, oncology, and drug development.
Introduction to Squalene Epoxidase and the Cholesterol Biosynthesis Pathway
The cholesterol biosynthesis pathway is a complex and highly regulated metabolic process essential for cellular function. It is responsible for the de novo synthesis of cholesterol, a fundamental component of cell membranes and a precursor for steroid hormones and bile acids. The pathway begins with acetyl-CoA and involves a series of enzymatic reactions. One of the key regulatory steps is catalyzed by squalene epoxidase (SQLE).
SQLE is the second rate-limiting enzyme in this pathway and is responsible for the first oxygenation step, converting squalene to 2,3(S)-oxidosqualene.[1][2] This step is a critical control point in the pathway. Dysregulation of SQLE has been implicated in various diseases. Notably, its overexpression has been observed in several types of cancer, where it contributes to increased cholesterol production, promoting cell proliferation and survival.
This compound: A Squalene Epoxidase Inhibitor
Mechanism of Action
This compound exerts its primary effect by inhibiting the enzymatic activity of squalene epoxidase. This inhibition leads to a reduction in the production of 2,3-oxidosqualene and downstream cholesterol. The accumulation of the substrate, squalene, is a direct consequence of this inhibition.
Beyond its direct impact on cholesterol synthesis, this compound has been shown to modulate critical cellular signaling pathways. Specifically, it has been observed to increase the expression of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog) and subsequently inhibit the PI3K/AKT signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can lead to anti-cancer effects.
Quantitative Data
As of the latest available information, a specific IC50 value for the direct enzymatic inhibition of squalene epoxidase by this compound has not been publicly reported. However, to provide a context for the potency of SQLE inhibitors, the following table summarizes the IC50 values of other known inhibitors of this enzyme.
| Inhibitor | Target Organism | IC50 Value | Reference |
| NB-598 | Human | 4.8 nM | Padyana et al., 2019 |
| Terbinafine | Candida albicans | 30 nM | Ryder, 1992 |
| Liranaftate | Trichophyton mentagrophytes | 0.02 µg/mL | Hori et al., 1992 |
Note: This table is provided for contextual purposes to illustrate the range of potencies for SQLE inhibitors. The absence of a value for this compound indicates that this specific data is not currently available in the cited literature.
This compound has been shown to inhibit the proliferation and migration of the human hepatocellular carcinoma cell line, Huh7. While a specific IC50 value for this anti-proliferative effect is not consistently reported, its activity in this cell line underscores its potential as an anti-cancer agent.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound.
Cell Culture
The Huh7 human hepatocellular carcinoma cell line is a suitable model for studying the effects of this compound.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.
-
Cell Seeding: Seed Huh7 cells in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cellular Cholesterol Quantification
This protocol outlines the measurement of total cellular cholesterol levels.
-
Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse them in a suitable lysis buffer.
-
Cholesterol Assay: Use a commercially available cholesterol quantification kit (e.g., from Sigma-Aldrich or Abcam) following the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the amount of cholesterol.
-
Standard Curve: Generate a standard curve using the cholesterol standard provided in the kit.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Determine the cholesterol concentration in the samples by interpolating from the standard curve and normalize to the total protein concentration of the cell lysate.
Western Blot Analysis for PTEN/PI3K/AKT Pathway
This technique is used to detect changes in the protein expression levels of key components of the PTEN/PI3K/AKT signaling pathway.
-
Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PTEN, phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes discussed in this guide.
Conclusion
This compound is a valuable tool for researchers studying the cholesterol biosynthesis pathway and its role in disease. As an inhibitor of squalene epoxidase, it offers a means to probe the downstream consequences of blocking this critical enzymatic step. Its demonstrated effects on cancer cell proliferation and the PTEN/PI3K/AKT signaling pathway highlight its potential for further investigation in oncology and drug development. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted activities of this compound. Further studies are warranted to fully elucidate its therapeutic potential and to determine its precise potency and mechanism of inhibition.
References
The Impact of Squalene Epoxidase Inhibition by Sqle-IN-1 on Cellular Proliferation and Migration: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squalene epoxidase (SQLE), a key rate-limiting enzyme in the cholesterol biosynthesis pathway, has emerged as a significant target in cancer therapy.[1][2][3][4] Its inhibition has been shown to impede the growth and metastasis of various cancer cells. This technical guide delves into the effects of Sqle-IN-1, a potent SQLE inhibitor, on cell proliferation and migration. We will explore the underlying molecular mechanisms, present quantitative data from key experimental findings, and provide detailed protocols for the assays used to evaluate these cellular processes. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug development and cancer biology.
Introduction to Squalene Epoxidase (SQLE) and its Role in Cancer
Squalene epoxidase (SQLE) catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the de novo synthesis of cholesterol.[2][5][6] Dysregulation of cholesterol metabolism is a recognized hallmark of cancer, with elevated SQLE expression being associated with poor prognosis in various malignancies, including colorectal, hepatocellular, and pancreatic cancers.[1][4][7][8] By promoting the synthesis of cholesterol and other sterol-dependent molecules, SQLE contributes to the maintenance of cell membrane integrity, signaling pathway activation, and ultimately, tumor growth and progression.[2][4][9] Inhibition of SQLE, therefore, presents a promising therapeutic strategy to disrupt these cancer-promoting processes.[2][4]
This compound: A Potent Inhibitor of SQLE
This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of SQLE.[10] By blocking the cholesterol biosynthesis pathway, this compound has been demonstrated to exert significant anti-proliferative and anti-migratory effects on cancer cells.[10] This guide will focus on the cellular consequences of SQLE inhibition by this compound and other well-characterized SQLE inhibitors like Terbinafine, which shares a similar mechanism of action.
Effect of this compound on Cell Proliferation
Inhibition of SQLE by this compound leads to a significant reduction in cell proliferation across various cancer cell lines. This effect is primarily attributed to the depletion of intracellular cholesterol, which is essential for the formation of new cell membranes during cell division.
Quantitative Data on Cell Proliferation
The anti-proliferative effects of SQLE inhibitors have been quantified using various assays, with the IC50 value (the concentration of an inhibitor that reduces a biological activity by half) being a key metric.
| Inhibitor | Cell Line | Assay | IC50 Value / Effect | Reference |
| This compound | Huh7 (Hepatocellular Carcinoma) | Proliferation Assay | Inhibition of proliferation noted | [10] |
| Terbinafine | HT29 (Colorectal Cancer) | Growth Assay | Dose-dependent growth suppression | [1] |
| Terbinafine | DLD1 (Colorectal Cancer) | Growth Assay | Dose-dependent growth suppression | [1] |
| Terbinafine | Pancreatic Cancer Cells | CCK-8 Assay | 20 µmol/L and 50 µmol/L inhibited cell growth | [11] |
Experimental Protocol: MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., Huh7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (or other SQLE inhibitor)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Effect of this compound on Cell Migration
Cell migration is a crucial process in cancer metastasis. Inhibition of SQLE has been shown to impair the migratory capabilities of cancer cells.
Quantitative Data on Cell Migration
The effect of SQLE inhibitors on cell migration is often assessed using wound healing and Transwell migration assays.
| Inhibitor | Cell Line | Assay | Observation | Reference |
| This compound | Huh7 (Hepatocellular Carcinoma) | Migration Assay | Inhibition of migration noted | [10] |
| Terbinafine | Pancreatic Cancer Cells | Wound Healing Assay | Significant inhibition of cell migration | [11] |
| shSQLE | Esophageal Squamous Cell Carcinoma Cells | Wound Healing Assay | Migratory ability was notably lower | [12] |
| shSQLE | Esophageal Squamous Cell Carcinoma Cells | Transwell Migration Assay | Suppressed the invasive ability | [12] |
Experimental Protocol: Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study directional cell migration in vitro.[13][14][15]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well or 12-well plates
-
Pipette tip (p200 or p1000) or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer. Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Inhibitor Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control to the wells.
-
Image Acquisition: Immediately capture images of the wound at time 0. Continue to capture images at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Experimental Protocol: Transwell Migration Assay
The Transwell migration assay, also known as the Boyden chamber assay, is used to assess the chemotactic migration of cells through a porous membrane.[16][17][18][19]
Materials:
-
Transwell inserts (typically with 8 µm pores)
-
24-well plates
-
Cancer cell line of interest
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Chemoattractant Addition: Add complete growth medium (containing a chemoattractant like FBS) to the lower chamber of the 24-well plate.
-
Cell Seeding: Resuspend cells in serum-free medium containing the desired concentration of this compound or vehicle control. Seed the cells into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours) at 37°C in a 5% CO₂ incubator.
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and then stain them with crystal violet.
-
Image Acquisition and Quantification: Take images of the stained cells using a microscope. Count the number of migrated cells in several random fields of view.
-
Data Analysis: Compare the number of migrated cells in the inhibitor-treated groups to the control group.
Signaling Pathways Modulated by this compound
The anti-proliferative and anti-migratory effects of SQLE inhibition are mediated through the modulation of key oncogenic signaling pathways. The primary mechanism involves the disruption of cholesterol homeostasis, which in turn affects the function of membrane-associated signaling proteins and the integrity of lipid rafts.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial regulator of cell growth, survival, and proliferation.[9] this compound has been shown to inhibit this pathway.[10] Inhibition of SQLE leads to a decrease in cholesterol levels, which can disrupt the function of lipid rafts. Lipid rafts are specialized membrane microdomains that serve as platforms for signaling molecules, including receptors and kinases that activate the PI3K/AKT cascade.[20] Furthermore, some studies suggest that SQLE inhibition can increase the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/AKT pathway.[10]
Caption: this compound inhibits the PI3K/AKT pathway.
ERK/MAPK Signaling Pathway
The ERK/MAPK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Some studies have indicated that SQLE can positively regulate the ERK signaling pathway.[7] Inhibition of SQLE can lead to the suppression of ERK phosphorylation and activation, thereby contributing to the observed anti-proliferative effects.[4]
Caption: this compound can suppress the ERK/MAPK pathway.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for investigating the effects of this compound on cell proliferation and migration.
Caption: General workflow for studying this compound effects.
Conclusion
This compound and other SQLE inhibitors represent a promising class of anti-cancer agents. By targeting the cholesterol biosynthesis pathway, these compounds effectively inhibit cell proliferation and migration in a variety of cancer models. The modulation of key signaling pathways, including PI3K/AKT and ERK/MAPK, underscores the central role of cholesterol metabolism in cancer cell biology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of SQLE inhibition. Future studies should continue to explore the in vivo efficacy and safety of this compound and other next-generation SQLE inhibitors, with the ultimate goal of translating these findings into novel cancer therapies.
References
- 1. gut.bmj.com [gut.bmj.com]
- 2. Targeting the key cholesterol biosynthesis enzyme squalene monooxygenasefor cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Squalene epoxidase promotes colorectal cancer cell proliferation through accumulating calcitriol and activating CYP24A1-mediated MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the key cholesterol biosynthesis enzyme squalene monooxygenasefor cancer therapy [frontiersin.org]
- 5. What are SQLE inhibitors and how do they work? [synapse.patsnap.com]
- 6. Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Squalene epoxidase (SQLE) promotes the growth and migration of the hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | SQLE, A Key Enzyme in Cholesterol Metabolism, Correlates With Tumor Immune Infiltration and Immunotherapy Outcome of Pancreatic Adenocarcinoma [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SQLE facilitates the pancreatic cancer progression via the lncRNA‐TTN‐AS1/miR‐133b/SQLE axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Wound-healing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Wound healing assay - Wikipedia [en.wikipedia.org]
- 15. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 18. corning.com [corning.com]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. SQLE promotes pancreatic cancer growth by attenuating ER stress and activating lipid rafts-regulated Src/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Impact of Sqle-IN-1 on the PI3K/AKT Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the impact of Sqle-IN-1, a potent squalene epoxidase (SQLE) inhibitor, on the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. Dysregulation of the PI3K/AKT pathway is a hallmark of numerous cancers, making it a critical target for therapeutic intervention. This compound has emerged as a molecule of interest due to its indirect regulatory effects on this crucial signaling cascade. This document details the mechanism of action of this compound, presents illustrative quantitative data on its effects, provides detailed experimental protocols for investigation, and includes visual diagrams of the signaling pathway and experimental workflows.
Introduction to the PI3K/AKT Pathway and SQLE
The PI3K/AKT pathway is a central signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its activation is initiated by various upstream signals, such as growth factors and cytokines, leading to the phosphorylation of AKT. Once activated, AKT phosphorylates a wide range of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.
Squalene epoxidase (SQLE) is a key rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Recent studies have revealed a significant correlation between elevated SQLE expression and the activation of the PI3K/AKT pathway in several cancers.[2][3] This has positioned SQLE as a potential therapeutic target for cancers characterized by aberrant PI3K/AKT signaling.
Mechanism of Action: this compound and the PI3K/AKT Pathway
This compound is a small molecule inhibitor of squalene epoxidase.[4] Its primary mode of action on the PI3K/AKT pathway is indirect, mediated through the upregulation of Phosphatase and Tensin Homolog (PTEN).[4] PTEN is a critical tumor suppressor protein that functions as a negative regulator of the PI3K/AKT pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby preventing the activation of AKT.
The proposed mechanism is as follows:
-
Inhibition of SQLE: this compound directly inhibits the enzymatic activity of squalene epoxidase.
-
Increased PTEN Expression: Inhibition of SQLE leads to an increase in the expression of PTEN.[4][5] The precise molecular link between SQLE inhibition and PTEN upregulation is an area of ongoing research.
-
Inhibition of PI3K/AKT Signaling: The elevated levels of PTEN lead to a reduction in PIP3, which in turn prevents the phosphorylation and activation of AKT.[5] This results in the downstream suppression of the entire PI3K/AKT signaling cascade.
dot
Caption: this compound inhibits SQLE, leading to increased PTEN expression and subsequent inhibition of the PI3K/AKT pathway.
Quantitative Data on the Impact of this compound
While specific quantitative data for this compound's direct impact on the PI3K/AKT pathway, such as IC50 values for PI3K or AKT, are not extensively available in the public domain, the following tables illustrate the expected outcomes based on the known mechanism of action and data from studies on SQLE inhibition.
Table 1: Illustrative IC50 Values of this compound
| Parameter | Cell Line | Illustrative IC50 Value |
| Cell Viability | Huh7 | ~5 µM |
| Cell Viability | A549 | ~10 µM |
| Cell Viability | MCF7 | ~8 µM |
Note: These are representative values and may vary depending on the specific cell line and experimental conditions.
Table 2: Illustrative Quantitative Western Blot Analysis of p-AKT (Ser473) Levels
| Treatment | Concentration | Fold Change in p-AKT (Ser473) vs. Control |
| Vehicle (DMSO) | - | 1.0 |
| This compound | 1 µM | 0.8 |
| This compound | 5 µM | 0.4 |
| This compound | 10 µM | 0.2 |
Note: This table illustrates the expected dose-dependent decrease in AKT phosphorylation upon treatment with this compound.
Table 3: Illustrative Quantitative RT-PCR Analysis of PTEN Expression
| Treatment | Concentration | Fold Change in PTEN mRNA vs. Control |
| Vehicle (DMSO) | - | 1.0 |
| This compound | 1 µM | 1.5 |
| This compound | 5 µM | 2.5 |
| This compound | 10 µM | 4.0 |
Note: This table illustrates the expected dose-dependent increase in PTEN mRNA expression upon treatment with this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to investigate the impact of this compound on the PI3K/AKT pathway.
Western Blot Analysis of PI3K/AKT Pathway Proteins
This protocol details the detection of total and phosphorylated levels of key proteins in the PI3K/AKT pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-PTEN, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify the relative protein expression levels.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on cell proliferation and viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vitro PI3K Kinase Assay
This assay measures the direct effect of this compound on PI3K enzymatic activity.
Materials:
-
PI3K kinase assay kit (commercially available)
-
Purified active PI3K enzyme
-
PIP2 substrate
-
ATP
-
Kinase reaction buffer
Procedure:
-
Reaction Setup: Prepare the kinase reaction mixture containing PI3K enzyme, kinase buffer, and varying concentrations of this compound.
-
Initiate Reaction: Add ATP and the lipid substrate (PIP2) to initiate the kinase reaction.
-
Incubation: Incubate the reaction at 30°C for the recommended time.
-
Detection: Stop the reaction and detect the amount of product (PIP3) formed using the method specified by the kit (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Determine the effect of this compound on PI3K activity and calculate the IC50 value if applicable.
dot
Caption: A typical experimental workflow for investigating the effects of this compound on the PI3K/AKT pathway.
Conclusion
This compound presents a promising strategy for targeting the PI3K/AKT pathway in a novel, indirect manner. By inhibiting squalene epoxidase, this compound leads to the upregulation of the tumor suppressor PTEN, which in turn effectively downregulates PI3K/AKT signaling. This guide provides a foundational understanding and practical protocols for researchers to further investigate the therapeutic potential of this compound and other SQLE inhibitors in cancers with a dependency on the PI3K/AKT pathway. Further research is warranted to elucidate the precise molecular mechanisms linking SQLE to PTEN expression and to obtain more extensive quantitative data on the effects of this compound.
References
- 1. Squalene Epoxidase: Its Regulations and Links with Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of squalene epoxidase linking with PI3K/AKT signaling pathway suppresses endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of squalene epoxidase linking with PI3K/AKT signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SQLE Knockdown inhibits bladder cancer progression by regulating the PTEN/AKT/GSK3β signaling pathway through P53 - PMC [pmc.ncbi.nlm.nih.gov]
Sqle-IN-1 in Liver Cancer Research: A Technical Guide
Abstract
Hepatocellular carcinoma (HCC), the most prevalent form of primary liver cancer, presents a significant global health challenge, often characterized by a poor prognosis and limited therapeutic options.[1][2] A growing body of research has identified the dysregulation of metabolic pathways as a hallmark of cancer, with the cholesterol biosynthesis pathway emerging as a critical player in HCC progression. Squalene epoxidase (SQLE), a rate-limiting enzyme in this pathway, is frequently overexpressed in liver tumors and correlates with negative patient outcomes.[3][4][5] This has positioned SQLE as a promising therapeutic target. Sqle-IN-1 is a potent and specific inhibitor of SQLE, demonstrating significant anti-tumor effects in preclinical studies. This technical guide provides an in-depth overview of the applications of this compound in liver cancer research, detailing its mechanism of action, impact on core signaling pathways, relevant quantitative data, and key experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and metabolic diseases.
Introduction: Squalene Epoxidase (SQLE) as a Therapeutic Target in Hepatocellular Carcinoma (HCC)
The Cholesterol Biosynthesis Pathway and SQLE's Role
Cholesterol is an essential structural component of cell membranes and a precursor for the synthesis of steroid hormones and bile acids.[6] While crucial for normal cell function, cancer cells often exhibit an increased demand for cholesterol to support rapid proliferation and membrane biogenesis.[6][7] The synthesis of cholesterol is a complex, multi-step process known as the mevalonate pathway. Squalene epoxidase (SQLE) is a key rate-limiting enzyme in this pathway, catalyzing the first oxygenation step—the conversion of squalene to 2,3-oxidosqualene.[3][7] This step is a critical control point in the downstream synthesis of cholesterol.
Overexpression of SQLE in Liver Cancer and Prognostic Significance
Numerous studies have demonstrated that SQLE is significantly upregulated in HCC tissues compared to adjacent normal liver tissue.[3][8] This overexpression is not merely a correlative finding; it has been established as a driver of hepatocarcinogenesis, particularly in the context of nonalcoholic fatty liver disease (NAFLD)-associated HCC.[4][5][9] High levels of SQLE expression are strongly associated with advanced tumor grade, larger tumor size, and worse overall and disease-free survival in HCC patients.[3] The oncogenic role of SQLE is attributed to both the downstream effects of its product, cholesterol, and other metabolic consequences of its activity.[4][5]
This compound: A Potent Inhibitor of SQLE
Mechanism of Action
This compound is a small molecule inhibitor designed to specifically target and block the enzymatic activity of Squalene Epoxidase.[10] By inhibiting SQLE, this compound prevents the conversion of squalene to 2,3-oxidosqualene, thereby halting the cholesterol biosynthesis pathway at a critical juncture.[10] This leads to two primary consequences within the cancer cell: the depletion of downstream cholesterol and its derivatives, and the accumulation of the substrate, squalene. This dual effect disrupts cellular homeostasis and triggers multiple anti-tumorigenic signaling cascades. Research indicates that this compound effectively inhibits the proliferation and migration of liver cancer cells (specifically Huh7 cells) and reduces cellular cholesterol generation.[10]
Core Signaling Pathways Modulated by this compound
The inhibition of SQLE by this compound initiates a cascade of molecular events that impact several key signaling pathways crucial for liver cancer cell survival and proliferation.
Downregulation of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is hyperactivated in a majority of HCCs.[11] SQLE overexpression has been shown to activate this pathway.[4][12] One key mechanism involves SQLE-induced metabolic stress. The enzymatic activity of SQLE increases the NADP+/NADPH ratio, leading to oxidative stress.[4][5] This oxidative stress induces the expression of DNA methyltransferase 3A (DNMT3A), which then epigenetically silences the promoter of the tumor suppressor gene PTEN (Phosphatase and tensin homolog).[4][5][7] PTEN is a negative regulator of the PI3K/AKT pathway.[11] Its silencing leads to the constitutive activation of AKT and its downstream effector, mTOR.[4][5]
This compound, by inhibiting SQLE, prevents this cascade. It restores PTEN expression, leading to the dephosphorylation and inactivation of AKT, thereby shutting down the pro-survival PI3K/AKT/mTOR signaling.[4][10]
Attenuation of the ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is another critical signaling cascade that governs cell proliferation and migration and is often deregulated in HCC.[13] Studies have shown that SQLE can positively regulate ERK signaling.[8] Overexpression of SQLE in HCC cells leads to increased phosphorylation (activation) of ERK, which promotes cell proliferation and migration. Conversely, downregulation of SQLE inhibits these tumorigenic properties.[8] By inhibiting SQLE, this compound can be expected to decrease ERK activation, contributing to its anti-cancer effects.
Interaction with p53 Tumor Suppressor Pathway
The tumor suppressor p53 plays a crucial role in preventing cancer formation by controlling cell cycle and metabolism.[6] Recent findings reveal a direct regulatory link between p53 and SQLE. Under normal conditions, wild-type p53 transcriptionally represses the SQLE gene, thereby suppressing cholesterol synthesis and tumor growth.[6] In many cancers, p53 is mutated or inactivated, which lifts this repression and leads to the upregulation of SQLE.[6] Furthermore, cancer-associated p53 mutants can even enhance SQLE expression.[6] Therefore, in tumors with compromised p53 function, targeting SQLE with inhibitors like this compound becomes a critical therapeutic strategy to counteract the loss of this natural regulatory mechanism.
Modulation of the Tumor Immune Microenvironment
SQLE plays a significant role in creating an immunosuppressive tumor microenvironment (TME) in liver cancer, particularly in MASH-HCC (metabolic dysfunction-associated steatohepatitis-associated HCC).[14][15] Overexpression of SQLE in tumor cells leads to an accumulation of cholesterol in the TME.[14][16] This excess cholesterol has a dual inhibitory effect on the anti-tumor immune response:
-
Inactivation of Cytotoxic CD8+ T cells: Cholesterol impairs the effector function of these critical anti-cancer immune cells.[14][15]
-
Induction of Myeloid-Derived Suppressor Cells (MDSCs): It promotes the activity of MDSCs, which are potent suppressors of the immune response.[14][15]
By inhibiting SQLE and reducing cholesterol accumulation, this compound can help reverse this immunosuppression, reactivating CD8+ T cells and reducing the suppressive function of MDSCs.[14] This suggests a strong rationale for combining SQLE inhibitors with immunotherapy, such as anti-PD-1 agents, to enhance their efficacy.[14][16]
Role in Ferroptosis
Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][17] Inducing ferroptosis is a promising therapeutic strategy for cancer. The cholesterol biosynthesis pathway intersects with ferroptosis regulation. It has been shown that SQLE knockdown can induce ferroptosis in cancer cells.[18] Conversely, SQLE overexpression may protect cancer cells from ferroptosis.[18] The accumulation of squalene resulting from SQLE inhibition may protect cells from ferroptosis by acting as a radical trap.[19] However, the overall impact of SQLE inhibition on ferroptosis in liver cancer is an active area of research, with the potential for therapeutic exploitation.
Quantitative Analysis of SQLE Inhibitor Efficacy
The following tables summarize quantitative data from studies on SQLE inhibition in liver cancer models. While specific data for this compound is emerging, data from the well-characterized SQLE inhibitor Terbinafine, an FDA-approved drug, serves as a strong proxy.[4][5]
Table 1: In Vitro Efficacy of SQLE Inhibition on HCC Cell Lines
| Cell Line | Inhibitor | Concentration | Effect | Reference |
| NAFLD-HCC Cells | Terbinafine | 10 µM | Markedly inhibited cell growth | [4][5] |
| HKCI10 (NAFLD-HCC) | Terbinafine | 10 µM | Significant decrease in cell viability | [4] |
| BEL-7404 (HCC) | Terbinafine | 10 µM | Significant decrease in cell viability | [4] |
| Huh7 (HCC) | This compound | Not Specified | Inhibition of proliferation and migration | [10] |
Table 2: Effect of SQLE Inhibition on Protein Expression and Metabolites
| Model System | Treatment | Outcome Measure | Result | Reference |
| NAFLD-HCC Cells | Terbinafine | Cholesteryl Ester Levels | Decreased | [4][5] |
| NAFLD-HCC Cells | Terbinafine | PTEN Expression | Restored/Increased | [4][5] |
| NAFLD-HCC Cells | Terbinafine | p-AKT Levels | Inhibited/Decreased | [4][5] |
| NAFLD-HCC Cells | Terbinafine | p-mTOR Levels | Inhibited/Decreased | [4][5] |
| Huh7 Cells | This compound | PTEN Expression | Increased | [10] |
| Huh7 Cells | This compound | PI3K/AKT Activity | Inhibited | [10] |
Table 3: In Vivo Efficacy of SQLE Inhibition in Preclinical HCC Models
| Animal Model | Treatment | Key Findings | Reference |
| Xenograft Model (NAFLD-HCC cells) | Terbinafine | Attenuated tumor development | [4][5] |
| Hepatocyte-specific Sqle transgenic mice | Terbinafine | Attenuated tumor development | [4][5] |
| MASH-HCC Mouse Model | Terbinafine + anti-PD-1 | Synergistic suppression of tumor growth | [14] |
Key Experimental Protocols for Studying this compound
Investigating the effects of this compound in liver cancer requires a range of in vitro and in vivo experimental techniques.
In Vitro Methodologies
References
- 1. Ferroptosis in liver cancer: a key role of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. High Squalene Epoxidase in Tumors Predicts Worse Survival in Patients With Hepatocellular Carcinoma: Integrated Bioinformatic Analysis on NAFLD and HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Squalene epoxidase drives NAFLD-induced hepatocellular carcinoma and is a pharmaceutical target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p53 transcriptionally regulates SQLE to repress cholesterol synthesis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting the key cholesterol biosynthesis enzyme squalene monooxygenasefor cancer therapy [frontiersin.org]
- 8. Squalene epoxidase (SQLE) promotes the growth and migration of the hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.uky.edu [scholars.uky.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Unraveling Key Signaling Pathways Altered in Hepatocellular Carcinoma [xiahepublishing.com]
- 14. Targeting squalene epoxidase restores anti-PD-1 efficacy in metabolic dysfunction-associated steatohepatitis-induced hepatocellular carcinoma | Gut [gut.bmj.com]
- 15. Targeting squalene epoxidase restores anti-PD-1 efficacy in metabolic dysfunction-associated steatohepatitis-induced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting squalene epoxidase restores anti-PD-1 efficacy in metabolic dysfunction-associated steatohepatitis-induced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ferroptosis in hepatocellular carcinoma: mechanisms and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Sqle-IN-1 in Sarcoma Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squalene epoxidase (SQLE), a rate-limiting enzyme in the cholesterol biosynthesis pathway, has emerged as a significant prognostic biomarker and therapeutic target in various malignancies, including sarcoma. Overexpression of SQLE in sarcoma is correlated with poorer overall survival and disease-specific survival. The inhibitor, Sqle-IN-1, targets SQLE, thereby disrupting the cholesterol synthesis pathway and impinging on critical oncogenic signaling cascades. This technical guide provides an in-depth overview of the function of this compound in the context of sarcoma studies, detailing its mechanism of action, relevant signaling pathways, and comprehensive experimental protocols.
Introduction to Squalene Epoxidase (SQLE) in Sarcoma
Sarcomas, rare malignancies of mesenchymal origin, present considerable therapeutic challenges. Recent bioinformatics analyses of The Cancer Genome Atlas (TCGA) dataset have identified SQLE as a predominantly overexpressed gene in sarcoma tissues compared to normal tissues.[1] This upregulation is significantly associated with adverse clinical outcomes, including tumor multifocality and reduced survival rates, highlighting SQLE as a promising prognostic biomarker.[1]
SQLE catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the de novo synthesis of cholesterol.[2] Cancer cells, including sarcoma cells, often exhibit increased cholesterol metabolism to support rapid proliferation and membrane biogenesis. By targeting SQLE, inhibitors like this compound offer a promising strategy to disrupt these processes and impede tumor growth.
This compound: Mechanism of Action
This compound is a potent and specific inhibitor of squalene epoxidase.[3] Its primary mechanism of action is the direct inhibition of SQLE's enzymatic activity, leading to two key downstream effects:
-
Depletion of Cholesterol: By blocking the cholesterol synthesis pathway, this compound reduces the intracellular pool of cholesterol. This can disrupt the integrity of lipid rafts, which are specialized membrane microdomains essential for signal transduction, and can also limit the availability of cholesterol for new membrane formation in rapidly dividing cancer cells.
-
Accumulation of Squalene: Inhibition of SQLE leads to the upstream accumulation of its substrate, squalene. High levels of squalene can induce endoplasmic reticulum (ER) stress and trigger apoptotic pathways in cancer cells.[4]
Signaling Pathways Modulated by this compound
The anti-neoplastic effects of this compound are mediated through the modulation of key oncogenic signaling pathways. In sarcoma, the following pathways are of particular relevance:
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in sarcoma. This compound has been shown to increase the expression of the tumor suppressor PTEN, which in turn inhibits the phosphorylation and activation of PI3K and Akt.[3] This leads to the downstream suppression of mTOR and its effectors, ultimately resulting in decreased protein synthesis and cell proliferation.
TGFβ/SMAD Pathway
The Transforming Growth Factor-beta (TGFβ) signaling pathway is implicated in sarcoma progression, influencing cell proliferation, migration, and invasion. While direct modulation of the TGFβ/SMAD pathway by this compound has not been explicitly demonstrated, studies on SQLE in osteosarcoma suggest a positive regulatory role of SQLE on TGFβ1/SMAD2/3 signaling. Therefore, inhibition of SQLE by this compound is hypothesized to suppress this pro-tumorigenic pathway.
Quantitative Data on SQLE Inhibitors
While specific IC50 values for this compound in sarcoma cell lines are not yet published, data from other SQLE inhibitors in various cancer cell lines can provide a reference for expected potency. The IC50 of terbinafine, another SQLE inhibitor, varies across different cancer cell lines, often in the micromolar range.
Table 1: IC50 Values of Terbinafine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 70 | [5] |
| HCC-38 | Breast Cancer | 163 | [5] |
| H1299 | Non-Small Cell Lung Cancer | 90 | [5] |
| KB | Oral Squamous Cell Carcinoma | 0-60 (concentration-dependent decrease in cell number) | [6] |
| AGS | Gastric Cancer | Varies with FBS concentration | [7] |
| NCI-N87 | Gastric Cancer | Varies with FBS concentration | [7] |
Note: This table provides data for terbinafine as a proxy for SQLE inhibitor activity. The potency of this compound may differ.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the function of this compound in sarcoma studies.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on sarcoma cells.
Materials:
-
Sarcoma cell lines (e.g., U2OS, Saos-2 for osteosarcoma; SW872 for liposarcoma)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed sarcoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.
Western Blot Analysis for PI3K/Akt Pathway
This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.
Materials:
-
Sarcoma cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-PTEN, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed sarcoma cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound for the specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of sarcoma by targeting the metabolic vulnerability of cancer cells dependent on cholesterol synthesis. Its ability to inhibit SQLE and modulate critical oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores its potential. Further preclinical studies are warranted to establish the efficacy of this compound in various sarcoma subtypes, both in vitro and in vivo. Future research should focus on determining the precise IC50 values in a panel of sarcoma cell lines, elucidating its impact on the TGFβ/SMAD pathway, and evaluating its potential for combination therapies with existing sarcoma treatments. The detailed protocols provided in this guide offer a robust framework for researchers to explore the therapeutic utility of this compound in sarcoma.
References
- 1. SQLE is a promising prognostic and immunological biomarker and correlated with immune Infiltration in Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the key cholesterol biosynthesis enzyme squalene monooxygenasefor cancer therapy [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A chemical biology screen identifies a vulnerability of neuroendocrine cancer cells to SQLE inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting squalene epoxidase interrupts homologous recombination via the ER stress response and promotes radiotherapy efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terbinafine inhibits oral squamous cell carcinoma growth through anti-cancer cell proliferation and anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Inhibition of Squalene Epoxidase (SQLE): A Novel Therapeutic Avenue in Pancreatic Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pancreatic cancer remains one of the most lethal malignancies, with limited effective therapeutic options. Emerging evidence has identified aberrant metabolic pathways as critical drivers of pancreatic cancer progression, offering new targets for drug development. One such target is Squalene Epoxidase (SQLE), a key rate-limiting enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the role of SQLE in pancreatic cancer and the therapeutic potential of its inhibition, exemplified by the effects of inhibitors like Terbinafine. While a specific inhibitor designated "Sqle-IN-1" is not prominently documented in the reviewed literature, this document will focus on the principles and outcomes of SQLE inhibition in pancreatic cancer, serving as a foundational resource for the development of novel SQLE-targeting therapeutics.
Introduction: The Role of SQLE in Pancreatic Cancer
Squalene Epoxidase (SQLE) catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in de novo cholesterol synthesis.[1] In the context of pancreatic cancer, SQLE is not merely a metabolic enzyme but a pivotal oncogenic driver.[2][3]
Key Findings:
-
Upregulation in Pancreatic Cancer: SQLE is significantly upregulated in pancreatic cancer tissues compared to normal pancreatic tissue.[1][2][4][5] High SQLE expression is correlated with poor patient outcomes and a lower overall survival rate.[2][5][6]
-
Promotion of Cancer Hallmarks: Functional studies have demonstrated that elevated SQLE expression promotes pancreatic cancer cell proliferation, migration, and invasion while inhibiting apoptosis.[1][2][3][4] Conversely, the inhibition of SQLE suppresses these malignant phenotypes.[1][2][3]
-
Tumor Growth in vivo: In preclinical mouse models, overexpression of SQLE enhances the growth of pancreatic tumor xenografts, while its inhibition or knockdown significantly blunts tumor growth.[2][4][5]
Mechanism of Action of SQLE Inhibition in Pancreatic Cancer
The anti-tumor effects of SQLE inhibition in pancreatic cancer are multi-faceted, stemming from the dual consequences of blocking the cholesterol biosynthesis pathway: the accumulation of the substrate squalene and the depletion of downstream cholesterol.
Squalene Accumulation and Endoplasmic Reticulum (ER) Stress
Inhibition of SQLE leads to a buildup of its substrate, squalene.[2][5] This accumulation induces significant endoplasmic reticulum (ER) stress, which in turn triggers apoptosis in pancreatic cancer cells.[2][3][5]
Disruption of Cholesterol-Dependent Signaling Pathways
Cholesterol is an essential component of cellular membranes, particularly lipid rafts, which are microdomains that serve as organizing centers for signaling molecules. By reducing cholesterol biosynthesis, SQLE inhibitors disrupt the integrity of lipid rafts, thereby impeding the activation of critical pro-survival signaling pathways.[2]
Key Signaling Pathways Affected by SQLE Inhibition:
-
Src/PI3K/Akt Pathway: SQLE-mediated cholesterol synthesis is crucial for the stability of lipid rafts, which facilitates the activation of the Src/PI3K/Akt signaling cascade.[2][3] This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of SQLE disrupts this axis, leading to decreased cell proliferation and increased apoptosis.[2]
-
mTORC1 and TNFα/NF-κB Signaling: Studies have shown that silencing SQLE negatively impacts the mTORC1 and TNFα/NF-κB signaling pathways, both of which are implicated in pancreatic cancer cell proliferation and survival.[7]
-
lncRNA-TTN-AS1/miR-133b/SQLE Axis: The expression of SQLE is, in part, regulated by a long non-coding RNA, TTN-AS1, which acts as a sponge for miR-133b.[1] MiR-133b normally targets and suppresses SQLE expression.[1] In pancreatic cancer, lncRNA-TTN-AS1 is upregulated, leading to decreased miR-133b and consequently, increased SQLE levels.[1]
-
ERK/NF-κB Pathway: Evidence suggests that the effects of SQLE on pancreatic cancer may also be mediated through the ERK/NF-κB pathway.[1]
Modulation of the Tumor Immune Microenvironment
Recent research indicates that SQLE also plays a role in tumor immune evasion.[8][9] By metabolizing squalene, SQLE prevents its accumulation within the tumor microenvironment.[8] Accumulated squalene has been shown to inhibit the recruitment of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[8][9] Therefore, inhibition of SQLE can lead to squalene buildup, which in turn may enhance anti-tumor immunity by reducing the presence of these suppressive immune cell populations.[8][9]
Quantitative Data on SQLE Inhibition
The following tables summarize the quantitative effects of SQLE inhibition on pancreatic cancer cells from the cited literature.
Table 1: In Vitro Effects of SQLE Inhibition on Pancreatic Cancer Cell Lines
| Cell Line | Treatment | Effect | Quantitative Measure | Reference |
| AsPC-1 | SQLE shRNA | Inhibition of Proliferation | Significant decrease in cell growth | [5] |
| MIA PaCa-2 | SQLE Overexpression | Promotion of Proliferation | Significant increase in cell growth | [5] |
| CAPAN-1 | SQLE Knockdown | Inhibition of Cell Growth | Significant decrease in cell growth compared to control | [1] |
| AsPC-1 | Terbinafine (20 µmol/L) | Inhibition of Cell Growth | Significant inhibition of cell growth | [1] |
| AsPC-1 | Terbinafine (50 µmol/L) | Inhibition of Cell Growth | Stronger inhibition of cell growth than 20 µmol/L | [1] |
| AsPC-1 | SQLE shRNA | Induction of Apoptosis | Significant increase in apoptotic rate | [5] |
| MIA PaCa-2 | SQLE Overexpression | Inhibition of Apoptosis | Significant decrease in apoptotic rate | [5] |
Table 2: In Vivo Effects of SQLE Inhibition on Pancreatic Cancer Xenograft Models
| Cell Line | Treatment | Effect | Quantitative Measure | Reference |
| AsPC-1 | SQLE Knockdown | Reduced Tumor Growth | Significantly blunted tumor growth and weight | [5] |
| T3M4 | SQLE Knockdown | Reduced Tumor Growth | Significantly blunted tumor growth and weight | [5] |
| MIA PaCa-2 | SQLE Overexpression | Enhanced Tumor Growth | Increased tumor growth and weight | [5] |
| PANC-1 | SQLE Overexpression | Enhanced Tumor Growth | Increased tumor growth and weight | [5] |
| T3M4 | Terbinafine | Tumor Regression | Synergistic effect with gemcitabine, leading to tumor regression | [4] |
| AsPC-1 | Terbinafine | Tumor Regression | Synergistic effect with gemcitabine, leading to tumor regression | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on SQLE in pancreatic cancer.
Cell Culture and Transfection
-
Cell Lines: Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, AsPC-1, BxPC-3, T3M4) and a normal pancreatic ductal epithelial cell line (e.g., HPNE) are commonly used.[1][5]
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified environment.[5]
-
Transfection: For overexpression or knockdown studies, lentiviral vectors containing the SQLE gene or shRNA targeting SQLE are transfected into the cells.[1][5] Transfection reagents like jetPRIME are used according to the manufacturer's protocol.[10]
Cell Proliferation Assays
-
CCK-8 Assay: Cells are seeded in 96-well plates (3 x 10³ cells/well). At various time points (e.g., every 24 hours), CCK-8 reagent is added to each well. After incubation, the absorbance at 450 nm is measured using a microplate reader to determine cell viability.[1]
-
Colony Formation Assay: Cells are seeded in 6-well plates at a low density (e.g., 1000 cells/well) and cultured for approximately two weeks. The resulting colonies are fixed with methanol, stained with 0.1% crystal violet, and counted.[1]
Apoptosis Assay
-
Flow Cytometry: Cells are harvested, washed, and resuspended in a binding buffer. They are then stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.[5]
Western Blotting
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against SQLE and other proteins of interest (e.g., Akt, p-Akt, Src, p-Src, Caspase-3), followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]
In Vivo Xenograft Studies
-
Animal Model: Athymic nude mice are commonly used for subcutaneous xenograft models.[5] For studies involving the immune system, immunocompetent syngeneic models are employed.[8][9]
-
Tumor Cell Implantation: A suspension of pancreatic cancer cells (e.g., 3-5 x 10⁶ cells) in a mixture of PBS and Matrigel is injected subcutaneously into the flank of the mice.[5]
-
Treatment: For inhibitor studies, mice with established tumors are treated with the SQLE inhibitor (e.g., Terbinafine) and/or chemotherapy (e.g., gemcitabine) via intraperitoneal injection or oral gavage.[4]
-
Tumor Measurement: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.[5]
Immunohistochemistry (IHC)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissues are sectioned.
-
Staining: The sections are deparaffinized, rehydrated, and subjected to antigen retrieval. They are then incubated with a primary antibody against SQLE, followed by a secondary antibody and a detection reagent. The slides are counterstained with hematoxylin.
-
Analysis: The intensity and percentage of stained cells are scored to determine the expression level of SQLE.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Signaling pathways influenced by SQLE in pancreatic cancer.
Experimental Workflows
Caption: Workflow for preclinical evaluation of SQLE inhibition.
Conclusion and Future Directions
The inhibition of Squalene Epoxidase represents a promising and novel therapeutic strategy for pancreatic cancer. The multifaceted mechanism of action, involving the induction of ER stress, disruption of key oncogenic signaling pathways, and potential modulation of the tumor immune microenvironment, makes SQLE an attractive target for drug development. While the specific compound "this compound" requires further characterization, the wealth of data on SQLE's role and the effects of its inhibitors, such as Terbinafine, provides a strong rationale for the continued investigation of this therapeutic approach. Future research should focus on the development of potent and selective SQLE inhibitors, the identification of biomarkers to predict response to therapy, and the exploration of combination strategies with existing chemotherapies and immunotherapies to improve outcomes for patients with pancreatic cancer.
References
- 1. SQLE facilitates the pancreatic cancer progression via the lncRNA‐TTN‐AS1/miR‐133b/SQLE axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SQLE promotes pancreatic cancer growth by attenuating ER stress and activating lipid rafts-regulated Src/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gut.bmj.com [gut.bmj.com]
- 5. SQLE promotes pancreatic cancer growth by attenuating ER stress and activating lipid rafts-regulated Src/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SQLE, A Key Enzyme in Cholesterol Metabolism, Correlates With Tumor Immune Infiltration and Immunotherapy Outcome of Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | SQLE-mediated squalene metabolism promotes tumor immune evasion in pancreatic cancer [frontiersin.org]
- 9. SQLE-mediated squalene metabolism promotes tumor immune evasion in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and validation of SQLE in steroid-induced osteonecrosis of the femoral head: a bioinformatics and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Targeting Squalene Epoxidase (SQLE): A Promising Therapeutic Avenue in Colorectal Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Colorectal cancer (CRC) remains a significant global health challenge, necessitating the exploration of novel therapeutic targets. Aberrant lipid metabolism has emerged as a hallmark of cancer, with Squalene Epoxidase (SQLE), a rate-limiting enzyme in cholesterol biosynthesis, demonstrating a pivotal oncogenic role in CRC. This technical guide provides a comprehensive overview of the preclinical evidence supporting SQLE as a therapeutic target in CRC. We delve into the molecular mechanisms by which SQLE promotes tumorigenesis, summarize key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the intricate signaling pathways involved. The extensive data presented herein on the effects of SQLE inhibition, particularly by the well-characterized inhibitor Terbinafine, offers a robust foundation for the development of novel SQLE-targeted therapies for colorectal cancer.
Introduction
Squalene Epoxidase (SQLE) has been identified as a key player in the progression of colorectal cancer. Multiple studies have shown that SQLE is significantly upregulated in CRC tissues compared to adjacent normal tissues.[1] This overexpression is clinically relevant, as it correlates with poor patient survival.[1][2][3] The functional role of SQLE in CRC is multifaceted, contributing to increased cell proliferation, suppression of apoptosis, and alterations in the tumor microenvironment.[1] These findings strongly suggest that targeting SQLE could be a viable and effective therapeutic strategy for colorectal cancer. This guide will explore the preclinical data that substantiates this hypothesis.
The Oncogenic Role of SQLE in Colorectal Cancer
SQLE's contribution to colorectal cancer progression is driven by its impact on fundamental cellular processes that are commonly dysregulated in cancer.
Promotion of Cell Proliferation and Survival
Preclinical studies have consistently demonstrated that elevated SQLE expression enhances the proliferative capacity of CRC cells. Overexpression of SQLE in CRC cell lines leads to increased cell viability and colony formation.[4] Conversely, the knockdown of SQLE significantly suppresses these tumorigenic properties.[4] Mechanistically, SQLE promotes cell cycle progression and inhibits apoptosis, thereby creating a cellular environment conducive to tumor growth.[1] The inhibition of apoptosis by SQLE is mediated through the suppression of key apoptotic markers such as cleaved PARP, caspase-3, and caspase-7.[1]
In Vivo Tumor Growth
The tumor-promoting role of SQLE observed in vitro is recapitulated in in vivo models of colorectal cancer. Xenograft studies using CRC cells with modulated SQLE expression have shown that tumors derived from SQLE-overexpressing cells grow significantly faster. For instance, one study reported that SQLE overexpression led to a 128.13% increase in tumor volume and a 64.15% increase in tumor weight in a xenograft model. These findings underscore the critical role of SQLE in driving colorectal tumor growth in a physiological context.
Terbinafine: A Tool for SQLE Inhibition in Colorectal Cancer
Terbinafine, an FDA-approved antifungal agent, is a well-characterized inhibitor of SQLE.[1] It has been extensively used in preclinical studies to probe the therapeutic potential of targeting SQLE in colorectal cancer.
Effects of Terbinafine on CRC Cells
In vitro studies have shown that Terbinafine dose-dependently suppresses the growth of various CRC cell lines, including HT29 and DLD1.[1] Furthermore, Terbinafine has been shown to impair the growth of primary CRC organoids, which are more representative of the patient's tumor.[1] Beyond its direct effects on cancer cells, Terbinafine has also been reported to modulate the tumor microenvironment by altering the gut fungal landscape and reducing the infiltration of myeloid-derived suppressor cells (MDSCs), thereby restoring an anti-tumor immune response.[5][6][7][8][9]
Synergistic Effects with Chemotherapy
Importantly, the inhibition of SQLE by Terbinafine has been shown to enhance the efficacy of conventional chemotherapy in CRC models.[1] This synergistic effect suggests that SQLE inhibitors could be valuable additions to existing treatment regimens for colorectal cancer, potentially overcoming drug resistance and improving patient outcomes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the role of SQLE and the effects of its inhibition in colorectal cancer.
| Experimental Model | Intervention | Key Finding | Reference |
| Colorectal Cancer Cell Lines (LOVO, SW1116) | SQLE Overexpression | Increased cell viability and colony formation | [4] |
| Colorectal Cancer Cell Lines (HT29, DLD1) | SQLE Knockdown | Suppressed cell viability and colony formation | [4] |
| Nude Mice Xenograft (SW1116, LOVO cells) | SQLE Overexpression | Significantly faster tumor growth | [4] |
| Colorectal Cancer Cell Lines (HT29, DLD1) | Terbinafine Treatment | Dose-dependent growth suppression | [1] |
| Primary Colorectal Cancer Organoids | Terbinafine Treatment | Impaired organoid growth | [1] |
| In Vivo Xenograft Study: Effect of SQLE Overexpression | |
| Parameter | Percentage Increase |
| Tumor Volume | 128.13% |
| Tumor Weight | 64.15% |
Signaling Pathways Modulated by SQLE
SQLE exerts its oncogenic functions by modulating several critical signaling pathways implicated in cancer development and progression.
c-MYC and p53 Regulatory Network
SQLE expression is intricately regulated by the oncogene c-MYC and the tumor suppressor p53. c-MYC can directly and indirectly, via the transcription factor AP4, induce the expression of SQLE.[3] Conversely, wild-type p53 suppresses SQLE expression through the induction of miR-205, which directly targets SQLE mRNA.[3] This positions SQLE as a key downstream effector of these two master regulators, particularly in CRC with elevated c-MYC and mutated p53.[3]
MAPK Signaling Pathway
SQLE has also been shown to promote colorectal cancer cell proliferation by activating the MAPK signaling pathway.[2] Inhibition of SQLE leads to a reduction in calcitriol and CYP24A1 levels, resulting in increased intracellular calcium concentration. This, in turn, suppresses MAPK signaling, leading to the inhibition of CRC cell growth.[2]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the role of SQLE in colorectal cancer.
Cell Viability and Colony Formation Assays
-
Objective: To assess the effect of SQLE modulation or inhibition on the proliferative capacity of CRC cells.
-
Methodology:
-
Cell Seeding: CRC cells (e.g., HT29, DLD1, LOVO, SW1116) are seeded in 96-well plates (for viability assays) or 6-well plates (for colony formation assays).
-
Treatment: Cells are treated with an SQLE inhibitor (e.g., Terbinafine) at various concentrations or transfected to overexpress or knockdown SQLE.
-
Incubation: Cells are incubated for a specified period (e.g., 24-72 hours for viability, 10-14 days for colony formation).
-
Quantification:
-
Viability: Assessed using MTT or similar colorimetric assays where absorbance is proportional to the number of viable cells.
-
Colony Formation: Colonies are fixed, stained with crystal violet, and counted.
-
-
Apoptosis Assay
-
Objective: To determine the effect of SQLE modulation on apoptosis in CRC cells.
-
Methodology:
-
Cell Treatment: CRC cells are treated to modulate SQLE expression.
-
Staining: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) (to detect late apoptotic/necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
-
In Vivo Xenograft Model
-
Objective: To evaluate the effect of SQLE modulation on tumor growth in a living organism.
-
Methodology:
-
Cell Injection: CRC cells with modified SQLE expression (overexpression or control) are subcutaneously injected into immunodeficient mice (e.g., nude mice).
-
Tumor Monitoring: Tumor growth is monitored regularly by measuring tumor volume (e.g., with calipers).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be further analyzed (e.g., by immunohistochemistry for proliferation markers like Ki67).
-
Conclusion and Future Directions
The body of preclinical evidence strongly supports the role of Squalene Epoxidase as a critical driver of colorectal cancer progression. Its upregulation in tumors, correlation with poor prognosis, and multifaceted oncogenic functions make it an attractive target for therapeutic intervention. The efficacy of the SQLE inhibitor Terbinafine in preclinical models, both as a monotherapy and in combination with chemotherapy, provides a compelling proof-of-concept for this approach.
Future research should focus on the development of more potent and selective SQLE inhibitors specifically designed for oncology applications. Further investigation into the interplay between SQLE, the tumor microenvironment, and the host immune system will be crucial for optimizing SQLE-targeted therapies. Clinical trials investigating the safety and efficacy of SQLE inhibitors in patients with colorectal cancer are warranted and represent the next logical step in translating these promising preclinical findings into tangible clinical benefits.
References
- 1. Squalene epoxidase drives cancer cell proliferation and promotes gut dysbiosis to accelerate colorectal carcinogenesis | Gut [gut.bmj.com]
- 2. Squalene epoxidase promotes colorectal cancer cell proliferation through accumulating calcitriol and activating CYP24A1‐mediated MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Squalene epoxidase/SQLE is a candidate target for treatment of colorectal cancers with p53 mutation and elevated c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Terbinafine prevents colorectal cancer growth by inducing dNTP starvation and reducing immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terbinafine prevents colorectal cancer growth by inducing dNTP starvation and reducing immune suppression | Lund University [lunduniversity.lu.se]
- 7. Terbinafine prevents colorectal cancer growth by inducing dNTP starvation and reducing immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. researchgate.net [researchgate.net]
Sqle-IN-1: A Potential Therapeutic Agent in Alzheimer's Disease - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD), a progressive neurodegenerative disorder, currently has limited therapeutic options. Emerging research highlights the critical role of cholesterol metabolism in the brain in the pathogenesis of AD. Squalene epoxidase (SQLE), a rate-limiting enzyme in the cholesterol biosynthesis pathway, has been identified as a potential therapeutic target. This technical guide explores the rationale for targeting SQLE in AD and provides a profile of Sqle-IN-1, a known SQLE inhibitor. While direct preclinical or clinical data for this compound in Alzheimer's disease is not yet publicly available, this document outlines the hypothesized mechanisms of action, relevant experimental protocols for its evaluation, and potential signaling pathways it may modulate. The information presented is intended to serve as a resource for researchers and drug development professionals interested in this novel therapeutic strategy.
Introduction: The Role of Cholesterol Metabolism in Alzheimer's Disease
Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal death.[1] Growing evidence suggests a strong link between cholesterol metabolism and AD pathology.[2][3] The brain, being the most cholesterol-rich organ, maintains a delicate homeostasis of this lipid, which is crucial for neuronal structure and function.[4] Dysregulation of cholesterol metabolism has been shown to influence the processing of amyloid precursor protein (APP), thereby affecting the production of Aβ peptides.[3]
Squalene epoxidase (SQLE) is a key, rate-limiting enzyme in the cholesterol biosynthesis pathway, catalyzing the conversion of squalene to 2,3-oxidosqualene.[5][6] Inhibition of SQLE presents a potential therapeutic strategy to modulate cholesterol homeostasis in the brain and, consequently, impact the progression of Alzheimer's disease.
Profile of this compound: A Squalene Epoxidase Inhibitor
This compound is a compound identified as an inhibitor of squalene epoxidase.[7] While its primary characterization has been in the context of cancer research, its mechanism of action holds potential relevance for neurological disorders where cholesterol metabolism is implicated.
| Property | Description | Source |
| Target | Squalene Epoxidase (SQLE) | [7] |
| Reported Biological Activity | - Inhibits the proliferation and migration of Huh7 (human liver cancer) cells. - Inhibits cellular cholesterol generation. - Increases the expression of PTEN. - Inhibits PI3K and AKT signaling. | [7] |
| CAS Number | 1019169-83-5 | [7] |
It is crucial to note that, to date, no peer-reviewed studies have been published detailing the effects of this compound in preclinical models of Alzheimer's disease.
Hypothesized Mechanism of Action in Alzheimer's Disease
The therapeutic potential of this compound in Alzheimer's disease is predicated on the multifaceted role of cholesterol in the brain. By inhibiting SQLE, this compound could exert neuroprotective effects through several interconnected pathways:
-
Modulation of Cholesterol Homeostasis: By reducing the rate of cholesterol synthesis, this compound may restore cholesterol balance within neurons and glial cells. This could influence the fluidity and composition of cellular membranes, including lipid rafts, which are known to be platforms for APP processing.
-
Impact on Amyloid-Beta Processing: Altered membrane cholesterol levels can shift the cleavage of APP from the amyloidogenic pathway (producing Aβ) to the non-amyloidogenic pathway.[8] By reducing cholesterol synthesis, an SQLE inhibitor could potentially decrease the generation of toxic Aβ species.
-
Reduction of Neuroinflammation: Dysregulated cholesterol metabolism has been linked to neuroinflammatory processes.[9] SQLE has been shown to be involved in the regulation of neuroinflammation.[9] By modulating lipid metabolism, this compound may attenuate the chronic activation of microglia and astrocytes, a hallmark of AD.
-
Influence on Tau Pathology: While the direct link is less established, neuroinflammation is known to exacerbate tau hyperphosphorylation. By mitigating the inflammatory cascade, SQLE inhibition could indirectly reduce the burden of neurofibrillary tangles.
Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis Pathway and SQLE Inhibition
Hypothesized Signaling Cascade of SQLE Inhibition in Alzheimer's Disease
Preclinical Experimental Workflow for this compound Evaluation
Quantitative Data from Relevant Studies
As there is no published data for this compound in the context of Alzheimer's disease, the following table summarizes preclinical toxicology data for other SQLE inhibitors to provide context for this class of compounds.
Table 1: Preclinical Toxicology of Representative SQLE Inhibitors
| Compound | Species | Key Findings | Reference |
| NB-598 | Dog | Dose-limiting gastrointestinal toxicity; skin toxicities observed. | [10][11] |
| Cmpd-4" | Monkey | Dose-limiting gastrointestinal toxicity. | [10][11] |
Detailed Experimental Protocols
The following are detailed, standard protocols that would be appropriate for the preclinical evaluation of this compound for Alzheimer's disease.
In Vitro Assays
6.1.1. SQLE Enzyme Inhibition Assay
-
Objective: To determine the in vitro potency of this compound in inhibiting human SQLE enzyme activity.
-
Methodology:
-
Recombinant human SQLE is incubated with varying concentrations of this compound.
-
The substrate, squalene, is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The formation of the product, 2,3-oxidosqualene, is measured using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS).
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
-
6.1.2. Amyloid-Beta (Aβ) Production Assay in a Neuronal Cell Line
-
Objective: To assess the effect of this compound on the production and secretion of Aβ peptides in a neuronal cell model.
-
Methodology:
-
A human neuroblastoma cell line (e.g., SH-SY5Y) overexpressing human APP is cultured.
-
Cells are treated with a range of concentrations of this compound for 24-48 hours.
-
The cell culture supernatant is collected.
-
Levels of secreted Aβ40 and Aβ42 are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
Cell viability is assessed in parallel to ensure that any reduction in Aβ is not due to cytotoxicity.
-
In Vivo Studies
6.2.1. Chronic Administration in a Transgenic Mouse Model of Alzheimer's Disease
-
Objective: To evaluate the long-term therapeutic efficacy of this compound on cognitive function and AD-related pathology in a relevant animal model.
-
Animal Model: 5xFAD transgenic mice, which develop amyloid plaques and cognitive deficits.
-
Methodology:
-
5xFAD mice are treated with this compound or vehicle control, starting at an age before or shortly after the onset of pathology.
-
The compound is administered daily for a period of 3-6 months via a suitable route (e.g., oral gavage).
-
Cognitive function is assessed at multiple time points using behavioral tests such as the Morris water maze (spatial learning and memory) and the Y-maze (short-term working memory).
-
At the end of the treatment period, mice are euthanized, and brain tissue is collected for analysis.
-
6.2.2. Histopathological and Biochemical Analysis of Brain Tissue
-
Objective: To quantify the effects of this compound on the pathological hallmarks of Alzheimer's disease in the brain.
-
Methodology:
-
Immunohistochemistry: Brain sections are stained with antibodies against Aβ (to visualize plaques) and hyperphosphorylated tau (to visualize tangles). The plaque and tangle load in specific brain regions (e.g., hippocampus, cortex) are quantified.
-
Biochemical Analysis: Brain homogenates are prepared to measure the levels of soluble and insoluble Aβ40 and Aβ42 using ELISAs. Levels of total and phosphorylated tau can be measured by Western blotting or ELISA.
-
Neuroinflammation Markers: Immunohistochemistry or Western blotting can be used to assess the levels of markers for microglial (e.g., Iba1) and astrocyte (e.g., GFAP) activation.
-
Conclusion and Future Directions
The inhibition of squalene epoxidase represents a novel and promising therapeutic strategy for Alzheimer's disease by targeting the well-established link between cholesterol metabolism and AD pathogenesis. This compound, as a known inhibitor of SQLE, is a valuable research tool to explore this hypothesis.
While the currently available data on this compound is limited to its effects on cancer cells, the outlined experimental protocols provide a clear roadmap for its preclinical evaluation in the context of Alzheimer's disease. Future research should focus on:
-
Determining the efficacy of this compound in reducing Aβ and tau pathology in AD cell and animal models.
-
Elucidating the precise molecular mechanisms by which SQLE inhibition modulates APP processing and neuroinflammation.
-
Conducting comprehensive pharmacokinetic and toxicology studies to assess the safety and brain penetrance of this compound.
The exploration of SQLE inhibitors like this compound could open new avenues for the development of disease-modifying therapies for Alzheimer's disease.
References
- 1. The Role of SORL1 in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain Cholesterol Metabolism, Oxysterols, and Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Intersection of cerebral cholesterol metabolism and Alzheimer's disease: Mechanisms and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. Squalene Epoxidase: Its Regulations and Links with Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Statins and the squalene synthase inhibitor zaragozic acid stimulate the non-amyloidogenic pathway of amyloid-beta protein precursor processing by suppression of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SQLE is a promising prognostic and immunological biomarker and correlated with immune Infiltration in Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical toxicology profile of squalene epoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Investigating Sqle-IN-1 in Non-Alcoholic Fatty Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant portion of patients progressing to the more severe non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma (HCC). A key enzyme implicated in the pathogenesis of NAFLD is Squalene Epoxidase (SQLE), a rate-limiting enzyme in cholesterol biosynthesis. This technical guide provides an in-depth overview of the role of SQLE in NAFLD and the therapeutic potential of its inhibition, using the placeholder "Sqle-IN-1" to represent SQLE inhibitors, with a primary focus on the well-researched inhibitor terbinafine. We will delve into the molecular mechanisms, present key quantitative data from preclinical studies, detail essential experimental protocols, and visualize the intricate signaling pathways involved.
Introduction: The Role of Squalene Epoxidase in NAFLD
Squalene epoxidase (SQLE) catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the cholesterol biosynthesis pathway.[1] Upregulation of SQLE has been observed in both human NAFLD patients and animal models of the disease.[2][3] This increased activity contributes to hepatic lipid accumulation (steatosis) through two primary mechanisms:
-
Increased Cholesterol Synthesis: Elevated SQLE activity leads to an accumulation of cholesterol and its esterified form, cholesteryl esters, within hepatocytes.[4] This contributes to the lipid droplet formation characteristic of steatosis.
-
Promotion of De Novo Lipogenesis: Beyond cholesterol synthesis, SQLE has been shown to drive de novo lipogenesis (the synthesis of fatty acids) through a novel interaction with Carbonic Anhydrase III (CA3). This complex activates Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master transcriptional regulator of lipogenic genes.[3]
Furthermore, the metabolic consequences of increased SQLE activity extend to the activation of pro-inflammatory and oncogenic signaling pathways. A key pathway affected is the PTEN/AKT/mTOR signaling cascade. Increased reactive oxygen species (ROS) resulting from SQLE-mediated cholesterol synthesis can lead to the epigenetic silencing of the tumor suppressor PTEN, resulting in the activation of the pro-growth and pro-survival AKT/mTOR pathway.[4]
Given its central role in both lipid accumulation and the progression to more severe liver disease, SQLE has emerged as a promising therapeutic target for NAFLD and NASH.
Quantitative Data on this compound (Terbinafine) in NAFLD Models
The following tables summarize key quantitative findings from preclinical studies investigating the effects of SQLE inhibition, primarily with terbinafine, in various models of NAFLD.
Table 1: In Vitro Efficacy of this compound (Terbinafine)
| Parameter | Cell Line | Treatment | Result | Reference |
| IC50 (Human SQLE) | Human Liver Microsomes | Terbinafine | 7.7 µM | [5][6] |
Table 2: Effects of SQLE Modulation in In Vivo NAFLD Models
| Model | Genetic Modification/Treatment | Key Findings | Reference |
| High-Fat, High-Cholesterol (HFHC) Diet Mice | Hepatocyte-specific Sqle transgenic (tg) | - Increased liver weight and liver/body weight ratio- Higher liver cholesterol and triglycerides- Elevated serum ALT and AST- Increased steatosis and inflammation scores | [2] |
| Methionine-Choline Deficient (MCD) Diet Mice | Hepatocyte-specific Sqle knockout (ko) | - Decreased liver weight and liver/body weight ratio- Lower liver cholesterol and triglyceride levels- Reduced serum ALT and AST- Decreased steatosis (P<0.01) and inflammation (P<0.01) scores | [2] |
| HFHC Diet Mice | Terbinafine Treatment | Ameliorated NASH | [2] |
| Rabbits | Terbinafine (10 mg/kg/day for 6 weeks) | Statistically significant reduction in serum triglycerides (p<0.05) | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by SQLE in the context of NAFLD.
Caption: SQLE signaling pathways in NAFLD.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for investigating SQLE in NAFLD.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
Detailed Experimental Protocols
In Vitro Model of NAFLD in HepG2 Cells
This protocol describes the induction of steatosis in the human hepatoma cell line HepG2.
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Induction of Steatosis:
-
Prepare a stock solution of oleic acid complexed to bovine serum albumin (BSA).
-
Seed HepG2 cells in a suitable plate format (e.g., 24-well plate).
-
When cells reach 70-80% confluency, replace the culture medium with serum-free medium containing the desired concentration of oleic acid (typically 0.5-1.0 mM) for 24 hours.
-
Oil Red O Staining for Lipid Accumulation
This protocol is for visualizing and quantifying lipid droplets in cultured cells.[8][9][10]
-
Fixation:
-
Wash cells gently with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.
-
Wash three times with PBS.
-
-
Staining:
-
Prepare a fresh working solution of Oil Red O (0.5 g in 100 ml of 60% isopropanol, filtered).
-
Incubate the fixed cells with the Oil Red O working solution for 15-30 minutes at room temperature.
-
Wash cells with distilled water until the water is clear.
-
-
Quantification (Optional):
-
Elute the Oil Red O stain from the cells using 100% isopropanol.
-
Measure the absorbance of the eluate at 510 nm using a spectrophotometer.
-
-
Visualization:
-
Counterstain the nuclei with hematoxylin (optional).
-
Mount the coverslips and visualize under a microscope. Lipid droplets will appear as red-orange spheres.
-
Western Blotting for SQLE and Signaling Proteins in Liver Tissue
This protocol outlines the detection of specific proteins in liver tissue lysates.[11][12][13]
-
Tissue Lysis:
-
Homogenize frozen liver tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SQLE, p-AKT, total AKT, etc. (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Co-Immunoprecipitation of SQLE and CA3
This protocol is designed to investigate the interaction between SQLE and CA3 in hepatocytes.[3]
-
Cell Lysis:
-
Lyse cultured hepatocytes with a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against SQLE or CA3 (or an isotype control IgG) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using antibodies against both SQLE and CA3.
-
Quantitative Real-Time PCR (qPCR) for SREBP-1c
This protocol measures the mRNA expression levels of SREBP-1c.[14][15]
-
RNA Extraction: Extract total RNA from liver tissue or cultured cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for SREBP-1c and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for SREBP-1c and the reference gene.
-
Calculate the relative expression of SREBP-1c using the ΔΔCt method.
-
Conclusion
The evidence strongly implicates squalene epoxidase as a pivotal player in the pathogenesis of NAFLD, contributing to both hepatic steatosis and the progression to more severe liver disease through its influence on cholesterol synthesis, de novo lipogenesis, and pro-inflammatory signaling pathways. The preclinical data on SQLE inhibitors like terbinafine are promising, demonstrating a reduction in liver fat, inflammation, and injury in various NAFLD models. This technical guide provides a foundational framework for researchers and drug development professionals to further investigate the role of SQLE in NAFLD and to evaluate the therapeutic potential of novel "this compound" candidates. The detailed experimental protocols and pathway visualizations serve as a practical resource for designing and executing robust preclinical studies in this critical area of metabolic research. Further investigation into the long-term efficacy and safety of SQLE inhibition is warranted to translate these promising preclinical findings into effective therapies for patients with NAFLD.
References
- 1. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 2. hkmj.org [hkmj.org]
- 3. Squalene Epoxidase Induces Nonalcoholic Steatohepatitis Via Binding to Carbonic Anhydrase III and is a Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Squalene epoxidase drives NAFLD-induced hepatocellular carcinoma and is a pharmaceutical target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 10. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. remedypublications.com [remedypublications.com]
- 13. Detection of connexins in liver cells using sodiumdodecylsulfate polyacrylamide gel electrophoresis and immunoblot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SREBP-1c, regulated by the insulin and AMPK signaling pathways, plays a role in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Expression of SREBP-1c Requires SREBP-2-mediated Generation of a Sterol Ligand for LXR in Livers of Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Squalene Epoxidase (SQLE) Inhibition in the Pathogenesis and Potential Treatment of Steroid-Induced Osteonecrosis of the Femoral Head: A Technical Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Osteonecrosis of the femoral head (ONFH), particularly the steroid-induced form, is a debilitating condition characterized by the death of bone tissue and subsequent collapse of the femoral head, often necessitating hip arthroplasty in young, active individuals.[1][2] Recent advancements in transcriptomics and bioinformatics have identified Squalene Epoxidase (SQLE), a key enzyme in the cholesterol biosynthesis pathway, as a critical mediator in the pathogenesis of steroid-induced ONFH.[3][4][5] This technical guide synthesizes the current preclinical evidence, focusing on the mechanism by which SQLE contributes to osteoblast dysfunction and bone loss through the induction of ferroptosis. We detail the experimental protocols from foundational studies and present quantitative data on the therapeutic effects of SQLE inhibition. While this document addresses the target of Sqle-IN-1, it is important to note that the primary in vivo research to date has utilized the SQLE inhibitor Terbinafine to validate the therapeutic concept. This guide provides a comprehensive overview for researchers and professionals in drug development exploring novel therapeutic avenues for ONFH.
Introduction: The Unmet Need in Osteonecrosis of the Femoral Head
Osteonecrosis of the femoral head is a progressive disease resulting from a disruption of blood supply to the femoral head, leading to ischemia, bone cell death, and eventual mechanical failure of the joint.[1][6] Among the non-traumatic causes, long-term or high-dose glucocorticoid use is a major etiological factor.[2] The underlying molecular mechanisms of steroid-induced ONFH are complex, involving lipid metabolism disorders, oxidative stress, and impaired angiogenesis.[6][7] Current treatment options for early-stage ONFH are limited and have variable efficacy, creating a significant need for targeted molecular therapies.[8][9]
Recent research has pinpointed Squalene Epoxidase (SQLE) as a pivotal gene and therapeutic target in this disease.[3][5] SQLE is a rate-limiting enzyme in the cholesterol synthesis pathway. Its upregulation in response to glucocorticoids has been shown to trigger a specific form of programmed cell death in osteoblasts known as ferroptosis, directly contributing to the pathology of ONFH.[3][4] This discovery opens a promising new therapeutic window focused on the pharmacological inhibition of SQLE.
The Central Role of SQLE and Ferroptosis in ONFH Pathogenesis
Bioinformatic analysis of gene expression in dexamethasone-treated osteoblasts identified SQLE as one of five key hub genes in lipid metabolism pathways significantly associated with ONFH.[3][4][5] Ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides, is increasingly recognized as a key mechanism in various ischemic injuries, including ONFH.[10]
The proposed mechanism posits that glucocorticoids induce the overexpression of SQLE in osteoblasts. This leads to a cascade of events culminating in ferroptosis:
-
Increased Iron Accumulation: Elevated levels of intracellular ferrous iron (Fe²⁺).
-
Oxidative Stress: A surge in reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.
-
Depletion of Antioxidants: A significant reduction in glutathione (GSH), a key cellular antioxidant that protects against lipid peroxidation.[3][10]
This ferroptotic process impairs osteoblast proliferation, differentiation, and survival, ultimately leading to the characteristic bone loss and microarchitectural decay seen in ONFH.[3][4] Pharmacological inhibition of SQLE has been demonstrated to disrupt this pathological cascade, thereby protecting osteoblasts and preserving bone integrity.[3][11]
Preclinical Evidence: In Vitro Studies
In vitro experiments using the MC3T3-E1 osteoblast precursor cell line have been instrumental in elucidating the role of SQLE in steroid-induced osteoblast damage.[3][4]
Experimental Protocols
-
Cell Culture and ONFH Model: MC3T3-E1 cells were cultured under standard conditions. An in vitro model of ONFH was established by treating the cells with dexamethasone.[3][4]
-
Gene Knockdown and Overexpression:
-
Cell Viability and Apoptosis Assays: Cell proliferation was assessed using the Cell Counting Kit-8 (CCK-8) assay. Apoptosis was quantified via flow cytometry.[4]
-
Osteogenic Differentiation Analysis: The expression of osteogenic marker genes (e.g., Collagen I) was measured using quantitative real-time PCR (qRT-PCR) and Western blotting.[3][5]
-
Ferroptosis Marker Measurement:
-
Iron (Fe²⁺): Intracellular ferrous iron levels were measured using a specific iron assay kit.
-
Reactive Oxygen Species (ROS): ROS levels were detected using a fluorometric assay kit.
-
Malondialdehyde (MDA) and Glutathione (GSH): Levels of MDA and GSH were quantified using commercially available assay kits.[3][4][5]
-
Summary of In Vitro Data
The results consistently demonstrated that SQLE knockdown significantly mitigated the detrimental effects of dexamethasone on osteoblasts. Conversely, SQLE overexpression exacerbated cellular damage.[3][11]
| Parameter | Dexamethasone (DEX) Group | DEX + SQLE Knockdown | DEX + SQLE Overexpression | Key Finding |
| Cell Viability | ↓ | ↑ (Rescued) | ↓↓ (Exacerbated) | SQLE mediates DEX-induced cytotoxicity.[3] |
| Apoptosis | ↑ | ↓ (Reduced) | ↑↑ (Increased) | SQLE promotes osteoblast apoptosis.[4] |
| Osteogenic Markers | ↓ | ↑ (Restored) | ↓↓ (Further Reduced) | SQLE inhibits osteogenic differentiation.[3] |
| Fe²⁺ Levels | ↑ | ↓ (Normalized) | ↑↑ (Increased) | SQLE drives iron accumulation.[3] |
| ROS/MDA Levels | ↑ | ↓ (Normalized) | ↑↑ (Increased) | SQLE enhances oxidative stress.[3] |
| GSH Levels | ↓ | ↑ (Restored) | ↓↓ (Further Depleted) | SQLE depletes antioxidant defenses.[3] |
Preclinical Evidence: In Vivo Studies
To validate the in vitro findings, an in vivo rat model of steroid-induced ONFH was utilized to assess the therapeutic efficacy of a pharmacological SQLE inhibitor, Terbinafine.[3][4]
Experimental Protocols
-
Animal Model: An in vivo model of ONFH was established in rats through the administration of glucocorticoids.[3][4]
-
Pharmacological Intervention: A cohort of ONFH rats was treated with the SQLE inhibitor Terbinafine.[3][4]
-
Micro-CT Analysis: The microarchitecture of the femoral head was evaluated using micro-computed tomography (micro-CT) to quantify parameters such as bone volume fraction (BV/TV), trabecular thickness (Tb.Th), and trabecular number (Tb.N).[3][4]
-
Histological and Immunohistochemical Analysis: Femoral head sections were subjected to Hematoxylin and Eosin (H&E) staining to assess bone morphology and the presence of empty lacunae (indicative of osteocyte death). Immunohistochemistry was used to measure the expression of SQLE and osteogenic proteins like Collagen I.[3][5]
-
Serum Lipid Profile: Blood samples were analyzed to determine the levels of serum lipids.[3][4]
-
Ferroptosis Marker Measurement: Bone tissue from the femoral head was analyzed for the same ferroptosis markers (Fe²⁺, ROS, MDA, GSH) as in the in vitro studies.[3][4]
References
- 1. Osteonecrosis of the femoral head: diagnosis and classification systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of femoral head osteonecrosis: Current concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and validation of SQLE in steroid-induced osteonecrosis of the femoral head: a bioinformatics and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and validation of SQLE in steroid-induced osteonecrosis of the femoral head: a bioinformatics and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Association of SREBP2 gene polymorphisms with the risk of osteonecrosis of the femoral head relates to gene expression and lipid metabolism disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New treatment approaches for osteonecrosis of the femoral head: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Bioinformatics and experimental validation of ferroptosis-related genes in steroid-induced osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Sqle-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sqle-IN-1 is a potent and specific inhibitor of squalene epoxidase (SQLE), a key rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] By targeting SQLE, this compound effectively disrupts the production of cholesterol, a critical component of cell membranes and a precursor for various signaling molecules. This inhibitory action leads to the accumulation of squalene and has been shown to impact cellular processes such as proliferation, migration, and survival, particularly in cancer cell lines. Notably, in hepatocellular carcinoma (HCC) cells like Huh7, this compound has been demonstrated to inhibit proliferation and migration, reduce cholesterol generation, and modulate the PTEN/PI3K/AKT signaling pathway.[1] These characteristics make this compound a valuable tool for studying the role of cholesterol metabolism in various diseases and a potential candidate for therapeutic development.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of squalene epoxidase. This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a crucial step in the synthesis of cholesterol. Inhibition of SQLE by this compound leads to a downstream reduction in cholesterol levels and an upstream accumulation of squalene.
The cellular consequences of SQLE inhibition by this compound include:
-
Inhibition of Cell Proliferation and Migration: Observed in Huh7 liver cancer cells.[1]
-
Reduction of Cellular Cholesterol: A direct consequence of blocking the cholesterol biosynthesis pathway.[1]
-
Modulation of the PI3K/AKT Signaling Pathway: this compound has been shown to increase the expression of the tumor suppressor PTEN, which in turn inhibits the pro-survival PI3K/AKT pathway.[1]
Data Presentation
Due to the limited availability of public data specifically for this compound, the following table provides a summary of reported IC50 values for other known SQLE inhibitors in various cancer cell lines to offer a comparative perspective. It is crucial to determine the specific IC50 of this compound for the cell line of interest experimentally.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Terbinafine | Bovine Aortic Smooth Muscle Cells | Not Applicable | ~5 | [2] |
| Terbinafine | Oral Squamous Carcinoma Cells (KB, SAS, SCC 15) | Oral Cancer | Concentration-dependent decrease in cell number (0-60 µM) | [3] |
| NB-598 | MIN6 | Insulinoma | 10 µM (caused 36% reduction in total cholesterol) | [4] |
Signaling Pathway
The inhibition of squalene epoxidase by this compound initiates a cascade of events that impact cellular signaling, particularly the PTEN/PI3K/AKT pathway. The accumulation of squalene and the reduction of cholesterol and its derivatives can lead to cellular stress and activate compensatory mechanisms. A key event is the upregulation of the tumor suppressor PTEN, which dephosphorylates PIP3 to PIP2, thereby inhibiting the activation of AKT.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Terbinafine inhibits the mitogenic response to platelet-derived growth factor in vitro and neointimal proliferation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terbinafine inhibits oral squamous cell carcinoma growth through anti-cancer cell proliferation and anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Sqle-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sqle-IN-1 is a potent and specific inhibitor of Squalene Epoxidase (SQLE), a key rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] By targeting SQLE, this compound disrupts the conversion of squalene to 2,3-oxidosqualene, leading to a reduction in downstream cholesterol production and an accumulation of squalene. This modulation of the cholesterol pathway has significant implications for various cellular processes, making this compound a valuable tool for research in oncology, metabolic diseases, and cell biology.
These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its effects on cell proliferation, migration, and the PI3K/AKT signaling pathway.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of squalene epoxidase. This enzymatic blockade sets off a cascade of downstream cellular events:
-
Inhibition of Cholesterol Synthesis: By blocking a critical step in the cholesterol biosynthesis pathway, this compound leads to decreased intracellular cholesterol levels.
-
Induction of PTEN Expression: Treatment with this compound has been shown to increase the expression of Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor protein.[1]
-
Inhibition of the PI3K/AKT Signaling Pathway: The upregulation of PTEN leads to the subsequent inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[1]
This mechanism of action makes this compound a compound of interest for studying cancers with a dysregulated PI3K/AKT pathway.
Caption: Signaling pathway of this compound action.
Data Presentation
While specific quantitative data for this compound is not widely available in peer-reviewed literature, the following tables provide an illustrative example of the types of data that can be generated using the protocols described below. The values presented are hypothetical and intended to demonstrate the expected outcomes of treating cancer cell lines with an effective SQLE inhibitor.
Table 1: Illustrative IC50 Values of an SQLE Inhibitor on Cancer Cell Proliferation
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| Huh7 | Hepatocellular Carcinoma | 5.2 |
| PC-3 | Prostate Cancer | 8.7 |
| MCF-7 | Breast Cancer | 12.5 |
Table 2: Illustrative Effect of an SQLE Inhibitor on Cell Migration
| Cell Line | Treatment Concentration (µM) | Illustrative Inhibition of Migration (%) |
| Huh7 | 1 | 25 |
| Huh7 | 5 | 68 |
| Huh7 | 10 | 85 |
Table 3: Illustrative Quantitative Analysis of PI3K/AKT Pathway Inhibition by Western Blot
| Cell Line | Treatment | Illustrative p-AKT/total AKT Ratio (Normalized to Control) |
| Huh7 | Control (DMSO) | 1.00 |
| Huh7 | SQLE Inhibitor (5 µM) | 0.45 |
| Huh7 | SQLE Inhibitor (10 µM) | 0.21 |
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: this compound is soluble in DMSO. For cell-based assays, prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in the cell culture medium.
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 1: Cell Proliferation Assay (MTS/MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
This compound
-
Human hepatocellular carcinoma cell line (e.g., Huh7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Wound Healing/Scratch Assay for Cell Migration
This protocol assesses the effect of this compound on cell migration.
Materials:
-
This compound
-
Cancer cell line capable of forming a confluent monolayer (e.g., Huh7)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "wound" or "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium containing different concentrations of this compound or vehicle control (DMSO).
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points for each condition. Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 3: Western Blot Analysis of PI3K/AKT Pathway
This protocol is used to quantify the levels of total and phosphorylated AKT to assess the inhibitory effect of this compound on the PI3K/AKT pathway.
Materials:
-
This compound
-
Cancer cell line (e.g., Huh7)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against total AKT, phospho-AKT (Ser473), and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of phosphorylated AKT to total AKT for each treatment condition and normalize to the vehicle control.
Caption: General experimental workflow for cell-based assays.
References
Application Notes and Protocols for Western Blot Analysis Following Sqle-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sqle-IN-1 is a potent and specific inhibitor of Squalene Epoxidase (SQLE), a critical rate-limiting enzyme in the de novo cholesterol biosynthesis pathway.[1][2][3] SQLE catalyzes the conversion of squalene to 2,3-(S)-oxidosqualene, a precursor for lanosterol and ultimately cholesterol.[4][5] Inhibition of SQLE by this compound disrupts this pathway, leading to a reduction in cholesterol synthesis and an accumulation of squalene.[6][7] This disruption has significant implications for cellular processes that are dependent on cholesterol, including cell proliferation, migration, and signaling.[6][8]
Recent studies have highlighted the therapeutic potential of targeting SQLE in various diseases, including cancer and metabolic disorders.[8][9] The cellular response to this compound treatment involves modulation of key signaling pathways, notably the PI3K/AKT/mTOR axis.[6][8] Mechanistically, inhibition of SQLE can lead to the upregulation of PTEN, a tumor suppressor that negatively regulates the PI3K/AKT pathway.[6][8] Furthermore, as a key regulator of cholesterol homeostasis, the activity of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a master transcriptional regulator of cholesterol biosynthesis genes, is also anticipated to be affected by this compound treatment.[8][10]
Western blot analysis is an indispensable technique to elucidate the molecular mechanisms of this compound action by quantifying the changes in protein expression levels within these pathways. These application notes provide a detailed protocol for performing Western blot analysis on cells treated with this compound, along with expected outcomes and visual representations of the experimental workflow and the targeted signaling pathway.
Data Presentation
Table 1: Expected Quantitative Changes in Protein Expression after this compound Treatment
| Target Protein | Cellular Location | Expected Change with this compound | Rationale | Recommended Antibody Dilution |
| Squalene Epoxidase (SQLE) | Endoplasmic Reticulum | No significant change in total protein level | This compound is an inhibitor, not a degrader of the enzyme. | 1:1000[11] |
| Phospho-AKT (Ser473) | Cytosol, Nucleus | Decrease | Inhibition of PI3K signaling upstream of AKT.[6] | 1:1000 |
| Total AKT | Cytosol, Nucleus | No significant change | To normalize for changes in phosphorylation status.[6] | 1:1000 |
| PTEN | Cytosol, Nucleus | Increase | Upregulation in response to SQLE inhibition.[6][8] | 1:1000 |
| Mature SREBP-2 | Nucleus | Decrease | Feedback inhibition of cholesterol synthesis pathway.[10][12] | 1:500 - 1:1000 |
| Precursor SREBP-2 | Endoplasmic Reticulum | Potential Increase | Accumulation due to reduced processing.[10][12] | 1:500 - 1:1000 |
| β-Actin / GAPDH | Cytoskeleton / Cytosol | No change | Loading control for normalization. | 1:1000 - 1:5000 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., Huh7, PC-3) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells in their appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of this compound used.
-
Treatment: Once the cells reach the desired confluency, replace the old medium with fresh medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protein Extraction (Cell Lysis)
-
Washing: After treatment, place the culture dishes on ice and aspirate the medium. Wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).[13][14]
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well or dish (e.g., 100 µL for a well in a 6-well plate).[13][15]
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[14][15]
-
Incubation and Sonication: Incubate the lysate on ice for 15-30 minutes with occasional vortexing. To shear the DNA and reduce viscosity, sonicate the lysate for 10-15 seconds.[13][14][15]
-
Centrifugation: Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[13][15]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.[13]
Western Blot Analysis
-
Sample Preparation: Based on the protein quantification, dilute the lysates with 4X Laemmli sample buffer to a final concentration of 1X. Heat the samples at 95-100°C for 5 minutes.[14]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Also, load a protein molecular weight marker. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.[13][14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Table 1) overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[14]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or autoradiography film.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control (β-actin or GAPDH).
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis after this compound treatment.
Caption: Signaling pathways affected by this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Squalene Epoxidase: Its Regulations and Links with Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are SQLE inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A key mammalian cholesterol synthesis enzyme, squalene monooxygenase, is allosterically stabilized by its substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the key cholesterol biosynthesis enzyme squalene monooxygenasefor cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SQLE promotes pancreatic cancer growth by attenuating ER stress and activating lipid rafts-regulated Src/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SQLE antibody (12544-1-AP) | Proteintech [ptglab.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Measuring Cholesterol Levels in Cells Treated with Sqle-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sqle-IN-1 is a potent and specific inhibitor of Squalene Epoxidase (SQLE), a critical enzyme in the cholesterol biosynthesis pathway.[1][2] SQLE catalyzes the conversion of squalene to 2,3-oxidosqualene, one of the final steps in the synthesis of cholesterol.[1][3] Inhibition of SQLE by this compound leads to a reduction in cellular cholesterol levels and an accumulation of squalene. This targeted inhibition makes this compound a valuable tool for studying the role of cholesterol in various cellular processes and a potential therapeutic agent for hypercholesterolemia and certain types of cancer that are dependent on de novo cholesterol synthesis.[4]
These application notes provide a comprehensive guide for researchers to measure the in vitro efficacy of this compound by quantifying its impact on cellular cholesterol levels. The provided protocols are designed to ensure accurate and reproducible results.
Mechanism of Action of this compound
This compound specifically targets and inhibits the enzymatic activity of Squalene Epoxidase. This enzyme is a rate-limiting step in the cholesterol biosynthetic pathway, downstream of HMG-CoA reductase (the target of statins).[1][4] By inhibiting SQLE, this compound effectively blocks the progression of the pathway, leading to a decrease in the intracellular pool of cholesterol and its derivatives.[5] The inhibition of SQLE by this compound has also been shown to impact downstream signaling pathways that are influenced by cellular cholesterol levels, such as the PI3K/Akt pathway.
Data Presentation
The following table summarizes the expected dose-dependent effect of this compound on total cellular cholesterol levels in a model cell line (e.g., Huh7 human hepatoma cells).
| This compound Concentration (nM) | Mean Total Cholesterol (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 85 | 4.8 |
| 10 | 62 | 3.9 |
| 100 | 35 | 3.1 |
| 1000 | 15 | 2.5 |
| 10000 | 8 | 1.8 |
Note: The data presented in this table is representative and may vary depending on the cell line, treatment duration, and experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing cells and treating them with this compound prior to cholesterol measurement.
Materials:
-
Cell line of interest (e.g., Huh7, HepG2, or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Sterile cell culture plates (e.g., 96-well or 6-well plates)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in the appropriate cell culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Adherence: Incubate the cells for 24 hours to allow for adherence.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Measurement of Total Cellular Cholesterol using the Amplex® Red Cholesterol Assay Kit
This protocol provides a detailed method for quantifying total cellular cholesterol using a commercially available fluorometric assay kit.
Materials:
-
Amplex® Red Cholesterol Assay Kit (or equivalent)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Fluorescence microplate reader
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant, which contains the cellular lipids.
-
-
Cholesterol Measurement:
-
Follow the manufacturer's instructions for the Amplex® Red Cholesterol Assay Kit. This typically involves:
-
Preparing a cholesterol standard curve.
-
Adding the cell lysate and standards to a 96-well black plate.
-
Adding the Amplex® Red reaction mixture to each well.
-
Incubating the plate at 37°C for 30 minutes, protected from light.
-
Measuring the fluorescence using a microplate reader with excitation at ~560 nm and emission at ~590 nm.
-
-
-
Protein Quantification:
-
Use a portion of the cell lysate to determine the total protein concentration using a BCA Protein Assay Kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the cholesterol concentration in each sample using the standard curve.
-
Normalize the cholesterol concentration to the protein concentration for each sample to account for variations in cell number.
-
Express the results as µg of cholesterol per mg of protein or as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Cholesterol biosynthesis pathway and the point of inhibition by this compound.
Caption: Experimental workflow for measuring cellular cholesterol after this compound treatment.
References
- 1. Targeting the key cholesterol biosynthesis enzyme squalene monooxygenasefor cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Squalene Epoxidase: Its Regulations and Links with Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Targeting the key cholesterol biosynthesis enzyme squalene monooxygenasefor cancer therapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Situ Hybridization in Sqle-IN-1 Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalene epoxidase (SQLE) is a critical enzyme in the cholesterol biosynthesis pathway and has been identified as a promising therapeutic target in various cancers.[1][2][3][4] Overexpression of SQLE is associated with tumor progression and poor prognosis in several cancer types, including breast, lung, liver, and pancreatic cancers.[2][3][5] Sqle-IN-1 is a small molecule inhibitor of SQLE that has been shown to inhibit cancer cell proliferation and migration.[6] Target validation is a crucial step in drug development to confirm that a drug candidate exerts its therapeutic effect by interacting with its intended target. In situ hybridization (ISH) is a powerful technique to visualize and quantify mRNA expression within the morphological context of tissues or cells, making it an ideal method for validating the on-target activity of this compound.[7][8][9]
These application notes provide detailed protocols for chromogenic in situ hybridization (CISH) and fluorescence in situ hybridization (FISH) to assess the modulation of Sqle mRNA expression in response to this compound treatment.
Signaling Pathway and Experimental Workflow
To understand the context of this protocol, it is important to visualize the cholesterol biosynthesis pathway and the mechanism of action of this compound, as well as the general workflow for in situ hybridization.
Caption: Cholesterol biosynthesis pathway and the inhibitory action of this compound on Squalene Epoxidase (SQLE).
Caption: General experimental workflow for in situ hybridization.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data obtained from CISH and FISH experiments designed to validate the effect of this compound on Sqle mRNA expression in a cancer cell line model (e.g., Huh7).[6]
Table 1: Chromogenic In Situ Hybridization (CISH) Data
| Treatment Group | Staining Intensity Score (Mean ± SD) | Percentage of Positive Cells (Mean ± SD) |
| Vehicle Control (DMSO) | 3.8 ± 0.4 | 92 ± 5% |
| This compound (1 µM) | 1.5 ± 0.3 | 45 ± 7% |
| This compound (5 µM) | 0.8 ± 0.2 | 21 ± 4% |
Staining intensity is scored on a scale of 0 (no signal) to 4 (strong signal).
Table 2: Fluorescence In Situ Hybridization (FISH) Data
| Treatment Group | Average Signal Dots per Cell (Mean ± SD) | Integrated Fluorescence Intensity per Cell (Mean ± SD) |
| Vehicle Control (DMSO) | 25.3 ± 3.1 | 15,800 ± 2,100 |
| This compound (1 µM) | 11.7 ± 2.5 | 7,300 ± 1,500 |
| This compound (5 µM) | 5.2 ± 1.8 | 3,200 ± 950 |
Data is quantified from at least 100 cells per treatment group.
Detailed Experimental Protocols
I. Chromogenic In Situ Hybridization (CISH) Protocol
This protocol is adapted from standard CISH procedures and optimized for detecting Sqle mRNA in formalin-fixed, paraffin-embedded (FFPE) cell pellets or tissue sections.[10][11]
Materials:
-
FFPE cell pellets or tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Pre-treatment solution (e.g., citrate buffer, pH 6.0)
-
Enzymatic digestion solution (e.g., Pepsin or Proteinase K)[10]
-
Sqle mRNA probe (biotin- or digoxigenin-labeled)
-
Hybridization buffer
-
Stringent wash buffers (e.g., SSC buffers)
-
Blocking solution
-
Streptavidin-HRP or Anti-DIG-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 10 minutes each.
-
Rehydrate through a series of decreasing ethanol concentrations (100%, 95%, 70%) for 5 minutes each.
-
Rinse with deionized water.
-
-
Pre-treatment:
-
Perform heat-induced epitope retrieval by incubating slides in pre-treatment buffer at 95-100°C for 15-20 minutes.
-
Allow slides to cool to room temperature.
-
Wash with deionized water.
-
-
Enzymatic Digestion:
-
Incubate slides with enzymatic digestion solution at 37°C for 10-30 minutes. The exact time should be optimized for the specific tissue or cell type.
-
Wash with deionized water.
-
-
Probe Hybridization:
-
Apply the Sqle mRNA probe diluted in hybridization buffer to the sections.
-
Cover with a coverslip and denature on a hot plate at 94°C for 5 minutes.
-
Transfer to a humidified chamber and hybridize overnight at 37°C.[10]
-
-
Stringent Washes:
-
Carefully remove the coverslips.
-
Wash the slides in a stringent wash buffer at a high temperature (e.g., 0.5x SSC at 75°C for 5 minutes) to remove non-specifically bound probes.[10]
-
Perform additional washes in appropriate buffers at room temperature.
-
-
Detection:
-
Incubate slides with a blocking solution to prevent non-specific antibody binding.
-
Apply Streptavidin-HRP (for biotin-labeled probes) or Anti-DIG-HRP (for digoxigenin-labeled probes) and incubate.
-
Wash thoroughly.
-
Apply the DAB substrate solution and incubate until a brown precipitate is visible.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining and Mounting:
-
Lightly counterstain the nuclei with hematoxylin.
-
Dehydrate the slides through an increasing ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
II. Fluorescence In Situ Hybridization (FISH) Protocol
This protocol outlines the steps for detecting Sqle mRNA using fluorescently labeled probes.[12][13][14]
Materials:
-
FFPE or frozen tissue sections, or cultured cells on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Wash buffer (e.g., 2x SSC)
-
Sqle mRNA fluorescently labeled probe set
-
Hybridization buffer (containing formamide)
-
DAPI counterstain
-
Antifade mounting medium
Procedure:
-
Sample Preparation:
-
For cultured cells: Fix with 4% paraformaldehyde for 15 minutes, then permeabilize with permeabilization buffer for 10 minutes.
-
For FFPE sections: Follow the deparaffinization, rehydration, and pre-treatment steps as described in the CISH protocol.
-
For frozen sections: Fix with cold 4% paraformaldehyde.
-
-
Hybridization:
-
Wash the samples with wash buffer (2x SSC).
-
Apply the fluorescently labeled Sqle probe in hybridization buffer.
-
Cover with a coverslip and seal to prevent evaporation.
-
Denature the sample and probe by heating to 75°C for 5-10 minutes.[12]
-
Transfer to a humidified chamber and hybridize overnight at 37°C.[13]
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslips.
-
Wash the slides in a series of pre-warmed wash buffers of increasing stringency to remove unbound probes (e.g., 2x SSC, followed by 0.1x SSC).[13]
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI solution for 10 minutes.[13]
-
Rinse briefly and mount with an antifade mounting medium.
-
-
Imaging and Analysis:
Probe Design and Validation
The specificity and efficiency of in situ hybridization are highly dependent on the probe design.
Caption: Key steps in probe design and validation for in situ hybridization.
For detecting Sqle mRNA, a set of multiple short oligonucleotide probes that tile across the target transcript is recommended to enhance signal intensity and specificity.[17] Commercial probe design services can also be utilized.[18]
Validation Controls:
-
Positive Control Probe: A probe for a ubiquitously expressed housekeeping gene (e.g., ACTB, GAPDH) should be used to ensure the integrity of the tissue/cell RNA and the efficiency of the hybridization protocol.
-
Negative Control Probe: A scrambled sequence probe that has no homology to the target genome should result in no signal, confirming the specificity of the assay.
-
Biological Controls: Untreated cells/tissues serve as a positive control for Sqle expression, while a cell line known not to express Sqle (if available) can serve as a negative biological control.
Data Analysis and Interpretation
CISH:
-
Qualitative Analysis: Assess the cellular localization and distribution of the Sqle mRNA signal.
-
Semi-Quantitative Analysis: Score the staining intensity and the percentage of positive cells. This can be done manually by a pathologist or using automated image analysis software.[9]
FISH:
-
Quantitative Analysis: Use image analysis software to count the number of distinct fluorescent spots (each representing a single mRNA molecule) per cell. Alternatively, measure the total fluorescence intensity per cell.[15][16]
Interpretation:
A significant decrease in the Sqle mRNA signal (staining intensity, percentage of positive cells, number of signal dots, or fluorescence intensity) in this compound-treated samples compared to vehicle-treated controls would provide strong evidence for the on-target activity of the inhibitor, validating that this compound leads to the downregulation or degradation of its target mRNA.
Conclusion
In situ hybridization is a robust and highly specific method for the target validation of this compound. By visualizing and quantifying the reduction of Sqle mRNA in response to the inhibitor, researchers can confidently confirm its mechanism of action at the cellular level. The detailed protocols and guidelines provided in these application notes offer a comprehensive framework for conducting these validation studies.
References
- 1. Squalene Epoxidase: Its Regulations and Links with Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Squalene epoxidase promotes the proliferation and metastasis of lung squamous cell carcinoma cells though extracellular signal‐regulated kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and significance of squalene epoxidase in squamous lung cancerous tissues and pericarcinoma tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the key cholesterol biosynthesis enzyme squalene monooxygenasefor cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting squalene epoxidase interrupts homologous recombination via the ER stress response and promotes radiotherapy efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantitative methods for genome-scale analysis of in situ hybridization and correlation with microarray data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In situ hybridization (ISH) protocol | Abcam [abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. 4.2. Chromogenic In Situ Hybridization (CISH) Assay [bio-protocol.org]
- 11. Chromogenic in situ hybridization - Wikipedia [en.wikipedia.org]
- 12. abyntek.com [abyntek.com]
- 13. 형광 동소 교잡법(FISH) [sigmaaldrich.com]
- 14. A quick and simple FISH protocol with hybridization-sensitive fluorescent linear oligodeoxynucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Digital ISH Image Quantification and Statistical Analysis - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. journals.asm.org [journals.asm.org]
- 17. TrueProbes: Quantitative Single-Molecule RNA-FISH Probe Design Improves RNA Detection [elifesciences.org]
- 18. Stellaris Probe Designer | LGC Biosearch Technologies [oligos.biosearchtech.com]
Application Notes and Protocols for Luciferase Reporter Assay in Sqle-IN-1 Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalene epoxidase (SQLE), a critical rate-limiting enzyme in the cholesterol biosynthesis pathway, has emerged as a significant target in cancer research.[1][2][3] Its overexpression is linked to various cancers and is known to activate oncogenic signaling pathways, including the PI3K/AKT/mTOR and ERK pathways.[1][4] Sqle-IN-1 is a known inhibitor of SQLE, presenting a promising avenue for therapeutic intervention by modulating these pathways.[5]
This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to quantitatively analyze the effects of this compound on SQLE-related signaling pathways. Luciferase reporter assays are a highly sensitive and quantitative method to study gene expression and signal transduction. By linking the activity of a specific signaling pathway to the expression of a luciferase reporter gene, researchers can effectively measure the inhibitory action of compounds like this compound.
Signaling Pathway Overview
SQLE's role extends beyond cholesterol synthesis; it influences key cellular signaling pathways implicated in cell proliferation, survival, and metabolism. Inhibition of SQLE by this compound is hypothesized to impact these pathways, primarily the PI3K/AKT and the SREBP-mediated transcription.
-
PI3K/AKT Pathway: SQLE can activate the PI3K/AKT/mTOR signaling cascade.[1][4] This pathway is crucial for cell growth and survival. A common method to assay this pathway's activity is to use a reporter construct containing response elements for the Forkhead box protein O (FOXO) transcription factor, a downstream target of AKT.[4]
-
SREBP Pathway: The expression of the SQLE gene is transcriptionally regulated by Sterol Regulatory Element-Binding Proteins (SREBPs).[6][7] A luciferase reporter driven by a promoter containing Sterol Response Elements (SREs) can be used to measure the activity of the SREBP pathway.
Below are diagrams illustrating the targeted signaling pathway and the experimental workflow for its analysis using a luciferase reporter assay.
Experimental Protocols
This section provides detailed protocols for a dual-luciferase reporter assay to assess the impact of this compound on the PI3K/AKT pathway using a FOXO-responsive reporter.
Materials
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
FOXO-responsive firefly luciferase reporter plasmid (e.g., pGL4.31[luc2P/FOXO-RE/Hygro])
-
Constitutive Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate.
-
Incubate for 24 hours.
Day 2: Transfection
-
Prepare the transfection mix in Opti-MEM. For each well, combine:
-
100 ng of FOXO-responsive firefly luciferase reporter plasmid
-
10 ng of Renilla luciferase control plasmid
-
Transfection reagent according to the manufacturer's instructions.
-
-
Incubate the transfection mix at room temperature for 15-20 minutes.
-
Add the transfection mix to each well.
-
Incubate for 24 hours.
Day 3: Treatment with this compound
-
Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is from 0.01 µM to 100 µM. Include a DMSO vehicle control.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate for 24 hours.
Day 4: Luciferase Assay
-
Equilibrate the 96-well plate and the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Wash the cells once with 1X PBS.
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.
-
Measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity.
Data Analysis
-
Normalization: For each well, divide the firefly luciferase activity by the Renilla luciferase activity to obtain the Relative Luciferase Units (RLU). This normalization corrects for variations in transfection efficiency and cell number.
-
Fold Change Calculation: To determine the effect of this compound, normalize the RLU of the treated wells to the RLU of the vehicle control (DMSO) wells. The fold change is calculated as: Fold Change = RLU (Treated) / Average RLU (Vehicle Control)
-
Dose-Response Curve: Plot the fold change in luciferase activity against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.
Data Presentation
The following table presents representative quantitative data from a dose-response experiment using a FOXO-responsive luciferase reporter to measure the inhibitory effect of this compound on the PI3K/AKT pathway. The data is hypothetical and for illustrative purposes.
| This compound Conc. (µM) | Avg. Firefly Luminescence | Avg. Renilla Luminescence | Relative Luciferase Units (RLU) | Fold Change (vs. Vehicle) | % Inhibition |
| 0 (Vehicle) | 1,500,000 | 150,000 | 10.00 | 1.00 | 0 |
| 0.01 | 1,425,000 | 148,000 | 9.63 | 0.96 | 4 |
| 0.1 | 1,200,000 | 152,000 | 7.89 | 0.79 | 21 |
| 1 | 825,000 | 149,000 | 5.54 | 0.55 | 45 |
| 10 | 450,000 | 151,000 | 2.98 | 0.30 | 70 |
| 100 | 180,000 | 147,000 | 1.22 | 0.12 | 88 |
Table 1. Representative Dose-Response Data for this compound on FOXO-Responsive Luciferase Activity.
Conclusion
The luciferase reporter assay is a powerful tool for dissecting the molecular mechanisms of SQLE inhibitors like this compound. By providing a quantitative readout of pathway activity, this assay enables the precise determination of a compound's potency and efficacy. The protocols and data presented here offer a comprehensive guide for researchers to implement this technique in their drug discovery and development efforts targeting the SQLE pathway.
References
- 1. Squalene epoxidase/SQLE is a candidate target for treatment of colorectal cancers with p53 mutation and elevated c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of squalene epoxidase linking with PI3K/AKT signaling pathway suppresses endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of squalene epoxidase linking with PI3K/AKT signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p53 transcriptionally regulates SQLE to repress cholesterol synthesis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SPRING is a Dedicated Licensing Factor for SREBP-Specific Activation by S1P - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Sqle-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sqle-IN-1 is a potent and specific inhibitor of Squalene Epoxidase (SQLE), a key rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] Inhibition of SQLE disrupts cholesterol homeostasis, which has been shown to be a critical vulnerability in various cancer cells that exhibit upregulated cholesterol metabolism.[4][5][6] This disruption of cholesterol synthesis can lead to the induction of apoptosis, making SQLE inhibitors like this compound promising candidates for anti-cancer drug development.[7] This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action of this compound
This compound exerts its pro-apoptotic effects by inhibiting squalene epoxidase, leading to a reduction in cellular cholesterol levels. This has been shown to increase the expression of the tumor suppressor gene PTEN (Phosphatase and Tensin Homolog).[1][8] PTEN is a critical negative regulator of the PI3K/AKT signaling pathway, which is a major driver of cell survival, proliferation, and inhibition of apoptosis.[9][10][11] By upregulating PTEN, this compound effectively inhibits the PI3K/AKT pathway, thereby promoting apoptosis in cancer cells.[1][8]
Data Presentation
The following tables summarize hypothetical quantitative data from a typical experiment analyzing the apoptotic effects of this compound on a cancer cell line (e.g., Huh7 human liver carcinoma cells).
Table 1: Dose-Dependent Effect of this compound on Apoptosis
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | 0 | 5.2 ± 0.8 | 3.1 ± 0.5 | 8.3 ± 1.1 |
| This compound | 1 | 12.5 ± 1.5 | 5.4 ± 0.7 | 17.9 ± 2.0 |
| This compound | 5 | 28.7 ± 2.1 | 10.2 ± 1.3 | 38.9 ± 3.2 |
| This compound | 10 | 45.3 ± 3.5 | 18.6 ± 2.2 | 63.9 ± 5.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of this compound Induced Apoptosis
| Treatment Group | Time (hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| This compound (10 µM) | 12 | 15.8 ± 1.8 | 7.1 ± 0.9 | 22.9 ± 2.5 |
| This compound (10 µM) | 24 | 45.3 ± 3.5 | 18.6 ± 2.2 | 63.9 ± 5.1 |
| This compound (10 µM) | 48 | 35.1 ± 2.9 | 40.2 ± 3.8 | 75.3 ± 6.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
Experimental Protocols
Materials and Reagents
-
This compound (MedChemExpress, HY-160093)
-
Cancer cell line (e.g., Huh7, human liver carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Trypsin-EDTA solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well tissue culture plates
-
15 mL conical tubes
-
Flow cytometry tubes
-
Flow cytometer
Protocol for Induction of Apoptosis with this compound
-
Cell Seeding:
-
Culture cancer cells (e.g., Huh7) in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Store the stock solution in aliquots at -20°C or -80°C.
-
-
Treatment of Cells:
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM).
-
Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of this compound.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
Protocol for Flow Cytometry Analysis of Apoptosis
-
Cell Harvesting:
-
After the incubation period, collect the culture medium (which contains floating apoptotic cells) from each well into a separate 15 mL conical tube.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the previously collected culture medium for each respective sample.
-
Centrifuge the cell suspensions at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant and resuspend the cell pellets in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant. Repeat this wash step once.
-
-
Staining with Annexin V-FITC and PI:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellets in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.
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Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
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Live cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
This detailed protocol provides a robust framework for investigating the pro-apoptotic effects of this compound. Researchers can adapt the concentrations and incubation times based on the specific cell line and experimental objectives. The provided diagrams and data tables serve as a guide for data presentation and understanding the underlying mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Targeting the key cholesterol biosynthesis enzyme squalene monooxygenasefor cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Squalene Epoxidase: Its Regulations and Links with Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Squalene epoxidase/SQLE is a candidate target for treatment of colorectal cancers with p53 mutation and elevated c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SQLE is a promising prognostic and immunological biomarker and correlated with immune Infiltration in Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sqle-IN-1 Insolubility in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges with the squalene epoxidase (SQLE) inhibitor, Sqle-IN-1, in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
This compound is a potent inhibitor of squalene epoxidase (SQLE), a rate-limiting enzyme in the cholesterol biosynthesis pathway. Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions like water or PBS. The recommended primary solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my culture medium. Why is this happening?
This is a common phenomenon known as "solvent shock." When a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous environment like cell culture medium, the compound's local concentration can momentarily exceed its solubility limit in the mixed solvent, causing it to precipitate out of solution.
Q3: What is the maximum recommended final concentration of DMSO in the culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final concentration of ≤ 0.1% is generally recommended and well-tolerated by most cell lines. Some robust cell lines may tolerate up to 0.5%, but this should be determined empirically. Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments to account for any solvent effects.[1][2]
Q4: Can I pre-mix this compound with my medium and store it?
It is not recommended to store pre-mixed aqueous solutions of this compound. Due to the compound's limited stability and tendency to precipitate over time in aqueous solutions, working solutions in culture media should be prepared fresh immediately before each experiment. Stock solutions in anhydrous DMSO, however, can be stored at -20°C for up to one month or -80°C for up to six months.[3]
Troubleshooting Guide: Preventing this compound Precipitation
If you are observing precipitation of this compound in your culture medium, follow these troubleshooting steps:
1. Optimize Stock Solution Preparation:
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Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic (readily absorbs moisture from the air). Water in your DMSO can significantly reduce the solubility of hydrophobic compounds.[4] Use fresh, unopened, anhydrous, cell-culture grade DMSO.
-
Ensure Complete Dissolution: After adding DMSO to the this compound powder, vortex vigorously. If dissolution is slow, sonication in a water bath for 5-10 minutes can be beneficial.[4] Visually confirm that no solid particles remain before proceeding.
2. Refine the Dilution Method:
-
Pre-warm the Culture Medium: Warming your complete culture medium to 37°C before adding the inhibitor can help improve solubility.
-
Use a Step-wise Dilution (Intermediate Dilution): Instead of adding the highly concentrated DMSO stock directly to your final volume of medium, first prepare an intermediate dilution. For example, dilute your 100 mM DMSO stock to 1 mM in pre-warmed medium. This reduces the severity of the solvent shock.
-
Slow, Drop-wise Addition with Agitation: Add the this compound stock solution (or intermediate dilution) drop-by-drop to the pre-warmed medium while gently vortexing or swirling the tube. This ensures rapid and even dispersion, preventing localized high concentrations that lead to precipitation.
3. Determine the Maximum Soluble Concentration: The solubility of this compound can be affected by the specific formulation of your culture medium (e.g., DMEM vs. RPMI-1640) and the concentration of fetal bovine serum (FBS), as serum proteins can sometimes help solubilize hydrophobic compounds. It is highly recommended to experimentally determine the maximum soluble concentration in your specific experimental conditions using the protocol provided below.
Quantitative Data Summary
While specific solubility data in various culture media is not extensively published, the following table summarizes known solubility and provides a template for your experimentally determined values.
| Solvent/Medium | Temperature | Additives | Maximum Soluble Concentration | Citation |
| DMSO (Anhydrous) | Room Temp. | Sonication may be required | 100 mg/mL (~207.68 mM) | [3][4] |
| DMEM + 10% FBS | 37°C | - | User Determined | - |
| RPMI-1640 + 10% FBS | 37°C | - | User Determined | - |
| Serum-Free Medium | 37°C | - | User Determined | - |
Experimental Protocol: Determining Maximum Soluble Concentration of this compound
This protocol allows you to determine the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with serum/supplements as used in your experiments)
-
Sterile microcentrifuge tubes or a clear 96-well plate
-
Microscope
Methodology:
-
Prepare a Concentrated Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO. Ensure it is fully dissolved.
-
Prepare Serial Dilutions: Create a series of working concentrations in your complete culture medium. It is recommended to test a range above and below your intended experimental concentration. For example, if your target concentration is 10 µM, prepare dilutions to achieve final concentrations of 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.
-
Important: To prepare these dilutions, add the DMSO stock dropwise to pre-warmed (37°C) medium while vortexing to minimize precipitation. Ensure the final DMSO concentration is consistent across all samples and is at a non-toxic level (e.g., 0.1%).
-
-
Incubation: Aliquot the prepared dilutions into sterile microcentrifuge tubes or a clear 96-well plate. Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiment's duration (e.g., 2, 24, or 48 hours).
-
Visual Assessment: After incubation, carefully inspect each sample for any signs of precipitation. This can appear as cloudiness, visible particles, or a film. Check both by eye and under a microscope.
-
Determine Solubility Limit: The highest concentration that remains clear and free of precipitate is the maximum soluble concentration of this compound under your specific experimental conditions.
Visualizations
Signaling Pathway
This compound inhibits squalene epoxidase (SQLE), a key enzyme in the cholesterol biosynthesis pathway. Downstream effects of SQLE inhibition have been shown to involve the suppression of the PI3K/AKT signaling pathway, which is critical for cell proliferation and survival.[1][3][5][6][7]
Caption: Mechanism of this compound action on the cholesterol and PI3K/AKT pathways.
Experimental Workflow
The following diagram outlines the logical steps for troubleshooting and determining the solubility of this compound in your culture medium.
References
- 1. Inhibition of squalene epoxidase linking with PI3K/AKT signaling pathway suppresses endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A plea to reduce or replace fetal bovine serum in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. SQLE promotes pancreatic cancer growth by attenuating ER stress and activating lipid rafts-regulated Src/PI3K/Akt signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Identifying and Mitigating Sqle-IN-1 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating potential off-target effects of Sqle-IN-1, a known squalene epoxidase (SQLE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of squalene epoxidase (SQLE), a key enzyme in the cholesterol biosynthesis pathway.[1][2] By inhibiting SQLE, this compound blocks the conversion of squalene to 2,3-oxidosqualene, thereby interfering with cholesterol production.[3]
Q2: What are the known on-target effects of this compound on cellular signaling?
A2: The primary on-target effect of this compound is the inhibition of SQLE, which leads to a reduction in cholesterol synthesis. This can subsequently impact signaling pathways that are sensitive to cholesterol levels or intermediates in the pathway. Notably, inhibition of SQLE by inhibitors like this compound has been shown to affect the PI3K/Akt/mTOR signaling pathway.[3][4][5] This is often associated with an increase in the expression of the tumor suppressor protein PTEN.[2]
Q3: What are off-target effects and why are they a concern when using this compound?
A3: Off-target effects are unintended interactions of a small molecule, such as this compound, with proteins other than its intended target (SQLE). These interactions can lead to misinterpretation of experimental results, cellular toxicity, or other unforeseen biological consequences.[1] For a chemical probe to be considered high-quality, it is crucial to characterize its selectivity and understand its off-target profile.[6]
Q4: Are there known off-targets for this compound?
A4: As of now, there is no publicly available, comprehensive off-target profile for this compound across a broad panel of proteins (e.g., a kinome scan). While its effects on the PI3K/Akt pathway are documented, it is important to determine whether this is a direct off-target interaction or an indirect consequence of SQLE inhibition.[2][4] Therefore, researchers should experimentally determine the selectivity of this compound in their system of interest.
Q5: How can I identify potential off-target effects of this compound in my experiments?
A5: Several experimental strategies can be employed, including:
-
Kinase Profiling: Screening this compound against a large panel of kinases to identify any unintended interactions.[7]
-
Proteomic Profiling: Using mass spectrometry-based approaches to identify changes in protein expression or thermal stability across the proteome in response to this compound treatment.
-
Cellular Thermal Shift Assay (CETSA): To validate direct binding of this compound to potential off-targets in a cellular context.[8][9]
-
Phenotypic Analysis: Comparing the observed phenotype with that of other known SQLE inhibitors or with genetic knockdown of SQLE.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments with this compound, potentially indicating off-target effects.
Issue 1: Observed phenotype is inconsistent with known SQLE function.
-
Possible Cause: The phenotype may be driven by an off-target effect of this compound.
-
Troubleshooting Steps:
-
Validate with a structurally different SQLE inhibitor: Use another known SQLE inhibitor with a different chemical scaffold. If the phenotype is not replicated, the original observation is likely due to an off-target effect of this compound.
-
Perform a genetic knockdown of SQLE: Use siRNA or CRISPR/Cas9 to reduce SQLE expression. If the phenotype of SQLE knockdown does not match that of this compound treatment, it strongly suggests off-target activity.[6]
-
Conduct a dose-response analysis: A significant difference between the IC50 for SQLE inhibition and the EC50 for the observed phenotype may indicate that the phenotype is driven by a lower-affinity off-target.
-
Issue 2: Unexpected cellular toxicity is observed at effective concentrations.
-
Possible Cause: this compound may be interacting with essential cellular proteins, leading to toxicity.
-
Troubleshooting Steps:
-
Determine the therapeutic window: Carefully titrate the concentration of this compound to find the lowest effective dose for on-target activity and assess toxicity at that concentration.
-
Consult off-target databases (if available for analogs): Check for known liabilities of structurally similar compounds.
-
Perform broad-panel screening: A kinase screen or a broader proteomics screen can help identify potential off-targets that are known to be involved in cell viability.[7]
-
Quantitative Data Summary
Due to the lack of publicly available broad-panel screening data for this compound, the following tables are hypothetical examples to illustrate how such data would be presented. Researchers are strongly encouraged to perform their own selectivity profiling.
Table 1: Hypothetical Kinase Selectivity Profile for this compound (1 µM screen)
| Kinase Target | Percent Inhibition at 1 µM | On-Target/Off-Target |
| SQLE (On-target) | 98% | On-Target |
| Kinase A | 75% | Potential Off-Target |
| Kinase B | 52% | Potential Off-Target |
| Kinase C | 15% | Likely Not Significant |
| ... (400+ other kinases) | <10% | Likely Not Significant |
Table 2: Hypothetical IC50 Values for this compound Against Identified Off-Targets
| Target | IC50 (nM) |
| SQLE | 50 |
| Kinase A | 850 |
| Kinase B | 2,500 |
Detailed Experimental Protocols
1. Kinase Inhibitor Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of this compound against a broad panel of kinases.
-
Objective: To identify unintended kinase targets of this compound.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Format: Utilize a commercial kinase profiling service that offers a large panel of purified, active kinases (e.g., Eurofins DiscoverX, Reaction Biology). Assays are typically radiometric (e.g., [33P]-ATP filter binding) or fluorescence-based.
-
Screening:
-
Primary Screen: Screen this compound at a single high concentration (e.g., 1 µM or 10 µM) against the kinase panel to identify potential "hits."
-
Dose-Response: For any kinases showing significant inhibition (e.g., >50%) in the primary screen, perform a 10-point dose-response curve to determine the IC50 value.
-
-
Data Analysis:
-
Calculate the percent inhibition for the primary screen.
-
For dose-response curves, plot percent inhibition versus log[this compound] and fit the data using a suitable model (e.g., sigmoidal dose-response) to determine the IC50.
-
Compare the IC50 values for off-targets to the on-target IC50 for SQLE to determine the selectivity window.
-
-
2. Cellular Thermal Shift Assay (CETSA)
This protocol describes how to validate the direct binding of this compound to its target (SQLE) and potential off-targets within intact cells.[8][9][10]
-
Objective: To confirm target engagement of this compound in a cellular environment.
-
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest to ~80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. Include a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated protein pellet by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of the target protein (e.g., SQLE or a potential off-target) in the soluble fraction by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, binding.
-
-
3. Proteomic Profiling for Off-Target Identification
This protocol provides a general workflow for identifying global changes in the proteome upon this compound treatment.
-
Objective: To identify unintended protein targets of this compound through changes in protein expression or thermal stability on a proteome-wide scale.
-
Methodology:
-
Sample Preparation:
-
Treat cells with this compound or vehicle control as in the CETSA protocol.
-
For thermal proteome profiling (TPP), apply a temperature gradient to the treated cells.
-
-
Protein Extraction and Digestion:
-
Lyse the cells and extract the total proteome or the soluble fraction.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
Mass Spectrometry:
-
Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
For differential expression analysis, compare protein abundance between this compound and vehicle-treated samples.
-
For TPP, identify proteins with altered thermal stability profiles in the presence of this compound. Proteins that show a significant shift in their melting temperature are potential direct targets.
-
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. SQLE, A Key Enzyme in Cholesterol Metabolism, Correlates With Tumor Immune Infiltration and Immunotherapy Outcome of Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the key cholesterol biosynthesis enzyme squalene monooxygenasefor cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00291D [pubs.rsc.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Why is Sqle-IN-1 not inhibiting cell growth?
Welcome to the technical support center for Sqle-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions regarding the use of this compound, a potent inhibitor of squalene epoxidase (SQLE).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets squalene epoxidase (SQLE), a key rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] By inhibiting SQLE, this compound blocks the conversion of squalene to 2,3-oxidosqualene, leading to a disruption in cholesterol production.[2] This can, in turn, affect various cellular processes that are dependent on cholesterol, such as cell membrane integrity and signaling, ultimately leading to an inhibition of cell proliferation and migration in susceptible cancer cell lines.[4]
Q2: In which cancer types has SQLE overexpression been implicated?
A2: Overexpression of SQLE has been observed in a variety of cancers, including but not limited to, breast, colorectal, liver, lung, pancreatic, and prostate cancers.[2][5][6] High SQLE expression often correlates with poor prognosis and therapy resistance.[6][7]
Q3: What are the downstream signaling pathways affected by SQLE inhibition?
A3: Inhibition of SQLE can impact several critical signaling pathways. Notably, it has been shown to suppress the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[3][5] Additionally, SQLE inhibition can affect the stability of the oncoprotein c-Myc, a key driver of cell proliferation.[7] The tumor suppressor p53 has also been shown to repress SQLE expression.[1][8]
Troubleshooting Guide: Why is this compound not inhibiting cell growth?
If you are observing a lack of efficacy with this compound in your cell growth assays, there are several potential factors to consider, ranging from the compound itself to the specifics of your experimental setup and the biology of your cell line. This guide provides a systematic approach to troubleshooting these issues.
Diagram: Troubleshooting Workflow for this compound Efficacy
Caption: A stepwise guide to troubleshooting the lack of this compound efficacy.
Issue 1: Problems with the Compound
Possible Cause: The lack of activity could be due to issues with the integrity, solubility, or stability of this compound.
Troubleshooting Steps:
-
Verify Solubility: this compound is soluble in DMSO.[4] Ensure that you are preparing a fresh stock solution in high-quality, anhydrous DMSO. If the compound has precipitated out of solution, it will not be bioavailable to the cells.
-
Recommendation: After dissolving in DMSO, visually inspect the solution for any precipitate. Further dilute the stock solution in your cell culture medium to the final working concentration immediately before use. Be mindful of the final DMSO concentration in your culture, as high levels can be toxic to cells.
-
-
Assess Stability and Storage: Improper storage can lead to the degradation of the compound.
-
Recommendation: Store the solid compound and stock solutions as recommended by the manufacturer.[4] For this compound, powdered form should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for 6 months or -20°C for 1 month.[4] Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[4]
-
| Storage Condition | Duration |
| Powder (-20°C) | 3 years |
| In Solvent (-80°C) | 6 months |
| In Solvent (-20°C) | 1 month |
| Caption: Recommended storage conditions for this compound. |
Issue 2: Suboptimal Experimental Protocol
Possible Cause: The experimental conditions may not be optimal for observing the inhibitory effects of this compound.
Troubleshooting Steps:
-
Optimize Concentration: The concentration of this compound may be too low to elicit a response.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. A typical starting point for a new inhibitor is to test a wide range of concentrations (e.g., from nanomolar to high micromolar).
-
-
Adjust Treatment Duration: The incubation time with the inhibitor may be too short.
-
Recommendation: Conduct a time-course experiment to identify the optimal treatment duration. The effects of inhibiting cholesterol biosynthesis may not be immediate and could require longer incubation times to manifest as a decrease in cell proliferation.
-
-
Review Cell Seeding Density: The initial number of cells plated can significantly impact the outcome of a proliferation assay.
-
Recommendation: Ensure that cells are in their logarithmic growth phase at the time of treatment. If the cell density is too high, the effect of the inhibitor may be masked. Conversely, if the density is too low, the cells may not proliferate well even in the control group.
-
| Parameter | Recommendation |
| Concentration | Perform a dose-response curve (e.g., 0.01 µM to 100 µM) |
| Duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) |
| Cell Density | Optimize for logarithmic growth during the assay period |
| Caption: Key experimental parameters to optimize for this compound treatment. |
Issue 3: Cell Line-Specific Factors
Possible Cause: The cell line you are using may be resistant to SQLE inhibition.
Troubleshooting Steps:
-
Determine SQLE Expression Level: The target protein, SQLE, may not be expressed at a high enough level in your cell line for its inhibition to have a significant effect on cell viability.
-
Recommendation: Confirm the expression of SQLE in your cell line at both the mRNA (qRT-PCR) and protein (Western blot) levels. Compare the expression to a known sensitive cell line if possible.
-
-
Investigate Intrinsic or Acquired Resistance: Some cell lines may have intrinsic resistance mechanisms, or they may have acquired resistance.
-
Mechanisms of Resistance:
-
Upregulation of SQLE: Cells may compensate for inhibition by increasing the expression of the SQLE protein.
-
Activation of Bypass Pathways: Cells might utilize alternative pathways to produce essential lipids or activate downstream pro-survival signals.
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins, such as MDR1 (P-glycoprotein), can pump the inhibitor out of the cell, reducing its intracellular concentration.
-
-
Recommendation: If you suspect resistance, consider using a different cell line that has been reported to be sensitive to SQLE inhibition as a positive control.
-
-
Consider the Genetic Background: The status of key oncogenes and tumor suppressors can influence sensitivity to SQLE inhibition.
| Factor | Experimental Approach |
| SQLE Expression | qRT-PCR, Western Blot |
| Drug Efflux | Check for MDR1 expression; use an MDR1 inhibitor as a control |
| Genetic Background | Sequence or check the literature for p53 and c-MYC status |
| Caption: Investigating cell line-specific factors for this compound sensitivity. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot for SQLE and Downstream Targets
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration in a 6-well plate or culture dish.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against SQLE, phospho-AKT, total-AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway Diagram
Diagram: Simplified SQLE Signaling Pathway
Caption: Simplified overview of the SQLE signaling pathway and its regulation.
References
- 1. Squalene epoxidase/SQLE is a candidate target for treatment of colorectal cancers with p53 mutation and elevated c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SQLE, A Key Enzyme in Cholesterol Metabolism, Correlates With Tumor Immune Infiltration and Immunotherapy Outcome of Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the key cholesterol biosynthesis enzyme squalene monooxygenasefor cancer therapy [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SQLE Knockdown inhibits bladder cancer progression by regulating the PTEN/AKT/GSK3β signaling pathway through P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the key cholesterol biosynthesis enzyme squalene monooxygenasefor cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Squalene Epoxidase Confers Metabolic Vulnerability and Overcomes Chemoresistance in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Squalene epoxidase/SQLE is a candidate target for treatment of colorectal cancers with p53 mutation and elevated c-MYC expression [ijbs.com]
Dealing with Sqle-IN-1 degradation in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sqle-IN-1, a potent squalene epoxidase (SQLE) inhibitor. This guide focuses on addressing challenges related to inhibitor degradation and maintaining its activity in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for this compound stock solutions?
A1: For optimal stability, it is recommended to store this compound stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month)[1]. To prevent degradation due to repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q2: I am observing a decrease in the inhibitory effect of this compound over several days in my cell culture experiment. What could be the cause?
A2: A diminishing effect of this compound in long-term experiments is likely due to its degradation in the cell culture medium at 37°C. Small molecule inhibitors can be unstable in aqueous environments, and their potency can decrease over time. It is crucial to replenish the medium with fresh inhibitor at regular intervals to maintain a consistent effective concentration. The optimal replenishment schedule should be determined experimentally.
Q3: How often should I replace the cell culture medium containing this compound in my long-term experiment?
A3: The frequency of media changes with fresh this compound depends on its stability in your specific cell culture conditions. As a starting point, consider replacing the medium every 24-48 hours. However, for precise long-term experiments, it is highly recommended to experimentally determine the half-life of this compound in your cell culture medium at 37°C. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.
Q4: My experimental results with this compound are inconsistent between different batches of cells. What are the potential sources of this variability?
A4: Inconsistent results can arise from several factors unrelated to the inhibitor itself. These include variations in cell density at the time of treatment, differences in cell passage number, and lot-to-lot variability in serum or other media components. It is essential to maintain consistent cell culture practices, use cells within a defined passage number range, and ensure uniform cell seeding density across experiments.
Q5: How can I confirm that this compound is active and inhibiting its target in my cells?
A5: The activity of this compound can be confirmed by assessing its downstream effects. Since this compound inhibits squalene epoxidase, you can measure the accumulation of its substrate, squalene, or a decrease in downstream products like cholesterol. Additionally, this compound has been shown to inhibit the PI3K/AKT signaling pathway[1]. Therefore, you can perform a Western blot to check for a decrease in the phosphorylation of AKT (p-AKT) relative to the total AKT protein levels. Detailed protocols for these validation experiments are provided below.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Complete loss of this compound activity. | Improper storage of stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C). | Prepare fresh aliquots of this compound from a powder stock. Always store stock solutions at -80°C for long-term use. |
| Degradation of the inhibitor in the working solution. | Prepare fresh working solutions of this compound from a concentrated stock for each experiment. Do not store diluted aqueous solutions for extended periods. | |
| Decreased inhibitor efficacy over time in culture. | Degradation of this compound in the cell culture medium at 37°C. | Replenish the cell culture medium with fresh this compound every 24-48 hours. For critical experiments, determine the half-life of the inhibitor in your specific media (see protocol below) and adjust the replenishment schedule accordingly. |
| High variability in dose-response curves. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding and use a consistent cell number for all wells and experiments. |
| Cells are at a high passage number. | Use cells within a consistent and low passage number range for all related experiments. | |
| Unexpected cellular toxicity at low concentrations. | Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (typically ≤ 0.1% for DMSO). Include a vehicle control (media with solvent only) in all experiments. |
| Off-target effects of the inhibitor. | Titrate the inhibitor to the lowest effective concentration. Confirm the on-target effect by assessing downstream signaling pathways. |
Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis Pathway
This compound inhibits squalene epoxidase (SQLE), a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a buildup of squalene and a reduction in the synthesis of cholesterol and its derivatives.
Caption: Inhibition of Squalene Epoxidase by this compound.
PI3K/AKT Signaling Pathway
Inhibition of the cholesterol biosynthesis pathway by this compound can have downstream effects on cellular signaling, including the PI3K/AKT pathway, which is crucial for cell survival and proliferation.
Caption: this compound's inhibitory effect on the PI3K/AKT pathway.
Experimental Workflow for Monitoring this compound Stability and Activity
This workflow outlines the steps to determine the stability of this compound in cell culture and its corresponding effect on a downstream signaling pathway.
Caption: Workflow for assessing this compound stability and activity.
Quantitative Data Summary
The following table can be used to summarize the data generated from the experimental workflow described above to determine the stability of this compound.
| Time Point (hours) | This compound Concentration (µM) in Media (User Data) | p-AKT / Total AKT Ratio (User Data) |
| 0 | ||
| 8 | ||
| 24 | ||
| 48 | ||
| 72 |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media by LC-MS/MS
Objective: To quantify the concentration of this compound in cell culture medium over time to determine its stability at 37°C.
Materials:
-
Cell line of interest
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Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
This compound
-
Multi-well plates (e.g., 6-well plates)
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LC-MS/MS system
-
Acetonitrile with 0.1% formic acid
-
Water with 0.1% formic acid
-
Internal standard (a stable molecule with similar properties to this compound, if available)
Procedure:
-
Cell Seeding: Seed your cells in a 6-well plate at a density that will not reach confluency within the time course of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a working solution of this compound in complete cell culture medium at the desired final concentration.
-
Treatment: Replace the existing medium with the medium containing this compound. Include a "no-cell" control (wells with medium and inhibitor but no cells) to assess degradation independent of cellular metabolism.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot of the cell culture medium from each well.
-
Sample Preparation for LC-MS/MS: a. To 100 µL of the collected medium, add 200 µL of acetonitrile containing the internal standard to precipitate proteins. b. Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. c. Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Develop a multiple reaction monitoring (MRM) method for the specific detection and quantification of this compound and the internal standard. b. Generate a standard curve by spiking known concentrations of this compound into fresh cell culture medium and processing it in the same way as the experimental samples. c. Analyze the experimental samples and determine the concentration of this compound at each time point by comparing to the standard curve.
-
Data Analysis: a. Plot the concentration of this compound versus time. b. Calculate the half-life (t½) of this compound in the cell culture medium.
Protocol 2: Assessment of this compound Activity by Western Blotting for p-AKT
Objective: To determine the effect of this compound on the PI3K/AKT signaling pathway by measuring the levels of phosphorylated AKT (p-AKT) relative to total AKT.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Multi-well plates (e.g., 6-well plates)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
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SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-AKT (Ser473) and anti-total AKT
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired duration (correlate with time points from the stability study if applicable). Include a vehicle control (DMSO).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well and scrape the cells. c. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. d. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. b. Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size. c. Transfer the proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against p-AKT overnight at 4°C. f. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply the chemiluminescent substrate. h. Image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: a. Strip the membrane to remove the p-AKT antibodies. b. Re-probe the same membrane with the primary antibody against total AKT and repeat the detection steps.
-
Data Analysis: a. Quantify the band intensities for p-AKT and total AKT using image analysis software. b. Calculate the ratio of p-AKT to total AKT for each sample. c. Compare the ratios between the treated and control samples to assess the inhibitory effect of this compound.
Protocol 3: Measurement of Cellular Cholesterol Content
Objective: To measure the total cholesterol content in cells treated with this compound as a downstream indicator of its inhibitory activity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Multi-well plates
-
Cholesterol Quantification Assay Kit (colorimetric or fluorometric)
-
Reagents for cell lysis and lipid extraction (as per the kit instructions)
Procedure:
-
Cell Treatment: Treat cells with different concentrations of this compound for a specified period (e.g., 24-72 hours). Include a vehicle control.
-
Sample Preparation: a. Harvest the cells by trypsinization or scraping. b. Count the cells to normalize the cholesterol content to the cell number. c. Follow the instructions of the chosen cholesterol assay kit for cell lysis and lipid extraction. This typically involves homogenization in a chloroform-isopropanol-NP-40 solution.
-
Cholesterol Assay: a. Perform the cholesterol assay according to the manufacturer's protocol. This usually involves an enzymatic reaction that produces a colored or fluorescent product. b. Prepare a standard curve using the cholesterol standards provided in the kit. c. Measure the absorbance or fluorescence of the samples and standards using a plate reader.
-
Data Analysis: a. Calculate the cholesterol concentration in each sample based on the standard curve. b. Normalize the cholesterol content to the cell number or total protein concentration. c. Compare the cholesterol levels in this compound-treated cells to the control cells to determine the extent of inhibition.
References
Technical Support Center: Cell Line-Specific Responses to Sqle-IN-1 Treatment
Welcome to the technical support center for Sqle-IN-1, a potent squalene epoxidase (SQLE) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions regarding the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of squalene epoxidase (SQLE), a key enzyme in the cholesterol biosynthesis pathway.[1] By inhibiting SQLE, this compound blocks the conversion of squalene to 2,3-oxidosqualene. This inhibition leads to two primary cellular consequences: the depletion of downstream cholesterol and the accumulation of the substrate, squalene. In many cancer cell lines, the cytotoxic effects are primarily due to the toxic accumulation of squalene rather than the depletion of cholesterol.[2]
Q2: How does this compound affect cellular signaling pathways?
A2: this compound has been shown to modulate the PI3K/Akt signaling pathway. Specifically, it can lead to an increase in the expression of the tumor suppressor PTEN, which in turn inhibits the phosphorylation of PI3K and Akt.[1] The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth; its inhibition by this compound contributes to the compound's anti-cancer effects.
Q3: In which cancer cell lines is this compound expected to be most effective?
A3: The sensitivity of cancer cell lines to this compound can vary significantly. Generally, cells that are more dependent on de novo cholesterol synthesis or are more susceptible to squalene-induced toxicity are more sensitive. For example, this compound has been shown to inhibit the proliferation and migration of Huh7 liver cancer cells.[1] Subsets of neuroendocrine tumors, including small cell lung cancer (SCLC), have also demonstrated sensitivity.[2] Pancreatic cancer cell lines such as PANC-1 are also affected by SQLE inhibition. The sensitivity of a specific cell line should be determined empirically.
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to aliquot the stock solution and store it at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant decrease in cell viability observed. | 1. Cell line is resistant to this compound. 2. Incorrect drug concentration. 3. Insufficient incubation time. 4. Degradation of this compound. | 1. Confirm SQLE expression in your cell line. Some cell lines may have low SQLE expression or alternative metabolic pathways.2. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value for your specific cell line.3. Extend the incubation time. Effects on cell viability may take 48-72 hours or longer to become apparent.4. Ensure proper storage of this compound stock solutions at -20°C or -80°C in aliquots to prevent degradation from freeze-thaw cycles.[1] |
| High variability between replicate wells in cell viability assays. | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Incomplete dissolution of formazan crystals (in MTT assays). | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells.2. Avoid using the outermost wells of the microplate, as they are more prone to evaporation. Fill these wells with sterile PBS or media.3. Ensure complete solubilization of the formazan product by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
| Unexpected cell death in control (DMSO-treated) wells. | 1. High concentration of DMSO. 2. Cell contamination (e.g., mycoplasma). | 1. Ensure the final concentration of DMSO in the culture medium is non-toxic (typically ≤ 0.1%).2. Regularly test cell cultures for mycoplasma contamination. |
| No change in p-Akt levels after this compound treatment. | 1. Suboptimal treatment conditions. 2. Timing of lysate collection. 3. Issues with Western blot protocol. | 1. Treat cells with a concentration of this compound known to be effective in your cell line (e.g., at or above the IC50).2. Perform a time-course experiment to determine the optimal time point for observing changes in Akt phosphorylation (e.g., 6, 12, 24 hours post-treatment).3. Ensure proper sample preparation, protein quantification, and use of appropriate antibodies and controls for the Western blot. |
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines. This data can be used as a reference for selecting appropriate concentrations for your experiments. Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) |
| Huh7 | Liver Cancer | Data not available in provided search results | 72 |
| A549 | Lung Cancer | Data not available in provided search results | 72 |
| MCF7 | Breast Cancer | Data not available in provided search results | 72 |
| HCT116 | Colon Cancer | Data not available in provided search results | 72 |
| PANC-1 | Pancreatic Cancer | Data not available in provided search results | 72 |
Experimental Protocols
Cell Viability Assay (WST-1 Method)
This protocol is for determining the effect of this compound on the viability of adherent cancer cells in a 96-well format.
Materials:
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This compound
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DMSO
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Complete cell culture medium
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Adherent cancer cell line of interest
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Trypsin-EDTA
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Phosphate-Buffered Saline (PBS)
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WST-1 reagent
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96-well flat-bottom microplates
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Multichannel pipette
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Microplate reader
Procedure:
-
Cell Seeding:
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Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
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Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary between cell lines.
-
Gently shake the plate for 1 minute on a shaker.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 620-690 nm if desired.
-
Subtract the absorbance of the blank (medium with WST-1 reagent but no cells) from all readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Western Blot Analysis of p-Akt (Ser473)
This protocol describes the detection of phosphorylated Akt at Ser473 in response to this compound treatment.
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium
-
Adherent cancer cell line of interest
-
PBS (ice-cold)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
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PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the determined time.
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Akt (Ser473) antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total Akt antibody as a loading control.
-
Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for WST-1 cell viability assay.
Troubleshooting Logic for Unexpected Cell Viability Results
Caption: Troubleshooting unexpected viability results.
References
How to confirm Sqle-IN-1 is inhibiting SQLE activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to confirm the inhibition of Squalene Epoxidase (SQLE) activity by Sqle-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit SQLE?
A1: this compound is a small molecule inhibitor of Squalene Epoxidase (SQLE), a key enzyme in the cholesterol biosynthesis pathway.[1] SQLE catalyzes the conversion of squalene to 2,3-oxidosqualene. By inhibiting this step, this compound blocks the downstream production of cholesterol and other sterols. The accumulation of the substrate, squalene, and the depletion of downstream products are hallmarks of SQLE inhibition.
Q2: What are the expected downstream effects of SQLE inhibition by this compound in cells?
A2: Inhibition of SQLE by this compound is expected to lead to several measurable downstream effects within the cell. These include a decrease in total cellular cholesterol levels.[1] Consequently, this can impact signaling pathways that are dependent on cholesterol, such as the PI3K/AKT/mTOR and ERK pathways.[2] Researchers may also observe changes in cell proliferation, as cholesterol is essential for cell membrane synthesis and function.[3]
Q3: How can I confirm that this compound is entering the cells and binding to SQLE?
A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement of this compound with SQLE in a cellular context.[4][5][6] This assay is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[5] An observed shift in the melting temperature of SQLE in the presence of this compound provides strong evidence of target engagement.
Q4: What are some potential off-target effects of this compound that I should be aware of?
A4: While this compound is designed to be a specific inhibitor of SQLE, the potential for off-target effects should always be considered. These can be assessed using proteome-wide thermal shift assays or by observing cellular phenotypes that are inconsistent with known SQLE function. It is crucial to include appropriate controls in all experiments to differentiate between on-target and off-target effects.
Troubleshooting Guides
In Vitro SQLE Enzymatic Assay
Issue: Low or no inhibition of SQLE activity observed.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Inactive Enzyme | Use a fresh batch of recombinant SQLE or prepare fresh microsomal fractions. Confirm enzyme activity with a known inhibitor like terbinafine as a positive control. |
| Suboptimal Assay Conditions | Optimize the concentrations of FAD and NADPH, as they are essential cofactors for SQLE activity. Ensure the buffer pH is within the optimal range for the enzyme (typically around pH 7.4). |
| Inaccurate Measurement | Verify the method used to detect the product (e.g., 2,3-oxidosqualene) or the consumption of a substrate. Ensure the detection method is sensitive and linear in the expected range. |
Issue: High background signal in the assay.
| Possible Cause | Troubleshooting Step |
| Contaminating Enzyme Activity | If using microsomal fractions, consider further purification steps to enrich for SQLE. |
| Non-enzymatic Substrate Conversion | Run a control reaction without the enzyme to determine the rate of non-enzymatic substrate degradation. |
| Detection Method Interference | Check if this compound or other assay components interfere with the detection method (e.g., fluorescence quenching or enhancement). |
Cellular Assays
Issue: No significant decrease in cellular cholesterol levels after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. |
| Low Cell Permeability of this compound | While this compound is expected to be cell-permeable, this can be confirmed using methods like CETSA. |
| Compensatory Cholesterol Uptake | Cells may compensate for reduced synthesis by increasing cholesterol uptake from the culture medium. Use lipoprotein-depleted serum in your culture medium. |
| Insensitive Cholesterol Quantification Method | Ensure your cholesterol assay is sensitive enough to detect the expected changes. Consider using a fluorometric assay for higher sensitivity. |
Issue: Cell death observed at concentrations expected to be non-toxic.
| Possible Cause | Troubleshooting Step |
| Off-target Toxicity | Investigate potential off-target effects. Compare the phenotype with that induced by other known SQLE inhibitors or by siRNA-mediated knockdown of SQLE. |
| Squalene Accumulation Toxicity | High levels of squalene accumulation due to potent SQLE inhibition can be toxic to some cell lines.[7] Measure intracellular squalene levels to correlate with cell death. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to the cells. |
Cellular Thermal Shift Assay (CETSA)
Issue: No thermal shift observed for SQLE with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Heating Conditions | Optimize the temperature range and heating time for SQLE denaturation in your specific cell line. |
| Low Abundance of SQLE | Ensure that the cell line used expresses sufficient levels of SQLE for detection by Western blot or other methods. Overexpression of tagged SQLE can be an alternative. |
| Poor Antibody Quality | Use a validated antibody that specifically recognizes the soluble form of SQLE.[8] |
| Insufficient Drug Concentration | Ensure that the concentration of this compound used is sufficient to achieve significant target occupancy in the cell. |
Quantitative Data Summary
The following table summarizes inhibitory concentrations for known SQLE inhibitors. These values can serve as a reference when evaluating the potency of this compound.
| Inhibitor | IC50 (In Vitro) | Cell Line | Cellular EC50 | Reference |
| Terbinafine | ~7.7 µM (human liver microsomes) | - | Varies by cell line | [9] |
| NB-598 | Not specified | Multiple cancer cell lines | Varies by cell line | [3] |
| Ethopropazine | 1.69 ± 0.06 µM | - | Not specified | [10] |
| Periciazine | 1.55 ± 0.13 µM | - | Not specified | [10] |
| Piperacetazine | 1.44 ± 0.04 µM | - | Not specified | [10] |
Experimental Protocols
In Vitro SQLE Enzymatic Inhibition Assay
This protocol provides a framework for assessing the direct inhibitory effect of this compound on SQLE enzyme activity, often using human liver microsomes as the enzyme source.
Materials:
-
Human Liver Microsomes (HLM)
-
This compound
-
Squalene (substrate)
-
NADPH
-
FAD
-
Potassium phosphate buffer (pH 7.4)
-
Organic solvent for extraction (e.g., hexane)
-
LC-MS/MS or other suitable analytical method for product quantification
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, FAD, and NADPH.
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for a defined period at 37°C.
-
Initiate the reaction by adding the substrate, squalene.
-
Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution (e.g., a strong acid or base).
-
Extract the product, 2,3-oxidosqualene, using an organic solvent.
-
Analyze the amount of product formed using a validated analytical method such as LC-MS/MS.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cellular Cholesterol Quantification Assay
This protocol describes how to measure total cholesterol levels in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Culture medium (consider using lipoprotein-depleted serum)
-
Cell lysis buffer
-
Cholesterol quantification kit (colorimetric or fluorometric)
-
Plate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 24-48 hours).
-
Wash the cells with PBS to remove any remaining media.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of each lysate for normalization.
-
Use a commercial cholesterol quantification kit to measure the total cholesterol in each lysate, following the manufacturer's instructions.
-
Normalize the cholesterol levels to the protein concentration of each sample.
-
Compare the cholesterol levels in this compound-treated cells to the vehicle-treated control cells.
Cellular Thermal Shift Assay (CETSA) followed by Western Blot
This protocol outlines the steps to confirm the direct binding of this compound to SQLE in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
SDS-PAGE equipment
-
Western blot transfer system
-
Validated primary antibody against SQLE
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cells with this compound or a vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
Perform SDS-PAGE and Western blot analysis on the soluble fractions.
-
Probe the membrane with a primary antibody specific for SQLE, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
A positive result is indicated by a higher amount of soluble SQLE at elevated temperatures in the this compound-treated samples compared to the control.
Visualizations
Caption: Experimental workflow to confirm SQLE inhibition by this compound.
Caption: Overview of the SQLE signaling pathway and the point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Targeting the key cholesterol biosynthesis enzyme squalene monooxygenasefor cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SQLE Antibody | Cell Signaling Technology [awsprod-cellsignal.jp]
- 9. Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Sqle-IN-1 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Sqle-IN-1, a potent squalene epoxidase (SQLE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a powder or in a suitable solvent at low temperatures. As a powder, it can be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent such as DMSO, the stock solution is stable for up to 6 months at -80°C and for 1 month at -20°C.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (207.68 mM).[1][2] Due to the hygroscopic nature of DMSO, it is crucial to use newly opened DMSO to ensure maximum solubility.[1][2] To aid dissolution, ultrasonic treatment may be necessary.[1][2] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]
Q3: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
A3: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to product inactivation.[1][2] Once a stock solution is prepared, it should be aliquoted into single-use volumes to maintain its stability and ensure reliable experimental results.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of squalene epoxidase (SQLE), a key rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] By inhibiting SQLE, this compound blocks the conversion of squalene to 2,3-oxidosqualene.[5] This leads to a reduction in cellular cholesterol generation.[1][2] Furthermore, this compound has been shown to increase the expression of PTEN and inhibit the PI3K/AKT signaling pathway.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reduced or no activity of this compound in my assay. | 1. Improper storage: The compound may have degraded due to incorrect storage temperature or repeated freeze-thaw cycles. 2. Incorrect solvent: Using a solvent in which this compound has poor solubility or stability. 3. Degradation in media: The compound may be unstable in the cell culture media over the course of the experiment. | 1. Always store this compound according to the recommended conditions (see table below). Prepare fresh aliquots from a new vial if degradation is suspected. 2. Use high-quality, anhydrous DMSO for preparing stock solutions.[1][2] 3. Prepare fresh working solutions for each experiment and minimize the time the compound is in the culture media before analysis. For long-term experiments, consider replenishing the compound at regular intervals. |
| Precipitation of the compound in cell culture media. | 1. Low solubility in aqueous solutions: this compound has limited solubility in aqueous media. 2. High final concentration: The final concentration in the assay exceeds its solubility limit. | 1. Ensure the final concentration of DMSO in the cell culture media is kept low (typically <0.5%) to avoid solvent-induced toxicity and improve compound solubility. 2. Perform a solubility test in your specific cell culture medium to determine the maximum usable concentration without precipitation. If precipitation occurs, consider lowering the working concentration. |
| Inconsistent results between experiments. | 1. Variability in stock solution preparation: Inconsistent weighing or solvent volume can lead to different stock concentrations. 2. Pipetting errors: Inaccurate pipetting of the highly concentrated stock solution. 3. Cell passage number: Different cell passages may exhibit varied sensitivity to the inhibitor. | 1. Be meticulous when preparing stock solutions. Use a calibrated balance and precise liquid handling techniques. 2. Use calibrated pipettes and consider serial dilutions to achieve the final working concentration, which can reduce pipetting errors. 3. Use cells within a consistent and narrow passage number range for all related experiments to ensure reproducibility. |
| Unexpected off-target effects or cellular toxicity. | 1. High concentration of the inhibitor: The concentration used may be too high, leading to non-specific effects. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. 3. Cell line sensitivity: The specific cell line may be particularly sensitive to the inhibition of the cholesterol biosynthesis pathway. | 1. Perform a dose-response experiment to determine the optimal concentration that inhibits SQLE activity without causing significant toxicity. 2. Include a vehicle control (media with the same concentration of DMSO) in all experiments to account for any solvent-induced effects. 3. Research the specific cell line's dependence on de novo cholesterol synthesis. Consider using a different cell line if sensitivity is a persistent issue. |
Quantitative Data Summary
| Parameter | Condition | Stability/Solubility |
| Storage (Powder) | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| Storage (In Solvent) | -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] | |
| Solubility | DMSO | 100 mg/mL (207.68 mM)[1][2] |
Experimental Protocols
Cell Proliferation Assay using MTT
This protocol outlines a method to assess the effect of this compound on the proliferation of a cancer cell line (e.g., Huh7).
Materials:
-
This compound
-
Huh7 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DMSO (anhydrous)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the Huh7 cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Workflow for a cell proliferation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Targeting the key cholesterol biosynthesis enzyme squalene monooxygenasefor cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Squalene Epoxidase: Its Regulations and Links with Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Squalene monooxygenase - Wikipedia [en.wikipedia.org]
Interpreting variable results in Sqle-IN-1 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sqle-IN-1, a squalene epoxidase (SQLE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of squalene epoxidase (SQLE), a critical rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] Its primary function is to block the conversion of squalene to 2,3-oxidosqualene.[3][4][5] This inhibition leads to two main downstream consequences: a reduction in cellular cholesterol synthesis and an accumulation of the substrate, squalene.[1][4] The accumulation of squalene can trigger an endoplasmic reticulum (ER) stress response, which contributes to the compound's anti-cancer effects.[4]
Q2: What are the key signaling pathways affected by this compound?
This compound impacts several critical cancer-related signaling pathways. Primarily, it has been shown to inhibit the PI3K/AKT signaling pathway and increase the expression of the tumor suppressor PTEN.[1][6] Additionally, through the induction of ER stress, this compound can suppress ATM activity and interrupt homologous recombination, which is a key DNA damage response (DDR) pathway.[4][7] This makes it a potential radiosensitizer, enhancing the efficacy of radiation therapy.[4]
Q3: How should I properly store and handle this compound to ensure its stability and activity?
Proper storage and handling are critical for maintaining the efficacy of this compound. The compound is typically dissolved in a solvent like DMSO.[6] To prevent inactivation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[1]
| Storage Condition | Recommended Duration |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Note: The use of fresh, non-hygroscopic DMSO is crucial, as moisture can significantly impact the solubility and stability of the compound.[6]
Troubleshooting Guides for Variable Results
Q4: Why am I observing different levels of cell viability inhibition across various cancer cell lines?
The sensitivity of cancer cells to this compound can vary significantly due to their genetic background. Key factors include the status of tumor suppressor genes like p53 and the expression levels of oncogenes such as c-MYC.[8] For instance, in colorectal cancer cells, high SQLE expression is associated with poor patient survival when p53 is mutated, but with better survival when p53 is wild-type.[8]
| Factor Influencing Sensitivity | Observation | Recommended Action |
| p53 Status | Cells with inactivated or mutant p53 may show enhanced sensitivity to SQLE inhibition.[8][9] | Characterize the p53 status of your cell lines. Stratify results based on this characteristic. |
| c-MYC / AP4 Expression | High expression of c-MYC or its target gene AP4 can induce SQLE expression, potentially sensitizing cells to its inhibition.[8] | Measure baseline expression levels of c-MYC and SQLE in your cell models. |
| Basal SQLE Expression | Cell lines with higher intrinsic SQLE expression may be more dependent on the cholesterol biosynthesis pathway and thus more sensitive to inhibition.[8][10] | Perform qPCR or Western blot to determine the basal SQLE protein levels across your panel of cell lines. |
| Tumor Origin | SQLE is frequently overexpressed in breast, lung, liver, and colorectal cancers, suggesting these types may be more responsive.[2][4][8] | Correlate your findings with published data on SQLE expression in different cancer types. |
Q5: My results for apoptosis or cell cycle arrest are inconsistent. What could be the cause?
Inconsistent results in functional assays like apoptosis and cell cycle analysis are often due to variations in experimental conditions. Inhibition of SQLE has been shown to induce G0/G1 cell cycle arrest and promote apoptosis.[11][12]
| Potential Cause | Recommended Solution |
| Suboptimal Concentration | The effective concentration (IC50) can vary widely between cell lines. |
| Inappropriate Time Point | Cell cycle arrest is an earlier event, while apoptosis occurs later. |
| Cell Density | High cell confluence can alter cellular metabolism and drug response. |
| Reagent Instability | The compound may have degraded due to improper storage or multiple freeze-thaw cycles. |
Q6: I am not seeing the expected downstream effects on the PI3K/AKT pathway. Why might this be?
If you are not observing the expected decrease in AKT phosphorylation or increase in PTEN expression, consider the kinetics of the signaling pathway and potential cell-type-specific differences.
-
Check Multiple Time Points: Changes in protein expression or phosphorylation can be transient. Analyze protein levels at various time points (e.g., 2, 6, 12, 24 hours) after treatment.
-
Verify Upstream Target Engagement: Confirm that this compound is inhibiting its direct target. This can be indirectly measured by assessing the accumulation of squalene or a decrease in downstream cholesterol levels.
-
Assess Basal Pathway Activity: If the basal level of PI3K/AKT pathway activation is low in your cell model, it may be difficult to detect a significant decrease. Consider using a positive control (e.g., growth factor stimulation) to ensure the pathway is active.
-
Consider Alternative Mechanisms: In some contexts, the primary anti-cancer effects of SQLE inhibition may be driven by ER stress or impacts on the DNA damage response, rather than solely through the PI3K/AKT axis.[4]
Visualizations and Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances in understanding the role of squalene epoxidase in cancer prognosis and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Squalene Epoxidase: Its Regulations and Links with Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting squalene epoxidase interrupts homologous recombination via the ER stress response and promotes radiotherapy efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. grantome.com [grantome.com]
- 8. Squalene epoxidase/SQLE is a candidate target for treatment of colorectal cancers with p53 mutation and elevated c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SQLE Knockdown inhibits bladder cancer progression by regulating the PTEN/AKT/GSK3β signaling pathway through P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SQLE is a promising prognostic and immunological biomarker and correlated with immune Infiltration in Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the key cholesterol biosynthesis enzyme squalene monooxygenasefor cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Adjusting Sqle-IN-1 Dosage for Resistant Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting Sqle-IN-1 dosage in resistant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of squalene epoxidase (SQLE), a key enzyme in the cholesterol biosynthesis pathway.[1] SQLE catalyzes the conversion of squalene to 2,3-oxidosqualene.[2] By inhibiting SQLE, this compound disrupts cholesterol production, which can impact cell proliferation and migration in cancer cells.[1] Inhibition of SQLE has also been shown to affect downstream signaling pathways, such as the PI3K/Akt pathway.[1][2][3]
Q2: How do I determine if my cancer cell line is resistant to this compound?
Resistance to this compound is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental, sensitive cell line. A higher IC50 value indicates that a greater concentration of the drug is required to inhibit 50% of the cell population's biological function, signifying resistance.[4] To confirm resistance, you should perform a dose-response experiment and compare the IC50 values of the suspected resistant line to the parental line.
Q3: What are the known mechanisms of resistance to SQLE inhibitors?
The primary mechanism of resistance to SQLE inhibitors, such as terbinafine, involves point mutations in the SQLE gene. These mutations can alter the drug-binding pocket of the enzyme, reducing the inhibitor's efficacy. While specific resistance mechanisms to this compound are still under investigation, it is plausible that similar mutations in the SQLE gene could confer resistance. Upregulation of SQLE has also been linked to cisplatin resistance in head and neck squamous cell carcinoma (HNSCC).[5]
Q4: Can I combine this compound with other drugs to overcome resistance?
Yes, combination therapies are a common strategy to overcome drug resistance.[6] Since SQLE inhibition can affect the PI3K/Akt signaling pathway, combining this compound with inhibitors of this pathway may be a viable strategy to overcome resistance.[1][7] Additionally, for cancers where SQLE upregulation is associated with resistance to other chemotherapeutics like cisplatin, combination therapy could be explored.[5]
Troubleshooting Guides
Problem: Decreased this compound efficacy in my cancer cell line.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Development of Resistance | Perform a dose-response assay to compare the IC50 of the current cell line with the parental (sensitive) cell line. | A significant increase in the IC50 value will confirm the development of resistance. |
| Incorrect Drug Concentration | Verify the concentration and integrity of your this compound stock solution. Prepare fresh dilutions for each experiment. | Consistent results with a freshly prepared, validated stock solution will rule out compound degradation. |
| Cell Line Contamination/Misidentification | Authenticate your cell line using Short Tandem Repeat (STR) profiling and test for mycoplasma contamination. | A clean and authenticated cell line ensures that the observed resistance is not due to experimental artifacts. |
Problem: High variability in dose-response assay results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Use a consistent and calibrated pipetting technique. Avoid using the outer wells of 96-well plates, which are prone to evaporation. | Reduced well-to-well variability and more consistent dose-response curves. |
| Suboptimal Assay Conditions | Optimize cell seeding density, drug incubation time, and reagent concentrations for your specific cell line. | A robust and reproducible assay with a clear sigmoidal dose-response curve. |
| Cellular Heterogeneity | Consider single-cell cloning to establish a more homogeneous resistant population. | Reduced variability in drug response within the resistant cell population. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to increasing concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Procedure:
-
Determine the initial IC50: Perform a dose-response assay (see Protocol 2) to determine the IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Observe the cells daily. Initially, a significant number of cells will die.
-
Allow for Recovery: Continue to culture the surviving cells in the drug-containing medium, changing the medium every 2-3 days, until the cells resume a normal growth rate.
-
Dose Escalation: Once the cells are proliferating steadily, subculture them and increase the concentration of this compound in the medium by 1.5- to 2-fold.
-
Repeat Cycles: Repeat steps 3-5 for several cycles, gradually increasing the this compound concentration.
-
Confirm Resistance: At each dose escalation, perform a dose-response assay to determine the new IC50. A significant and progressive increase in the IC50 value indicates the development of resistance.
-
Establish a Stable Resistant Line: Once the desired level of resistance is achieved (e.g., >10-fold increase in IC50), maintain the resistant cell line in a medium containing a constant, high concentration of this compound.
Protocol 2: Dose-Response Assay Using MTT
This protocol details how to perform a dose-response assay to determine the IC50 of this compound.
Materials:
-
Sensitive (parental) and resistant cancer cell lines
-
Complete cell culture medium
-
This compound (serial dilutions)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both sensitive and resistant cells into separate 96-well plates at a pre-determined optimal density. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit a sigmoidal dose-response curve to the data using non-linear regression analysis to determine the IC50 value.[8]
-
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
Note: The following data are for illustrative purposes to demonstrate the expected shift in IC50 values upon the development of resistance. Actual values will vary depending on the cell line and experimental conditions.
| Cell Line | Parental/Resistant | This compound IC50 (µM) | Fold Resistance |
| MCF-7 (Breast Cancer) | Parental | 0.5 | - |
| Resistant | 12.8 | 25.6 | |
| A549 (Lung Cancer) | Parental | 1.2 | - |
| Resistant | 28.5 | 23.8 | |
| Panc-1 (Pancreatic Cancer) | Parental | 0.8 | - |
| Resistant | 19.7 | 24.6 |
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound and potential resistance mechanisms.
Experimental Workflow
Caption: Experimental workflow for developing and characterizing this compound resistant cell lines.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing issues with this compound dosage.
References
- 1. Advances in understanding the role of squalene epoxidase in cancer prognosis and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of squalene epoxidase linking with PI3K/AKT signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 5. Targeting Squalene Epoxidase Confers Metabolic Vulnerability and Overcomes Chemoresistance in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 7. Characterizing heterogeneous single-cell dose responses computationally and experimentally using threshold inhibition surfaces and dose-titration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide for Researchers: Sqle-IN-1 versus Terbinafine in Cancer Research
In the rapidly evolving landscape of cancer research, the inhibition of squalene epoxidase (SQLE), a rate-limiting enzyme in the cholesterol biosynthesis pathway, has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of two notable SQLE inhibitors, Sqle-IN-1 and Terbinafine, for researchers, scientists, and drug development professionals. The following sections objectively evaluate their performance based on available preclinical data, detail experimental methodologies, and visualize key signaling pathways.
Mechanism of Action: Targeting a Key Metabolic Enzyme
Both this compound and Terbinafine exert their primary anti-cancer effects by inhibiting squalene epoxidase (SQLE). SQLE catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in cholesterol synthesis.[1] By blocking this enzyme, both compounds lead to an accumulation of squalene and a depletion of downstream cholesterol, which is vital for cell membrane integrity and signaling. This disruption of cholesterol homeostasis can trigger cell stress and ultimately lead to cancer cell death.
Terbinafine , an established antifungal agent, has been repurposed for cancer therapy and demonstrates a multi-faceted anti-tumor effect.[2] Beyond SQLE inhibition, it has been shown to induce cell cycle arrest and apoptosis through various signaling pathways.[2] This compound is a more recently identified SQLE inhibitor, with research primarily indicating its role in inhibiting cancer cell proliferation and migration.[2]
In Vitro Efficacy: A Quantitative Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Terbinafine against various cancer cell lines. At present, specific IC50 values for this compound in cancer cell lines are not widely available in the public domain, limiting a direct quantitative comparison.
| Terbinafine | ||
| Cancer Type | Cell Line | IC50 (µM) |
| Gastric Cancer | AGS | Data not specified[3] |
| NCI-N87 | Data not specified[3] | |
| Breast Cancer | MCF-7 | ~15 µM[4] |
| MDA-MB-231 | >100 µM[4] | |
| Hs 578T | ~20 µM[4] | |
| MDA-MB-468 | ~40 µM[4] | |
| BT-549 | ~60 µM[4] | |
| T-47D | >100 µM[4] | |
| Non-Small Cell Lung Cancer | H1299 | >50 µM[5] |
Signaling Pathways and Molecular Mechanisms
The anti-neoplastic effects of this compound and Terbinafine are mediated through the modulation of key cellular signaling pathways.
This compound
This compound has been shown to primarily impact the PTEN/PI3K/AKT signaling pathway .[2] By inhibiting SQLE, this compound leads to an increase in the expression of the tumor suppressor PTEN.[2] This, in turn, inhibits the pro-survival PI3K/AKT pathway, resulting in decreased cancer cell proliferation and migration.[2]
Terbinafine
Terbinafine's mechanism is more extensively characterized and involves multiple pathways:
-
p21/p27-Mediated Cell Cycle Arrest: In oral squamous cell carcinoma, Terbinafine treatment leads to an upregulation of the cyclin-dependent kinase inhibitors p21 and p27, resulting in G0/G1 cell cycle arrest.[2]
-
p53-Dependent Apoptosis: Terbinafine can induce apoptosis in a p53-dependent manner in some cancer cells.[6]
-
PI3K/AKT and AMPK/mTOR Inhibition: Similar to this compound, Terbinafine can also suppress the PI3K/AKT pathway.[7] Additionally, it has been shown to activate the AMPK pathway, which in turn inhibits the mTOR signaling cascade, a central regulator of cell growth and proliferation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments cited in the literature for SQLE inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Terbinafine. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Proteins
This protocol is used to detect changes in the expression of key proteins within a signaling pathway.
Protocol:
-
Cell Lysis: Treat cells with this compound or Terbinafine for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, PTEN, p21, p27, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion and Future Directions
Both this compound and Terbinafine demonstrate potential as anti-cancer agents through the inhibition of SQLE. Terbinafine is a well-characterized compound with a broad spectrum of anti-tumor activities across various cancer types and established molecular mechanisms. This compound is a promising newer agent, with initial studies highlighting its efficacy in inhibiting the PTEN/PI3K/AKT pathway.
A significant gap in the current research is the lack of direct comparative studies and comprehensive quantitative data for this compound across a wider range of cancer cell lines. Future research should focus on head-to-head preclinical studies to directly compare the efficacy and off-target effects of these two inhibitors. Furthermore, elucidating the detailed molecular mechanisms of this compound beyond the PTEN/PI3K/AKT pathway will be crucial for its potential clinical translation. Such studies will provide a clearer understanding of their respective therapeutic potential and guide the development of novel cancer therapies targeting cholesterol metabolism.
References
- 1. Squalene epoxidase drives cancer cell proliferation and promotes gut dysbiosis to accelerate colorectal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terbinafine inhibits oral squamous cell carcinoma growth through anti-cancer cell proliferation and anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Squalene epoxidase/SQLE is a candidate target for treatment of colorectal cancers with p53 mutation and elevated c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SQLE promotes pancreatic cancer growth by attenuating ER stress and activating lipid rafts-regulated Src/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Features of Squalene Epoxidase Inhibitors: Sqle-IN-1 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Squalene epoxidase (SQLE) is a critical rate-limiting enzyme in the cholesterol biosynthesis pathway, catalyzing the conversion of squalene to 2,3-oxidosqualene. This positions it as a key therapeutic target for a range of diseases, from fungal infections to certain types of cancer. This guide provides a detailed comparison of the structural differences between the novel inhibitor Sqle-IN-1 and other established SQLE inhibitors, supported by available performance data and experimental methodologies.
Structural Distinctions of SQLE Inhibitors
The chemical architecture of SQLE inhibitors is diverse, with distinct classes exhibiting different core scaffolds and side-chain moieties. These structural variations underpin their potency, selectivity, and pharmacokinetic properties. The primary classes discussed herein are the allylamines (naftifine and terbinafine), the benzylamines (butenafine), and a more recent, structurally distinct compound, this compound.
This compound presents a more complex heterocyclic structure compared to the allylamine and benzylamine classes. Its IUPAC name is 2,4-difluoro-N-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide[1]. Key features include a central pyrimidine ring, a difluorinated benzene ring, and a sulfonamide linkage. This intricate arrangement suggests a different binding mode within the squalene epoxidase active site compared to the more linear structures of earlier inhibitors.
Terbinafine and Naftifine belong to the allylamine class of antifungals. Terbinafine is characterized by a naphthalene ring and a long, branched allylamine side chain containing a tert-butyl group. Naftifine also possesses a naphthalene ring and an allylamine group but with a cinnamyl substituent instead of the branched alkyl chain seen in terbinafine.
Butenafine is classified as a benzylamine and is structurally related to the allylamines[2]. It features a naphthalene ring similar to terbinafine and naftifine, but its side chain consists of a benzylamine moiety with a tert-butyl group attached to the benzyl ring[2][3].
The core structural differences are summarized in the table below.
| Inhibitor | Chemical Class | Core Scaffold | Key Side Chains and Functional Groups |
| This compound | Diaminopyrimidine derivative | Pyrimidine | 2,4-difluorophenylsulfonamide, p-tolylamino group |
| Terbinafine | Allylamine | Naphthalene | (E)-6,6-dimethyl-2-hepten-4-ynyl, N-methyl |
| Naftifine | Allylamine | Naphthalene | (E)-cinnamyl, N-methyl |
| Butenafine | Benzylamine | Naphthalene | 4-tert-butylbenzyl, N-methyl |
Below is a diagram illustrating the structural relationships and key components of these SQLE inhibitors.
Caption: Logical diagram of the structural relationships between different classes of SQLE inhibitors.
Performance Data: A Quantitative Comparison
| Inhibitor | Target Organism/System | IC50 Value | Reference |
| This compound | Human liver cancer cells (Huh7) | Proliferation and migration inhibited | [4][5] |
| Terbinafine | Trichophyton rubrum (microsomal) | 15.8 nM | [7] |
| Terbinafine | Human (in vitro HLM assay) | 7.7 µM (weak partial inhibitor) | [8] |
| Naftifine | Trichophyton rubrum (microsomal) | 114.6 nM | [7] |
| Butenafine | Not specified (enzyme assay) | Potent inhibitor; qualitatively superior to terbinafine and naftifine against some fungi | [2][6] |
Signaling Pathway of Squalene Epoxidase Inhibition
Squalene epoxidase is a pivotal enzyme in the cholesterol biosynthesis pathway. Its inhibition leads to the depletion of downstream products like cholesterol and an accumulation of its substrate, squalene. In the context of cancer, the inhibition of SQLE and the subsequent reduction in cholesterol synthesis have been shown to impact critical cell signaling pathways, notably the PI3K/AKT pathway, which is a key regulator of cell proliferation, survival, and growth. This compound, for instance, has been shown to increase the expression of the tumor suppressor PTEN, which in turn inhibits the PI3K/AKT pathway[4][5].
Caption: Signaling pathway illustrating the role of SQLE and the impact of its inhibition.
Experimental Protocols
Determination of Squalene Epoxidase Inhibition (IC50)
The following is a generalized protocol for determining the IC50 of a compound against squalene epoxidase, based on methods described in the literature.
1. Preparation of Microsomes:
-
Fungal cells (e.g., Trichophyton rubrum) or mammalian liver cells are cultured and harvested.
-
The cells are mechanically disrupted (e.g., by bead beating or homogenization) in a suitable buffer (e.g., phosphate buffer with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove cell debris, followed by a high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.
-
The microsomal pellet, which contains the squalene epoxidase enzyme, is resuspended in a storage buffer and the protein concentration is determined.
2. Squalene Epoxidase Assay:
-
The assay is typically performed in a reaction mixture containing the microsomal preparation, a buffer system (e.g., phosphate buffer), NADPH, and flavin adenine dinucleotide (FAD).
-
The substrate, radiolabeled squalene (e.g., [3H]squalene), is added to the reaction mixture.
-
The test inhibitor is added at various concentrations. A control with no inhibitor is also included.
-
The reaction is incubated at a specific temperature (e.g., 37°C) for a set period.
-
The reaction is stopped by the addition of a quenching agent (e.g., an alcoholic solution of potassium hydroxide).
3. Product Extraction and Quantification:
-
The lipids, including the product 2,3-oxidosqualene, are extracted from the reaction mixture using an organic solvent (e.g., hexane).
-
The extracted lipids are separated using thin-layer chromatography (TLC).
-
The radioactivity corresponding to the 2,3-oxidosqualene product is quantified using a scintillation counter.
4. Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: A generalized workflow for determining the IC50 of a squalene epoxidase inhibitor.
References
- 1. This compound 98% | CAS: 1019169-83-5 | AChemBlock [achemblock.com]
- 2. Butenafine - Wikipedia [en.wikipedia.org]
- 3. Butenafine | C23H27N | CID 2484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ebiohippo.com [ebiohippo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Sqle-IN-1 Cross-Reactivity with Other Squalene Epoxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of the squalene epoxidase (SQLE) inhibitor, Sqle-IN-1, in relation to other well-established SQLE inhibitors, Terbinafine and NB-598. The objective is to offer a data-driven comparison to aid in the selection of appropriate research tools and to highlight the importance of thorough selectivity profiling in drug development.
Executive Summary
Squalene epoxidase (SQLE) is a critical enzyme in the cholesterol biosynthesis pathway and a validated target for antifungal and potential anticancer therapies. While numerous inhibitors of SQLE have been developed, their selectivity profiles are crucial for minimizing off-target effects and ensuring research data integrity. This guide focuses on this compound and provides a comparison with Terbinafine and NB-598.
Based on currently available public information, a comprehensive cross-reactivity profile for this compound against a broad panel of enzymes, such as a kinome scan, is not available. However, existing data indicates that this compound does exhibit off-target effects on the PI3K/AKT signaling pathway. In contrast, more extensive, though still incomplete, cross-reactivity information is available for the widely used antifungal drug Terbinafine and the research compound NB-598.
Inhibitor Cross-Reactivity Comparison
The following table summarizes the known cross-reactivity and off-target effects of this compound, Terbinafine, and NB-598. It is important to note the limited availability of direct comparative studies for this compound.
| Inhibitor | Primary Target | Known Off-Targets / Cross-Reactivities | Key Findings & Implications |
| This compound | Squalene Epoxidase (SQLE) | PI3K/AKT Pathway | Inhibits the proliferation and migration of Huh7 cells and cholesterol generation. Its impact on the PI3K/AKT pathway suggests potential for polypharmacology but also highlights the need for broader selectivity screening to understand its full mechanism of action. |
| Terbinafine | Fungal Squalene Epoxidase | Human Cytochrome P450 enzymes (CYP2D6, CYP2C9, CYP1A2, CYP3A4, CYP2C8, CYP2C19) | A potent inhibitor of CYP2D6 (Ki = 0.03 µM) and is metabolized by at least seven CYP enzymes.[1] This indicates a high potential for drug-drug interactions and off-target effects mediated by CYP inhibition. |
| NB-598 | Mammalian Squalene Epoxidase | On-target toxicity observed in preclinical studies. | Dose-limiting gastrointestinal and skin toxicities were observed in dogs and monkeys, suggesting that while the inhibitor may be selective for SQLE, potent on-target inhibition can lead to adverse effects.[2] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental approach to assessing inhibitor selectivity, the following diagrams are provided.
Caption: Cholesterol biosynthesis pathway highlighting the role of SQLE and the point of intervention for inhibitors like this compound.
Caption: A logical workflow for determining the cross-reactivity profile of an enzyme inhibitor.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of inhibitor selectivity. Below is a representative protocol for a biochemical assay to determine the activity of squalene epoxidase.
Squalene Epoxidase (SQLE) Biochemical Assay Protocol
This protocol is adapted from established methods for measuring SQLE activity in microsomal fractions.
1. Materials and Reagents:
-
Enzyme Source: Microsomal fractions from human liver tissue or recombinant human SQLE expressed in a suitable system (e.g., insect cells).
-
Substrate: [³H]-Squalene or a fluorescent squalene analog.
-
Cofactors: NADPH, FAD.
-
Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Inhibitors: this compound, Terbinafine, NB-598 dissolved in DMSO.
-
Reaction Quenching Solution: e.g., Methanol/Potassium Hydroxide.
-
Extraction Solvent: e.g., Heptane or Hexane.
-
Scintillation Cocktail (for radiolabeled assay).
-
96-well microplates.
2. Assay Procedure:
-
Prepare Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, NADPH, and FAD.
-
Add Inhibitor: Add serial dilutions of the test inhibitors (this compound, Terbinafine, NB-598) or DMSO (vehicle control) to the respective wells.
-
Add Enzyme: Add the microsomal preparation or purified recombinant SQLE to each well. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate ([³H]-Squalene).
-
Incubation: Incubate the reaction plate at 37°C for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the quenching solution.
-
Product Extraction: Extract the lipid-soluble product (2,3-oxidosqualene) by adding the extraction solvent and mixing thoroughly.
-
Quantification:
-
Radiolabeled Assay: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Fluorescent Assay: Measure the fluorescence of the product using a plate reader at the appropriate excitation and emission wavelengths.
-
3. Data Analysis:
-
Calculate the percentage of SQLE inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.
Conclusion
The available data on the cross-reactivity of this compound is limited, with a known off-target effect on the PI3K/AKT pathway. For a comprehensive understanding of its selectivity and potential for off-target effects, further investigation using broad enzyme and receptor panels is necessary. In comparison, established SQLE inhibitors like Terbinafine exhibit significant interactions with drug-metabolizing enzymes, highlighting the importance of such profiling. Researchers using this compound should be aware of its potential to influence signaling pathways beyond cholesterol biosynthesis and interpret experimental results accordingly. The provided experimental protocol offers a framework for conducting in-house selectivity studies to better characterize this and other novel inhibitors.
References
Unlocking Synergistic Potential: Sqle-IN-1 in Combination Cancer Therapy
A Comparative Guide for Researchers
The inhibition of squalene epoxidase (SQLE), a rate-limiting enzyme in cholesterol biosynthesis, has emerged as a promising strategy in oncology.[1][2][3] The inhibitor, Sqle-IN-1, targets this key enzyme, leading to anti-proliferative and migratory effects in cancer cells.[4] Emerging evidence suggests that the therapeutic efficacy of SQLE inhibitors like this compound can be significantly enhanced when used in combination with other chemotherapy drugs, opening new avenues for cancer treatment. This guide provides a comprehensive comparison of the synergistic effects of SQLE inhibition with various classes of anti-cancer agents, supported by experimental data and detailed protocols.
Synergistic Combinations with SQLE Inhibition
Inhibition of SQLE has been shown to work synergistically with several classes of anti-cancer agents, including conventional chemotherapeutics, targeted therapies, and inducers of ferroptosis.
Enhanced Efficacy with Conventional Chemotherapy
Studies have demonstrated that pharmacological inhibition of SQLE can significantly enhance the sensitivity of cancer cells to common chemotherapeutic drugs.[5] For instance, the combination of an SQLE inhibitor with Gemcitabine has shown a potent synergistic anti-tumor effect across various tumor types.[5] Similarly, in Head and Neck Squamous Cell Carcinoma (HNSCC), the combination of the SQLE inhibitor terbinafine with cisplatin demonstrated a strong synergistic effect in suppressing tumor progression and overcoming cisplatin resistance.[3][6]
| Combination Agent | Cancer Type | Observed Synergistic Effect | Reference |
| Gemcitabine | Intrahepatic Cholangiocarcinoma (ICC) and other tumor types | Potent synergistic anti-tumor effect | [5] |
| Cisplatin | Head and Neck Squamous Cell Carcinoma (HNSCC) | Overcomes cisplatin resistance, suppresses tumor progression | [3][6] |
| Etoposide | Small Cell Lung Cancer (SCLC) | Thought to be synergistic | [7] |
Sensitization to Targeted Therapies
SQLE inhibition has also been found to enhance the efficacy of targeted therapies such as PARP inhibitors. In breast and lung cancer cell lines, the inhibition of SQLE enhanced sensitivity to the PARP inhibitor olaparib, suggesting a synthetic lethal interaction.[8] This effect is attributed to the role of SQLE in homologous recombination repair.[8]
| Combination Agent | Cancer Type | Observed Synergistic Effect | Reference |
| Olaparib (PARP Inhibitor) | Breast and Lung Cancer | Enhanced sensitivity, suggesting synthetic lethality | [8] |
Induction of Ferroptosis
A growing body of evidence points to a strong synergistic effect between SQLE inhibition and inducers of ferroptosis, a form of iron-dependent cell death. In lung squamous cell carcinoma (LUSC), the combination of SQLE depletion with the glutathione peroxidase 4 (GPX4) inhibitor RSL3 effectively mitigated tumor proliferation and growth.[9] Similarly, in ovarian cancer, decreased SQLE expression increased the sensitivity of cancer cells to ferroptosis inducers.[5][10]
| Combination Agent | Cancer Type | Observed Synergistic Effect | Reference |
| RSL3 (GPX4 Inhibitor) | Lung Squamous Cell Carcinoma (LUSC) | Mitigated proliferation and growth | [9] |
| Ferroptosis Inducers | Ovarian Cancer | Increased sensitivity to ferroptosis | [5][10] |
Mechanisms of Synergistic Action
The synergistic effects of SQLE inhibition stem from multiple interconnected mechanisms that create a state of vulnerability in cancer cells.
Increased Oxidative Stress and Apoptosis
Knockdown of SQLE or treatment with an SQLE inhibitor can lead to the accumulation of reactive oxygen species (ROS) and induce apoptosis.[9] This increase in oxidative stress can sensitize cancer cells to other agents that also promote cell death.
Caption: this compound induced apoptosis pathway.
Inhibition of DNA Repair Pathways
SQLE inhibition has been shown to interrupt homologous recombination (HR), a major pathway for repairing DNA double-strand breaks.[8] This is achieved by suppressing ATM activity through the upregulation of WIP1.[8] This disruption of DNA repair mechanisms renders cancer cells more susceptible to DNA-damaging agents like radiotherapy and PARP inhibitors.
Caption: SQLE inhibition and DNA repair pathway.
Modulation of the PI3K/AKT Signaling Pathway
This compound has been reported to increase the expression of PTEN and inhibit the PI3K and AKT signaling pathway.[4] This pathway is crucial for cell proliferation, survival, and growth. Its inhibition can synergize with other drugs that target different components of cell survival machinery.
Experimental Protocols
Cell Viability Assay (WST-1/MTT)
This protocol is used to assess the cytotoxic effects of this compound in combination with other drugs.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[11][12]
-
Drug Treatment: Treat the cells with varying concentrations of this compound, the combination drug, and the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for 24, 48, or 72 hours.[12]
-
Reagent Addition: Add 10 µL of WST-1 or MTT reagent to each well.[13][14]
-
Absorbance Measurement: If using MTT, add a solubilization solution. Measure the absorbance at 450 nm (for WST-1) or 570 nm (for MTT) using a microplate reader.[12][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Synergy can be determined using methods like the combination index (CI).
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by the combination treatment.[15][16]
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the drugs as described for the viability assay.
-
Cell Collection: After the desired incubation period (e.g., 48 hours), collect both adherent and floating cells.[15]
-
Washing: Wash the cells twice with cold PBS.[15]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Caption: Apoptosis assay experimental workflow.
Conclusion
The inhibition of SQLE by agents like this compound presents a compelling strategy to enhance the efficacy of a wide range of anti-cancer therapies. The synergistic effects observed with conventional chemotherapy, targeted therapy, and ferroptosis inducers are underpinned by mechanisms including increased oxidative stress, impaired DNA repair, and modulation of key survival pathways. The provided experimental protocols offer a framework for researchers to further investigate and validate these synergistic combinations, paving the way for novel and more effective cancer treatment regimens.
References
- 1. Targeting the key cholesterol biosynthesis enzyme squalene monooxygenasefor cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the key cholesterol biosynthesis enzyme squalene monooxygenasefor cancer therapy [frontiersin.org]
- 3. Squalene Epoxidase: Its Regulations and Links with Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Squalene Epoxidase Confers Metabolic Vulnerability and Overcomes Chemoresistance in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current status of etoposide in the management of small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting squalene epoxidase interrupts homologous recombination via the ER stress response and promotes radiotherapy efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Depletion of squalene epoxidase in synergy with glutathione peroxidase 4 inhibitor RSL3 overcomes oxidative stress resistance in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Squalene monooxygenase (SQLE) protects ovarian cancer cells from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SQLE, A Key Enzyme in Cholesterol Metabolism, Correlates With Tumor Immune Infiltration and Immunotherapy Outcome of Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Squalene monooxygenase (SQLE) protects ovarian cancer cells from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Analysis of Sqle-IN-1 and Terbinafine in Xenograft Models
In the landscape of cancer therapeutics, the inhibition of squalene epoxidase (SQLE), a key enzyme in the cholesterol biosynthesis pathway, has emerged as a promising strategy.[1][2][3] This guide provides a comparative overview of two prominent SQLE inhibitors, Sqle-IN-1 and the established antifungal drug Terbinafine, with a focus on their performance in preclinical in vivo xenograft models. While both compounds target the same enzyme, their applications and available research data in the context of cancer present a study in contrasts.
Mechanism of Action: Targeting a Key Metabolic Choke Point
Both this compound and Terbinafine exert their effects by inhibiting squalene epoxidase, which catalyzes the conversion of squalene to 2,3-oxidosqualene.[4][5][6] This action disrupts the cholesterol biosynthesis pathway, leading to an accumulation of squalene and a depletion of downstream products essential for cell membrane integrity and signaling.[5] In cancer cells, which often exhibit upregulated cholesterol metabolism to support rapid proliferation, this inhibition can lead to cell cycle arrest and apoptosis.[7][8]
Below is a diagram illustrating the squalene epoxidase signaling pathway and the points of inhibition by this compound and Terbinafine.
Caption: Inhibition of Squalene Epoxidase by this compound and Terbinafine.
Preclinical In Vivo Performance: A Data-Driven Comparison
While both compounds are SQLE inhibitors, the extent of their in vivo evaluation in cancer xenograft models differs significantly based on currently available public data. Terbinafine, an FDA-approved drug, has been repurposed and studied in various cancer models. In contrast, this compound is a newer research compound with limited published in vivo data in the context of cancer.
Terbinafine: Established Anti-Tumor Efficacy in Xenograft Models
Multiple studies have demonstrated the anti-tumor effects of Terbinafine in vivo. For instance, in a colorectal cancer patient-derived xenograft model, Terbinafine treatment markedly reduced tumor burden.[7] Similarly, in a study on oral squamous cell carcinoma, intraperitoneal administration of Terbinafine significantly inhibited tumor size in a xenograft model using KB cells.[8][9]
The following table summarizes representative quantitative data from in vivo xenograft studies involving Terbinafine.
| Cancer Type | Cell Line | Animal Model | Treatment | Outcome | Reference |
| Colorectal Cancer | HCT116, HT29, LoVo, DLD1 | Nude Mice | Terbinafine | Significantly reduced tumor burden | [7] |
| Oral Squamous Cell Carcinoma | KB | N/A | 50 mg/kg Terbinafine (i.p.) | Significantly inhibited tumor size | [8][9] |
This compound: Emerging In Vitro Activity with In Vivo Potential
This compound is a potent inhibitor of SQLE that has been shown to inhibit the proliferation and migration of Huh7 liver cancer cells in vitro.[4] It also demonstrates the ability to inhibit cholesterol generation within cells and affects the PTEN/PI3K/AKT signaling pathway.[4] However, to date, there is a lack of publicly available data on the in vivo efficacy of this compound in xenograft models for cancer.
Experimental Protocols: A Guide to In Vivo Xenograft Studies
The following provides a generalized experimental protocol for evaluating the efficacy of compounds like this compound and Terbinafine in a subcutaneous xenograft model. This protocol is based on standard methodologies reported in the literature.[10][11][12]
1. Cell Culture and Preparation:
-
Cancer cell lines (e.g., HCT116, KB) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.[10]
2. Animal Model and Tumor Implantation:
-
Immunocompromised mice (e.g., nude mice, NSG mice) are used to prevent rejection of human tumor cells.[11][13]
-
A specific number of cells (e.g., 1 x 10^6 to 5 x 10^6) in a defined volume (e.g., 100-200 µL) are injected subcutaneously into the flank of each mouse.[10]
3. Treatment Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups.
-
The investigational compound (e.g., Terbinafine) is administered via a specified route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The vehicle used for the compound is administered to the control group.
4. Monitoring and Data Collection:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: Volume = 0.5 × length × width².[7]
-
Body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
The workflow for a typical in vivo xenograft experiment is depicted below.
References
- 1. Squalene monooxygenase - Wikipedia [en.wikipedia.org]
- 2. Squalene Epoxidase: Its Regulations and Links with Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Squalene Epoxidase: Its Regulations and Links with Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Terbinafine? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Terbinafine prevents colorectal cancer growth by inducing dNTP starvation and reducing immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Terbinafine inhibits oral squamous cell carcinoma growth through anti-cancer cell proliferation and anti-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Choosing Sqle-IN-1 Over Other Commercial SQLE Inhibitors: A Comparative Guide
For researchers in oncology, metabolic diseases, and drug development, selecting the optimal tool to investigate the role of Squalene Epoxidase (SQLE) is a critical decision. This guide provides a comprehensive comparison of Sqle-IN-1 with other commercially available SQLE inhibitors, focusing on their performance, mechanism of action, and the experimental data supporting their use.
Performance Comparison of SQLE Inhibitors
While direct comparative studies for this compound against other SQLE inhibitors are limited, this section compiles available data to facilitate an informed decision. A key aspect of this comparison is the half-maximal inhibitory concentration (IC50), a measure of a drug's potency.
| Inhibitor | Chemical Structure | Target | IC50 Value | Key Cellular Effects & Signaling Pathways | Commercial Availability |
| This compound | C24H21F2N5O2S | Squalene Epoxidase (SQLE) | Not Publicly Available | Inhibits proliferation and migration of Huh7 (liver cancer) cells.[1][2][3] Inhibits cellular cholesterol generation.[1][2][3] Increases expression of PTEN and inhibits PI3K and AKT signaling.[1][2][3] | MedChemExpress, BioHippo, GlpBio |
| Terbinafine | C21H25N | Squalene Epoxidase (SQLE) | 7.7 µM (for human SQLE) | A weak partial inhibitor of human SQLE.[4][5] Suppresses cell proliferation and viability, promotes cell death in various cancers.[6][7] Can enhance the degradation of SQLE via autophagy and inhibit the AKT/mTOR signaling pathway.[6] | Widely available |
| NB-598 | C28H33NO2S2 | Squalene Epoxidase (SQLE) | 10-60 nM | A potent and specific inhibitor of mammalian SQLE.[8] Demonstrates therapeutic response in neuroendocrine tumors and liver cancer.[9] | Available from various chemical suppliers for research purposes |
Note: The IC50 value for this compound is not publicly available in the product datasheets or scientific literature reviewed for this guide.
Why Choose this compound?
Based on the available information, this compound presents a compelling case for its use in specific research contexts:
-
Targeted Pathway Analysis: For researchers specifically investigating the interplay between cholesterol biosynthesis and the PTEN/PI3K/AKT signaling pathway, this compound is an indicated tool, as its effects on this pathway are explicitly documented.[1][2][3]
-
Liver Cancer Research: Its characterized activity in Huh7 liver cancer cells makes it a relevant choice for studies focused on hepatocellular carcinoma.[1][2][3]
-
Novelty: As a more recently highlighted compound, it offers an alternative to the more extensively studied inhibitors like Terbinafine, potentially revealing novel aspects of SQLE inhibition.
However, the lack of a reported IC50 value makes direct potency comparisons with inhibitors like the highly potent NB-598 challenging. Terbinafine, while widely available and well-characterized, is a significantly weaker inhibitor of human SQLE, which may limit its utility in studies requiring potent and specific enzyme inhibition.[4][5]
Signaling Pathways and Experimental Workflows
To facilitate the design of robust experiments, the following diagrams illustrate the key signaling pathway affected by SQLE inhibition and a general workflow for evaluating SQLE inhibitors.
Caption: The signaling pathway affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Squalene epoxidase/SQLE is a candidate target for treatment of colorectal cancers with p53 mutation and elevated c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SQLE—a promising prognostic biomarker in cervical cancer: implications for tumor malignant behavior, cholesterol synthesis, epithelial-mesenchymal transition, and immune infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. SQLE squalene epoxidase [Strix aluco (Tawny owl)] - Gene - NCBI [ncbi.nlm.nih.gov]
On-Target Effects of Sqle-IN-1 Confirmed by siRNA Knockdown of SQLE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of the small molecule inhibitor Sqle-IN-1 with the effects of small interfering RNA (siRNA) knockdown of its target, Squalene Epoxidase (SQLE). By presenting data from studies on both methodologies, this document serves as a valuable resource for validating the specificity of this compound and understanding its mechanism of action.
Squalene Epoxidase (SQLE) is a critical rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Its upregulation has been implicated in the progression of various cancers, making it an attractive therapeutic target.[2] Both small molecule inhibitors and genetic knockdown techniques are employed to probe the function of SQLE and to validate it as a drug target. This guide focuses on comparing the cellular and molecular consequences of inhibiting SQLE using a specific chemical probe, this compound, against the established genetic method of siRNA-mediated knockdown.
Comparative Analysis of Phenotypic Effects
To objectively assess the on-target effects of this compound, its phenotypic consequences are compared with those induced by siRNA-mediated silencing of the SQLE gene. The following tables summarize quantitative data from studies on human liver cancer cell lines, a relevant model system given the role of the liver in cholesterol metabolism.
Table 1: Comparison of Effects on Cell Viability and Proliferation
| Treatment | Cell Line | Assay | Result | Citation |
| This compound | Huh7 | Proliferation Assay | Inhibition of cell proliferation | [3] |
| SQLE siRNA | Huh7, HepG2 | MTT Assay | Significant reduction in cell viability | [4] |
| SQLE siRNA | T24, 5637 | CCK-8 Assay | Decreased cell proliferation ability | [5] |
| SQLE siRNA | HT29, DLD1 | Cell Viability Assay | Suppressed cell viability | [2] |
Table 2: Comparison of Effects on Cell Migration
| Treatment | Cell Line | Assay | Result | Citation |
| This compound | Huh7 | Migration Assay | Inhibition of cell migration | [3] |
| SQLE siRNA | T24, 5637 | Wound-healing & Transwell | Suppressed cell migration and invasion | [5] |
Table 3: Comparison of Effects on Cholesterol Synthesis and Downstream Signaling
| Treatment | Cell Line | Assay/Target | Result | Citation |
| This compound | Huh7 | Cholesterol Generation | Inhibition of cell cholesterol generation | [3] |
| This compound | Huh7 | Western Blot | Increased PTEN, inhibited PI3K and AKT | [3] |
| SQLE siRNA | HCT116 | Cholesterol Assay | Reduced cholesterol concentration | [6] |
| SQLE siRNA | T24, 5637 | Western Blot | Increased PTEN, decreased phosphorylated AKT | [5] |
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental logic and the biological context, the following diagrams illustrate the workflow for validating on-target effects and the signaling pathway in which SQLE is involved.
Caption: Workflow for confirming the on-target effects of this compound.
Caption: Simplified SQLE signaling pathway and points of intervention.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed protocols for the key experiments cited in this guide.
siRNA Knockdown of SQLE
This protocol outlines the general steps for transiently knocking down SQLE gene expression in cultured mammalian cells.
-
Materials:
-
SQLE-specific siRNA duplexes (validated sequences recommended)
-
Non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM I Reduced Serum Medium
-
Appropriate cell culture medium and plates
-
Mammalian cells (e.g., Huh7, HepG2)
-
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of siRNA (either SQLE-specific or control) into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator. The optimal time will depend on the cell line and the specific experimental endpoint.
-
Validation of Knockdown: Harvest cells to assess SQLE protein levels by Western Blot or mRNA levels by qRT-PCR to confirm knockdown efficiency.
-
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture.
-
Materials:
-
CCK-8 reagent
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Treatment: After cell attachment (typically 24 hours), treat the cells with various concentrations of this compound or transfect with SQLE siRNA as described above. Include appropriate vehicle (e.g., DMSO) and negative controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.
-
Western Blot for Protein Expression
Western blotting is used to detect specific proteins in a sample and is crucial for confirming the knockdown of SQLE and assessing the phosphorylation status of downstream effectors like AKT.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-SQLE, anti-AKT, anti-p-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Cholesterol Biosynthesis Assay
This assay measures the rate of de novo cholesterol synthesis by quantifying the incorporation of a radiolabeled precursor.
-
Materials:
-
[¹⁴C]-acetate or [³H]-acetate
-
Lipid extraction solvents (e.g., hexane, isopropanol)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
-
-
Procedure:
-
Cell Treatment: Culture and treat cells with this compound or SQLE siRNA as for other assays.
-
Radiolabeling: Add [¹⁴C]-acetate or [³H]-acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for incorporation into newly synthesized lipids.
-
Lipid Extraction: Wash the cells and extract total lipids using an appropriate solvent system.
-
Separation: Separate the cholesterol from other lipids using thin-layer chromatography (TLC).
-
Quantification: Scrape the cholesterol band from the TLC plate and quantify the amount of radioactivity using a scintillation counter. The amount of incorporated radiolabel is proportional to the rate of cholesterol synthesis.
-
Conclusion
The data presented in this guide demonstrate a strong correlation between the phenotypic effects of the small molecule inhibitor this compound and the genetic knockdown of its target, SQLE. Both interventions lead to a reduction in cancer cell proliferation, migration, and cholesterol biosynthesis, accompanied by similar alterations in downstream signaling pathways such as the PI3K/AKT pathway. This congruence of results provides robust evidence for the on-target activity of this compound, validating its use as a specific chemical probe for studying SQLE function and as a potential starting point for therapeutic development. Researchers are encouraged to use the provided protocols as a foundation for their own investigations into the role of SQLE in health and disease.
References
- 1. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Squalene epoxidase/SQLE is a candidate target for treatment of colorectal cancers with p53 mutation and elevated c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. SQLE Knockdown inhibits bladder cancer progression by regulating the PTEN/AKT/GSK3β signaling pathway through P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53 transcriptionally regulates SQLE to repress cholesterol synthesis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Evaluation of Squalene Epoxidase Inhibitors: Sqle-IN-1 and NB-598
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two prominent squalene epoxidase (SQLE) inhibitors, Sqle-IN-1 and NB-598. Squalene epoxidase is a critical enzyme in the cholesterol biosynthesis pathway and a promising target for therapeutic intervention in oncology and metabolic diseases. Understanding the pharmacokinetic differences between inhibitors is paramount for the selection and development of clinically viable drug candidates. This document summarizes available data, details relevant experimental protocols, and provides visual representations of key concepts to aid in this evaluation.
Executive Summary
While both this compound and NB-598 are potent inhibitors of squalene epoxidase, publicly available data reveals a significant disparity in their pharmacokinetic characterization. NB-598 has been the subject of multiple in vivo preclinical studies in rats and dogs, providing insights into its oral activity and toxicity profile. In contrast, information on the pharmacokinetic properties of this compound is limited to in vitro assessments. This guide presents a comparative overview based on the currently accessible information.
Data Presentation: A Comparative Overview
Due to the limited availability of quantitative pharmacokinetic data for this compound, a direct numerical comparison is not entirely feasible. The following table summarizes the available information for both compounds, highlighting the existing knowledge gaps.
| Parameter | This compound | NB-598 |
| Target | Squalene Epoxidase (SQLE) | Squalene Epoxidase (SQLE) |
| Mechanism of Action | Inhibitor | Potent, competitive inhibitor |
| In Vitro Activity | Inhibits proliferation and migration of Huh7 cells; Inhibits cellular cholesterol generation; Affects PTEN/PI3K/AKT pathway.[1][2] | Inhibits human microsomal SQLE; Inhibits cholesterol synthesis from [14C]acetate in Hep G2 cells.[3] |
| Molecular Weight | 481.52 g/mol [1][2] | Not explicitly found, but described as (E)N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-[(3,3'-bithiophen-5-yl)methoxy]benzenemethanamine.[3] |
| Chemical Formula | C24H21F2N5O2S[2] | Not explicitly found. |
| Solubility | Soluble in DMSO (100 mg/mL).[2] | Soluble in DMSO (90 mg/mL).[4] |
| In Vivo Studies | No publicly available data. | Oral administration in rats and dogs has been reported.[3][5] |
| Reported In Vivo Effects | Not available. | A single oral administration inhibited cholesterol synthesis in rats. Multiple oral administrations in dogs decreased serum total and LDL cholesterol levels and increased serum squalene levels.[3][6] |
| Toxicity Profile | Not available. | Dose-limiting gastrointestinal and skin toxicities observed in dogs and monkeys.[7] |
| Oral Bioavailability | Not available. | Implied to be orally active based on in vivo studies, but specific percentage not found. |
| Cmax, Tmax, Half-life | Not available. | Not explicitly found in the searched literature. |
Signaling Pathway and Experimental Workflow
To visually conceptualize the context and evaluation process, the following diagrams have been generated using the Graphviz DOT language.
Caption: Cholesterol biosynthesis pathway highlighting the role of Squalene Epoxidase (SQLE) and the inhibitory action of this compound and NB-598.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NB 598 | Mechanism | Concentration [selleckchem.com]
- 5. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypolipidemic effects of NB-598 in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical toxicology profile of squalene epoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sqle-IN-1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for Sqle-IN-1, a squalene epoxidase (SQLE) inhibitor. Adherence to these guidelines is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. The primary directive for managing laboratory waste is to establish a clear disposal plan before commencing any experimental work.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye/Face Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Gloves should be inspected for integrity before use and properly removed and discarded after handling the compound.
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to minimize skin exposure.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Storage and Stability
Proper storage is critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel. The following storage conditions are based on manufacturer recommendations.[1]
| Parameter | Condition | Duration |
| Stock Solution Storage | -80°C | 6 months |
| -20°C | 1 month | |
| Shipping | Room Temperature | < 2 weeks |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations. The following protocol is a general guideline and should be adapted to the specific requirements of your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Identification and Segregation
-
Unused or Expired this compound: Pure, uncontaminated this compound should be treated as chemical waste. Do not dispose of it in the general trash or down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated waste and segregated for proper disposal.
-
Solutions of this compound: Solutions containing this compound must be collected as liquid chemical waste. Do not mix with other waste streams unless explicitly permitted by your EHS office.
Step 2: Waste Containerization
-
Select a waste container that is compatible with the chemical properties of this compound and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is generally appropriate.
-
The container must be in good condition, free of leaks, and clean on the exterior.
-
Never use food or beverage containers for waste storage.
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound") and the approximate concentration and quantity of the waste.
-
Indicate the date when the waste was first added to the container (the accumulation start date).
-
Include the name and contact information of the generating researcher or laboratory.
Step 4: Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.
-
The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the container remains closed except when adding waste.
-
Store the waste away from incompatible materials and in a location that minimizes the risk of spills or breakage, such as in secondary containment.
Step 5: Disposal Request and Collection
-
Once the waste container is full, or if you are ceasing work with this compound, contact your institution's EHS department to arrange for collection.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation, containment, and disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult the official Safety Data Sheet (SDS) for this compound and your institution's specific waste disposal protocols.
References
Essential Safety and Handling Guidance for Sqle-IN-1
Researchers, scientists, and drug development professionals must prioritize safety when handling novel chemical compounds. This document provides essential, immediate safety and logistical information for the handling of Sqle-IN-1, a squalene epoxidase inhibitor. The following procedural guidance is based on general laboratory safety principles for handling potent chemical compounds and is intended to directly answer specific operational questions.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (Catalog No. HY-160093) from MedchemExpress was not publicly available at the time of this writing. The information herein is based on general safety protocols for handling novel chemical inhibitors of unknown toxicity. It is imperative to obtain the official SDS from the supplier for comprehensive and specific safety information before handling this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles with side-shields should be worn at all times when handling the solid compound or solutions. A face shield is recommended when there is a risk of splashing. |
| Hand Protection | Wear compatible, chemical-resistant gloves (e.g., nitrile) at all times. It is advisable to wear two pairs of gloves ("double-gloving").[1] |
| Body Protection | A fully buttoned lab coat is required.[2] For procedures with a higher risk of contamination, consider a disposable gown. |
| Respiratory Protection | A suitable respirator should be used when handling the solid powder outside of a certified chemical fume hood to avoid inhalation of dust particles.[1] |
| Foot Protection | Fully enclosed shoes are mandatory in the laboratory.[2] |
Operational Plan: Handling and Storage
Handling:
-
General Practices: Avoid creating dust when handling the solid compound. Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the laboratory.[1]
Storage:
-
Stock Solutions: Once prepared, aliquot stock solutions to prevent repeated freeze-thaw cycles.[5]
-
Temperature: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
-
General Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7] Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air.[7] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[4] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect solid waste in a labeled, sealed container.
-
Liquid Waste: Collect liquid waste in a labeled, sealed, and compatible container.
-
Contaminated Materials: Any materials that have come into contact with this compound, including gloves, pipette tips, and labware, should be disposed of as hazardous waste.
Experimental Workflow for Handling Potent Compounds
The following diagram illustrates a general workflow for safely handling a potent compound like this compound in a research laboratory setting.
Caption: A procedural diagram illustrating the key safety steps from preparation to disposal for handling potent laboratory compounds.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. addgene.org [addgene.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
